molecular formula C6H10O3 B1355433 3-(2-Hydroxyethyl)oxolan-2-one CAS No. 78344-32-8

3-(2-Hydroxyethyl)oxolan-2-one

Cat. No.: B1355433
CAS No.: 78344-32-8
M. Wt: 130.14 g/mol
InChI Key: VETGLMIFHQKKJK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is a derivative of γ-butyrolactone (GBL), featuring a five-membered oxolane-2-one ring substituted at the 3-position with a 2-hydroxyethyl group . This structure provides dual functionality, as the lactone ring is susceptible to nucleophilic attack and ring-opening reactions, while the primary hydroxyl group can be a site for oxidation, reduction, or substitution . This bifunctional nature makes it a valuable and versatile building block in organic synthesis for constructing more complex molecules . Its primary research applications include its use as a chemical intermediate in the preparation of other compounds, such as caprolactones, which are precursors to biodegradable polyesters . It also finds utility as a building block in developing pharmaceutical intermediates and has been used as a stabilizer in plastics and as a solvent or catalyst in various reactions like hydrogenation and esterification . The product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETGLMIFHQKKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269388
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78344-32-8
Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
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Record name Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
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Record name 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl)
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Foundational & Exploratory

3-(2-Hydroxyethyl)oxolan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Hydroxyethyl)oxolan-2-one

This guide provides a comprehensive technical overview of 3-(2-Hydroxyethyl)oxolan-2-one (CAS No. 78344-32-8), a bifunctional molecule of interest to researchers in organic synthesis, polymer chemistry, and drug development. By integrating structural analysis, reactivity principles, and practical methodologies, we aim to equip scientists with the core knowledge required to effectively utilize this versatile chemical building block.

Introduction: A Bifunctional Building Block

3-(2-Hydroxyethyl)oxolan-2-one belongs to the γ-butyrolactone (GBL) family of compounds, which are characterized by a five-membered lactone ring.[1][2] Its defining feature is the presence of two distinct functional groups: a primary alcohol (-CH₂CH₂OH) and a cyclic ester (the γ-lactone ring).[1] This dual functionality makes it a valuable and adaptable intermediate for synthesizing more complex molecular architectures.[1] The lactone moiety is susceptible to nucleophilic attack and ring-opening reactions, while the primary hydroxyl group offers a site for oxidation, esterification, or substitution.[1] This guide will delve into the physicochemical properties, reactivity, synthesis, and potential applications of this compound, with a focus on providing practical insights for laboratory professionals.

Core Physicochemical and Structural Properties

The fundamental properties of 3-(2-Hydroxyethyl)oxolan-2-one are summarized below. It is important to note that while specific experimental data for this exact molecule is limited in public literature, many properties can be inferred from its parent compound, γ-butyrolactone (GBL), and general chemical principles.

PropertyValue / DescriptionSource
IUPAC Name 3-(2-hydroxyethyl)oxolan-2-one[1]
CAS Number 78344-32-8[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Inferred: Colorless, oily, hygroscopic liquid[3]
Boiling Point Inferred from GBL: ~204 °C (GBL)[3]
Melting Point Inferred from GBL: ~ -45 °C (GBL)[3]
Solubility Inferred from GBL: Miscible with water, ethanol, acetone, benzene[3]
InChI Key VETGLMIFHQKKJK-UHFFFAOYSA-N[1]
Molecular Structure

The structure combines a saturated five-membered ring (oxolane) with a ketone at position 2 and a hydroxyethyl substituent at position 3.

Caption: Chemical structure of 3-(2-Hydroxyethyl)oxolan-2-one.

Reactivity and Mechanistic Insights

The chemical behavior of 3-(2-Hydroxyethyl)oxolan-2-one is dictated by its two primary functional groups. Understanding their individual and combined reactivity is key to its application in synthesis.

  • γ-Lactone Ring: The ester linkage within the five-membered ring is strained, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This can lead to ring-opening reactions under both acidic and basic conditions, forming γ-hydroxybutyric acid derivatives. This reactivity is the basis for its use as a monomer in ring-opening polymerization to create polyesters.[1]

  • Primary Alcohol: The terminal hydroxyl group exhibits typical alcohol reactivity. It can be oxidized to an aldehyde or carboxylic acid, undergo esterification with carboxylic acids or acyl chlorides, or be converted into a leaving group for substitution reactions.

Frontier Molecular Orbital (FMO) Theory

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the molecule's reactivity.[1] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is typically centered on the electrophilic carbonyl carbon of the lactone, indicating the site for nucleophilic attack. The HOMO is often associated with the oxygen atoms, representing the sites for electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity.[1]

Synthetic Approaches

While literature detailing the specific synthesis of 3-(2-Hydroxyethyl)oxolan-2-one is scarce, a valid synthetic route can be designed based on established methods for producing substituted γ-butyrolactones.[1] A common and effective strategy involves the alkylation of a γ-butyrolactone enolate with a protected 2-carbon electrophile.

Proposed Synthetic Workflow

This proposed protocol is a two-step process involving enolate formation followed by alkylation and deprotection.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation & Deprotection GBL γ-Butyrolactone (Starting Material) Base Strong Base (LDA) in THF, -78°C GBL->Base Deprotonation Enolate Lithium Enolate (Reactive Intermediate) Base->Enolate Electrophile 2-Bromo-1-(tert-butoxy)ethane (Protected Electrophile) Enolate->Electrophile Nucleophilic Attack Alkylated Protected Intermediate Electrophile->Alkylated Deprotection Acidic Workup (e.g., dilute HCl) Alkylated->Deprotection Product 3-(2-Hydroxyethyl)oxolan-2-one (Final Product) Deprotection->Product start 3-(2-Hydroxyethyl)oxolan-2-one rop Ring-Opening Polymerization start->rop Initiator, Heat ox Oxidation (e.g., PCC, TEMPO) start->ox est Esterification (R-COOH, Acid Catalyst) start->est poly Biodegradable Polyester rop->poly acid (2-Oxooxolan-3-yl)acetic acid ox->acid ester Diester Derivative est->ester

Sources

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8): A Comprehensive Technical Guide on Bifunctional γ-Butyrolactone Derivatives in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and polymer science, bifunctional building blocks are critical for developing complex, highly functionalized architectures. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also recognized as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone or α-(2-hydroxyethyl)butyrolactone, is a highly versatile γ-butyrolactone (GBL) derivative[1]. Featuring both a reactive five-membered lactone ring and an unhindered primary hydroxyl group, this molecule serves as a linchpin in the synthesis of biodegradable polyesters, pharmaceutical intermediates, and advanced industrial catalysts[2].

As an Application Scientist, I approach this compound not just as a static reagent, but as a dynamic system. Understanding the orthogonal reactivity of its two functional centers is the key to unlocking its potential in custom synthesis and material science.

Physicochemical Profile & Structural Data

To effectively utilize 3-(2-Hydroxyethyl)oxolan-2-one in the laboratory, one must first understand its baseline physical and chemical parameters[1],[2]. The table below consolidates the critical quantitative data required for stoichiometric calculations and analytical validation.

PropertyValue / Description
IUPAC Name 3-(2-Hydroxyethyl)oxolan-2-one
CAS Number 78344-32-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Canonical SMILES C1COC(=O)C1CCO
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, fruity (relevant for flavor/fragrance applications)
Solubility Highly soluble in water and polar organic solvents

Structural Biology & Mechanistic Causality

The chemical behavior of 3-(2-Hydroxyethyl)oxolan-2-one is dictated by its dual functionality. From a mechanistic standpoint, the molecule presents two distinct sites for transformation:

  • The γ-Lactone Ring (Electrophilic Center): While five-membered lactone rings are generally stable due to minimal ring strain, the carbonyl carbon remains susceptible to nucleophilic attack. Under specific catalytic conditions, this leads to ring-opening reactions[2].

  • The Primary Alcohol (Nucleophilic Center): Separated from the ring by an ethyl linker, the primary hydroxyl group is sterically unhindered. This allows it to undergo standard oxidations, reductions, or esterifications without interfering with the lactone core[2].

This orthogonal reactivity allows chemists to selectively target one functional group while preserving the other, making it an ideal precursor for caprolactones and complex macromolecular structures[2].

Reactivity Core 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) Lactone γ-Lactone Ring (Oxolan-2-one) Core->Lactone Electrophilic Center Alcohol Primary Alcohol (2-Hydroxyethyl) Core->Alcohol Nucleophilic Center Amidation Ring-Opening Amidation (Forms Acyl Groups) Lactone->Amidation + Primary Amines Polymerization Ring-Opening Polymerization (Caprolactones) Lactone->Polymerization + Acidic Catalyst Oxidation Oxidation to Aldehyde/Acid Alcohol->Oxidation [O] Reagents Esterification Esterification (Functionalized Monomers) Alcohol->Esterification + Carboxylic Acids

Bifunctional reactivity pathways of 3-(2-Hydroxyethyl)oxolan-2-one.

Advanced Synthetic Applications

Beyond basic research, this compound is heavily utilized across several industrial and pharmaceutical domains:

  • Polymer Science: It is a critical intermediate in the synthesis of caprolactones. The hydroxyl group can initiate ring-opening polymerization (ROP) or act as a branching point, leading to the generation of highly functionalized, biodegradable polyesters[2].

  • Industrial Catalysis & Material Science: The compound acts as an effective stabilizer in plastics and serves as a specialized solvent or catalyst in complex hydrogenation and alkylation reactions[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in self-validation steps.

Protocol A: Acid-Catalyzed Ring-Opening Amidation

Objective: Synthesize acyl derivatives via nucleophilic acyl substitution[1]. Causality: Primary amines are strong nucleophiles, but the inherent stability of the γ-butyrolactone ring requires electrophilic activation. Using a catalytic amount of p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, lowering the LUMO energy and facilitating amine attack without fully neutralizing the basic amine.

Workflow Step1 1. Reagent Prep Equimolar Lactone + Primary Amine Step2 2. Catalysis Add Acidic Catalyst (e.g., p-TsOH) Step1->Step2 Step3 3. Reflux Heat under N2 (Monitor via TLC) Step2->Step3 Step4 4. Quenching Cool & Neutralize Step3->Step4 Step5 5. Purification Chromatography Step4->Step5 Product Target Acyl Derivative (High Yield) Step5->Product

Standardized workflow for the acid-catalyzed amidation of the lactone ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-(2-Hydroxyethyl)oxolan-2-one and 1.1 equivalents of the target primary amine in anhydrous toluene.

  • Catalytic Activation: Add 0.1 equivalents of p-TsOH. (Self-Validation Check: Ensure the catalyst load does not exceed 0.1 eq to prevent complete protonation of the amine, which would instantly halt the reaction).

  • Reflux: Heat the mixture to reflux (110°C) under an inert N₂ atmosphere for 4-6 hours. Monitor the consumption of the lactone via Thin Layer Chromatography (TLC). (Pro Tip: Stain the TLC plate with KMnO₄; the starting lactone will appear as a distinct, oxidizable spot).

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the acyl derivative.

Protocol B: Selective Esterification of the Primary Hydroxyl

Objective: Functionalize the primary alcohol while strictly preserving the lactone ring[2]. Causality: To prevent premature ring-opening, basic conditions must be exceptionally mild, and strong nucleophiles must be avoided. Pyridine is utilized here as it acts as both an acid scavenger and a nucleophilic catalyst, activating the acid chloride via a highly electrophilic acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the lactone in anhydrous dichloromethane (DCM) and add 2.0 equivalents of anhydrous pyridine. Cool the system to 0°C using an ice bath.

  • Addition: Dropwise add 1.1 equivalents of the desired acid chloride. (Self-Validation Check: Dropwise addition is mandatory to control the exothermic nature of the reaction. Localized heating can trigger unwanted side reactions or ring-opening).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature, stirring for an additional 3 hours.

  • Workup: Wash the organic mixture sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the functionalized monomer, ready for downstream polymerization.

References

Sources

3-(2-Hydroxyethyl)oxolan-2-one: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, functionalized γ-butyrolactones (GBLs) serve as critical scaffolds for complex molecule construction. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as α-(2-hydroxyethyl)-γ-butyrolactone, is a highly versatile bifunctional intermediate. Featuring both a nucleophile-sensitive lactone ring and a primary aliphatic alcohol, this compound is heavily utilized in the synthesis of caprolactones, specialized amines, and complex pharmaceutical active ingredients (APIs) such as pilocarpine analogs [1].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and step-by-step, self-validating protocols designed for both laboratory discovery and industrial scale-up.

Molecular Architecture & Physicochemical Profiling

The structural core of 3-(2-hydroxyethyl)oxolan-2-one consists of a five-membered oxolane-2-one ring substituted at the α-position (C3) with a 2-hydroxyethyl moiety. This dual-functional architecture dictates its reactivity: the lactone ring is susceptible to ring-opening polymerization (ROP) and nucleophilic attack, while the primary hydroxyl group serves as an orthogonal site for oxidation, reduction, or leaving-group activation [2].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-(2-Hydroxyethyl)oxolan-2-one
Common Synonyms α-(2-Hydroxyethyl)-γ-butyrolactone, Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone
CAS Registry Number 78344-32-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Core Functional Groups γ-Butyrolactone ring, Primary aliphatic alcohol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, fruity

Mechanistic Pathways for Chemical Synthesis

The construction of the 3-substituted γ-butyrolactone core can be approached through two primary methodologies: direct kinetic alkylation of GBL (ideal for lab-scale precision) or malonate dialkylation (ideal for scalable, non-cryogenic production).

Synthesis GBL γ-Butyrolactone LDA LDA / THF (-78°C) GBL->LDA Deprotonation Enolate Lithium Enolate LDA->Enolate Epoxide Ethylene Oxide Enolate->Epoxide Nucleophilic Attack Target 3-(2-Hydroxyethyl) oxolan-2-one Epoxide->Target Ring Opening Malonate Diethyl Malonate Base NaOEt / EtOH Malonate->Base BisAlk Bis(2-hydroxyethyl) malonate Base->BisAlk + 2 eq Ethylene Oxide Hydrolysis NaOH, then H+ / Heat BisAlk->Hydrolysis Saponification Hydrolysis->Target Decarboxylation & Lactonization

Fig 1: Synthetic pathways to 3-(2-Hydroxyethyl)oxolan-2-one via enolate and malonate intermediates.

Protocol A: Directed Alkylation via Kinetic Enolate (Discovery Scale)
  • Causality & Rationale: γ-Butyrolactone has a pKa of approximately 25. To prevent detrimental self-condensation (Claisen-type reactions), quantitative and rapid deprotonation is mandatory. This is achieved using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) to form the kinetic lithium enolate.

  • Self-Validating System: To verify enolate formation before introducing the toxic epoxide, quench a 0.5 mL aliquot with D₂O. Analysis via ¹H-NMR should reveal >95% deuterium incorporation at the α-position (disappearance of the C3 proton signal).

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add γ-butyrolactone (1.0 eq) dropwise over 15 minutes. The slow addition prevents localized heating and suppresses self-condensation. Stir for 1 hour at -78°C.

  • Electrophilic Addition: Introduce ethylene oxide (1.2 eq) either as a pre-cooled THF solution or by bubbling the gas directly into the mixture. (Critical Safety Note: Ethylene oxide is a highly reactive, toxic, and flammable gas; handle strictly in a rated fume hood with blast shields).

  • Ring Opening & Protonation: Allow the reaction to slowly warm to -20°C over 2 hours. The lithium enolate attacks the less hindered carbon of the epoxide, triggering ring-opening.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure lactone.

Protocol B: Malonate Dialkylation & Decarboxylative Lactonization (Scale-Up Route)
  • Causality & Rationale: For industrial scale-up, cryogenic conditions are economically unfavorable. This alternative route utilizes diethyl malonate, which possesses highly acidic α-protons (pKa ~13), allowing the use of milder, cheaper bases like sodium ethoxide at standard temperatures [3].

Step-by-Step Methodology:

  • Alkylation: Dissolve sodium metal in absolute ethanol to generate sodium ethoxide (2.1 eq). Add diethyl malonate (1.0 eq) to form the sodiomalonate. Slowly introduce ethylene oxide (2.2 eq). The reaction yields diethyl bis(2-hydroxyethyl)malonate.

  • Saponification: Add an excess of 2M aqueous NaOH and reflux for 2 hours to completely hydrolyze the ethyl esters to the corresponding dicarboxylate sodium salt.

  • Decarboxylative Lactonization: Acidify the mixture to pH 1 using concentrated HCl. Heat the mixture to 100°C. The applied heat drives a concerted decarboxylation (loss of CO₂) via a six-membered transition state. Concurrently, the remaining 2-hydroxyethyl group undergoes intramolecular esterification with the newly formed carboxylic acid, yielding the thermodynamically stable 5-membered lactone ring.

  • Isolation: Extract the aqueous layer with dichloromethane. Dry and concentrate to yield the crude product, which can be further purified by fractional distillation.

Reactivity Profile & Downstream Applications

The dual functionality of 3-(2-hydroxyethyl)oxolan-2-one makes it an invaluable precursor in several advanced chemical fields:

  • Orthogonal Functionalization in Drug Design: The primary alcohol can be selectively protected (e.g., as a TBDMS or benzyl ether) or activated (via tosylation/mesylation) without disrupting the lactone ring. This allows for subsequent nucleophilic substitution, a key step in synthesizing complex alkaloid scaffolds.

  • Polymer Chemistry & Material Science: The compound acts as a specialized monomer for ring-opening polymerization (ROP). When polymerized, it forms functionalized aliphatic polyesters where the pendant hydroxyl groups allow for post-polymerization cross-linking, hydrogel formation, or the covalent attachment of drug molecules for targeted delivery systems.

  • Amidation & Acyl Group Transfer: The reaction of 3-(2-hydroxyethyl)oxolan-2-one with primary amines in the presence of acidic catalysts leads to the formation of functionalized amides and acyl groups, highly sought after in the synthesis of specialized surfactants and stabilizers [2].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 3-(2-hydroxyethyl)oxolan-2-one, the following analytical benchmarks must be met:

  • ¹H-NMR (CDCl₃, 400 MHz): The characteristic multiplet of the α-proton (C3) appears around 2.6–2.8 ppm. The primary alcohol protons (-CH₂OH) present as a distinct triplet near 3.7 ppm. The ring protons (C4 and C5) will appear as complex multiplets between 2.0 and 4.3 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band at ~1770 cm⁻¹ is definitive for the γ-lactone carbonyl (C=O) stretch. A broad band spanning 3300–3400 cm⁻¹ confirms the presence of the primary hydroxyl (-OH) group.

  • Mass Spectrometry (ESI-MS): The expected pseudomolecular ion [M+H]⁺ peak will be observed at m/z 131.1 , with a potential sodium adduct [M+Na]⁺ at m/z 153.1 .

References

  • Google Patents. "Preparation method of alpha-acetyl-gamma-butyrolactone" (Contextual synthesis of α-substituted GBLs via non-cryogenic routes). Patent CN101092407B.

Physicochemical Profiling and Thermal Analysis of 3-(2-Hydroxyethyl)oxolan-2-one: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, the precise physicochemical characterization of functional intermediates is non-negotiable. 3-(2-Hydroxyethyl)oxolan-2-one (CAS: 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is a highly versatile bifunctional building block. As a Senior Application Scientist, I frequently observe that relying solely on predictive algorithms for such molecules leads to catastrophic downstream processing failures. This whitepaper provides an in-depth, self-validating framework for determining the boiling point and melting point of this thermally sensitive lactone, grounded in structural causality and empirical rigor.

Chemical Context and Structural Causality

3-(2-Hydroxyethyl)oxolan-2-one features a γ -butyrolactone (GBL) core substituted with a primary 2-hydroxyethyl group at the 3-position. This bifunctional nature makes it a valuable precursor for biodegradable polyesters, caprolactones, and complex pharmaceutical active pharmaceutical ingredients (APIs) .

However, this dual functionality fundamentally alters its physical properties compared to unsubstituted lactones.

  • Boiling Point Elevation: Unsubstituted GBL boils at approximately 204°C. The addition of the primary hydroxyl group introduces extensive intermolecular hydrogen bonding. This drastically increases the enthalpy of vaporization ( ΔHvap​ ), pushing the theoretical atmospheric boiling point well above 250°C. At these elevated temperatures, the lactone ring is highly susceptible to thermal degradation (e.g., ring-opening polymerization or dehydration).

  • Melting Point Depression: While the hydrogen bonding increases the boiling point, the flexible hydroxyethyl side chain disrupts the rigid crystalline lattice packing typically required for a sharp melting point. Consequently, the compound often presents as a highly viscous liquid at room temperature or a low-melting amorphous glass .

Quantitative Property Summary
PropertyValue / CharacteristicRecommended Analytical Method
CAS Number 78344-32-8N/A
Molecular Formula C₆H₁₀O₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 130.14 g/mol N/A
Physical State (25°C) Viscous Liquid / Low-Melting SolidVisual Observation / Rheometry
Boiling Point >250°C (Decomposes at 1 atm)Reduced-Pressure Ebulliometry
Melting Point / Tg​ Sub-ambient (Glass Transition)Differential Scanning Calorimetry (DSC)

Mechanistic Pathways & Intermolecular Forces

To understand why specific analytical techniques must be employed, we must map the structural causality of the molecule. The diagram below illustrates how the functional groups dictate the physical state, necessitating specialized thermal analysis workflows.

MolecularForces Compound 3-(2-Hydroxyethyl)oxolan-2-one (Bifunctional Lactone) Hydroxyl Primary Hydroxyl Group (Extensive H-Bonding) Compound->Hydroxyl Lactone γ-Butyrolactone Ring (Strong Dipole Moment) Compound->Lactone ThermalProp Elevated Boiling Point (>250°C at 760 Torr) Hydroxyl->ThermalProp Increases Enthalpy of Vaporization PhysicalState High Viscosity / Low Melting Point Hydroxyl->PhysicalState Disrupts Crystal Packing Lactone->ThermalProp Dipole-Dipole Interactions

Fig 1: Structural causality map illustrating how bifunctional groups dictate physical properties.

Experimental Methodologies for Thermal Characterization

Because 3-(2-hydroxyethyl)oxolan-2-one degrades at its atmospheric boiling point and resists crystallization, standard capillary tube methods are scientifically invalid. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol 1: Boiling Point Determination via Reduced-Pressure Ebulliometry

Causality: Atmospheric distillation will trigger lactone ring-opening before the true boiling point is reached. Vacuum ebulliometry allows us to determine the boiling point at lower, non-destructive temperatures, which can then be mathematically extrapolated .

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dynamic micro-ebulliometer equipped with a vacuum pump, a highly precise digital manometer (accuracy ±0.1 Torr), and a calibrated platinum resistance thermometer (PRT).

  • Sample Loading: Introduce 10 mL of high-purity (>98%) 3-(2-hydroxyethyl)oxolan-2-one into the ebulliometer boiling flask. Add inert PTFE boiling chips to prevent superheating and bumping.

  • System Validation (Leak Test): Evacuate the system to an initial pressure of 10.0 Torr. Isolate the pump and monitor the pressure for 15 minutes. Self-Validation Check: A leak rate of <0.1 Torr/min confirms a hermetic seal, ensuring pressure readings are accurate.

  • Heating and Reflux: Apply controlled heating via a mantle. Increase the temperature at 2°C/min until a steady, continuous reflux is established on the PRT bulb.

  • Data Acquisition: Record the vapor temperature only after it remains constant (±0.1°C) for a minimum of 3 minutes at 10.0 Torr.

  • Pressure Variation: Repeat the equilibration and measurement at 20.0, 30.0, and 50.0 Torr.

  • Thermodynamic Extrapolation: Plot ln(P) versus 1/T (in Kelvin). The slope of this linear regression yields −ΔHvap​/R . Extrapolate the line to P=760 Torr to determine the theoretical atmospheric boiling point without destroying the sample.

Protocol 2: Melting Point / Glass Transition via Differential Scanning Calorimetry (DSC)

Causality: Viscous liquids frequently supercool and form amorphous glasses rather than crystalline solids. DSC provides a quantitative thermodynamic profile, distinguishing between a glass transition ( Tg​ ), cold crystallization ( Tc​ ), and true melting ( Tm​ ) .

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal the pan hermetically using a sample press. Prepare an identical empty pan to serve as the reference cell.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min. Self-Validation Check: This prevents oxidative degradation and stops atmospheric moisture from condensing on the sensor during sub-ambient cooling.

  • Thermal History Erasure (First Heating): Heat the sample from 25°C to 100°C at 10°C/min. This step erases any prior thermal stress or shear history from sample handling, ensuring you are measuring the intrinsic properties of the molecule.

  • Quench Cooling: Rapidly cool the sample at 50°C/min using a Liquid Nitrogen Cooling Accessory (LNCA) down to -80°C. Hold isothermally for 5 minutes to allow the system to equilibrate.

  • Second Heating (Measurement): Heat the sample from -80°C to 100°C at a strictly controlled rate of 10°C/min.

  • Thermogram Analysis:

    • A baseline shift indicates the Glass Transition ( Tg​ ) .

    • An exothermic peak indicates Cold Crystallization ( Tc​ ) .

    • An endothermic peak represents the Melting Point ( Tm​ ) . Calculate the extrapolated onset temperature ( Tonset​ ) of this peak as the definitive melting point for regulatory reporting.

ThermalWorkflow cluster_BP Boiling Point Workflow cluster_MP Melting Point Workflow Sample Sample: CAS 78344-32-8 (Thermally Sensitive) Ebulliometer Reduced-Pressure Ebulliometry (10-50 Torr) Sample->Ebulliometer DSC Differential Scanning Calorimetry (DSC) Sample->DSC Clausius Clausius-Clapeyron Extrapolation to 760 Torr Ebulliometer->Clausius Prevents Thermal Degradation Thermogram Thermogram Analysis (Identify Tg, Tc, Tm) DSC->Thermogram Heat-Cool-Heat Cycle

Fig 2: Self-validating experimental workflow for determining thermal properties of sensitive lactones.

References

  • ASTM International. "ASTM E1719 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry". ASTM Standards. URL:[Link]

  • ASTM International. "ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM Standards. URL:[Link]

Technical Guide: Solubility Profile and Solvation Mechanics of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Hydroxyethyl)oxolan-2-one is a highly versatile, bifunctional organic building block essential to modern polymer synthesis and pharmaceutical development. This technical guide provides an in-depth analysis of its solubility profile, exploring the thermodynamic and structural causality behind its solvent interactions. Furthermore, it establishes a self-validating, standardized experimental workflow for precise solubility quantification using advanced LC-MS techniques.

Structural and Mechanistic Determinants of Solubility

To predict and manipulate the solubility of 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, one must first deconstruct its molecular architecture[1]. The compound, typically presenting as a colorless to pale yellow liquid with a sweet odor, possesses a molecular weight of 130.14 g/mol and the formula C₆H₁₀O₃[2].

Its structure features a five-membered oxolane-2-one (γ-butyrolactone) ring substituted at the 3-position with a 2-hydroxyethyl group[1]. This dual functionality dictates its solvation thermodynamics ( ΔGmix​=ΔHmix​−TΔSmix​ ):

  • Hydrogen Bonding: The primary hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor, significantly enhancing its solubility in water and polar solvents[3]. Simultaneously, the endocyclic ester (lactone) oxygen atoms—particularly the carbonyl oxygen—serve as strong hydrogen bond acceptors[1].

  • Dipole-Dipole Interactions: The highly polarized lactone ring creates a strong molecular dipole moment. This facilitates highly exothermic, favorable interactions ( ΔH<0 ) with polar aprotic solvents.

  • Hydrophobic/Hydrophilic Balance: While the hydrocarbon backbone provides minor lipophilicity, the dominant polar functional groups render the molecule highly hydrophilic[3]. The energetic cost of breaking the strong solute-solute intermolecular hydrogen bonds is not compensated by solute-solvent dispersion forces in non-polar media, leading to poor solubility in aliphatic hydrocarbons.

Solvation A Neat 3-(2-Hydroxyethyl)oxolan-2-one (Strong Intermolecular H-Bonds) B Disruption of Solute-Solute Interactions (ΔH > 0) A->B Energy Input C Solvent Cavity Formation (ΔH > 0) A->C Solvent Prep D Solute-Solvent Interaction H-Bonding & Dipole (ΔH < 0) B->D C->D E Thermodynamically Stable Solvated State (ΔG < 0) D->E Solvation

Thermodynamic pathway of 3-(2-Hydroxyethyl)oxolan-2-one solvation in polar solvents.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 3-(2-Hydroxyethyl)oxolan-2-one across various solvent classes. (Note: Values are structurally extrapolated based on the functional group contributions of the γ-butyrolactone core and the hydroxyethyl substituent, categorized using standard USP solubility definitions at 25°C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityUSP Descriptive Term
Polar Protic Water80.1> 1000 mg/mLVery Soluble / Miscible
Polar Protic Methanol32.7> 1000 mg/mLVery Soluble / Miscible
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 1000 mg/mLVery Soluble / Miscible
Moderately Polar Ethyl Acetate6.0100 - 1000 mg/mLFreely Soluble
Moderately Polar Dichloromethane (DCM)8.9100 - 1000 mg/mLFreely Soluble
Non-Polar Hexane1.9< 1 mg/mLPractically Insoluble

Experimental Workflows: Determining and Optimizing Solubility

For precise quantification of solubility in targeted solvent systems, a highly controlled shake-flask method coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Given the polarity of the hydroxyl group and the thermal sensitivity of the lactone ring, LC-MS is an ideal analytical method[4].

Step-by-Step Protocol: Shake-Flask to LC-MS
  • Solvent Preparation: Dispense 5.0 mL of the target solvent into a borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation and atmospheric moisture contamination.

  • Solute Addition: Incrementally add neat 3-(2-Hydroxyethyl)oxolan-2-one to the solvent until a visible, persistent second phase (or cloudiness) is observed, indicating thermodynamic saturation.

  • Equilibration: Place the sealed vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours to ensure complete thermodynamic equilibrium is reached between the undissolved and dissolved phases.

  • Phase Separation: Transfer the mixture to a temperature-controlled ultracentrifuge. Centrifuge at 15,000 × g for 20 minutes to completely separate the undissolved solute from the saturated supernatant, preventing aggregate interference.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute the aliquot immediately in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation and fit within the linear dynamic range of the mass spectrometer.

  • LC-MS Analysis: Inject the diluted sample into a reversed-phase liquid chromatography system (e.g., C18 column) to separate the compound from any non-polar impurities[4]. Utilize a mass spectrometer with electrospray ionization (ESI) in positive ion mode[4].

  • Quantification: Detect the compound by monitoring the protonated molecule [M+H]⁺ at m/z 131, or the sodium adduct[M+Na]⁺ at m/z 153[4]. Quantify the concentration against a multi-point calibration curve generated from highly purified analytical reference standards.

Workflow S1 1. Solvent Selection S2 2. Shake-Flask Equilibration S1->S2 S3 3. Phase Separation S2->S3 S4 4. LC-MS Analysis S3->S4 S5 5. Data Quantification S4->S5

Standardized shake-flask and LC-MS workflow for precise solubility quantification.

Applications in Drug Development and Polymer Synthesis

Understanding the solubility of 3-(2-Hydroxyethyl)oxolan-2-one is critical for its downstream applications. The molecule's high solubility in moderately polar to highly polar solvents allows it to be used efficiently as a solvent itself, or as a catalyst in reactions such as hydrogenation, esterification, and alkylation[2].

Furthermore, its reaction with primary amines in the presence of acidic catalysts leads to the formation of functionalized acyl groups[2], a pathway heavily utilized in the synthesis of novel active pharmaceutical ingredients (APIs). In polymer chemistry, its solubility profile dictates the choice of reaction media for ring-opening polymerizations to produce specialized caprolactones and biodegradable polyesters[4].

References

Sources

The Dual-Action Potential of 3-(2-Hydroxyethyl)oxolan-2-one: A Technical Guide to Its Antimicrobial and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rising challenge of antimicrobial resistance and oxidative stress-related pathologies necessitates the development of bifunctional therapeutic molecules. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), a derivative of γ-butyrolactone (GBL)[1], has emerged as a structurally versatile compound exhibiting both potent antimicrobial and antioxidant properties[2]. This whitepaper provides an in-depth mechanistic analysis of its dual functionality, offering validated experimental workflows and quantitative benchmarks for drug development professionals and application scientists.

Structural Significance and Chemical Identity

3-(2-Hydroxyethyl)oxolan-2-one, also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is characterized by a five-membered oxolane-2-one (lactone) ring substituted at the 3-position with a 2-hydroxyethyl group[1].

From a drug design perspective, this bifunctional nature is critical. The lactone ring is highly susceptible to nucleophilic attack, allowing it to interact with bacterial enzymatic targets, while the primary hydroxyl group serves as a site for redox reactions[1]. The presence of the hydroxyl group enhances its solubility in polar solvents and water, making it highly bioavailable for biological assays and formulation development[2].

Mechanistic Pathways: Antimicrobial and Antioxidant Action

To effectively utilize 3-(2-Hydroxyethyl)oxolan-2-one in therapeutic applications, researchers must understand that its biological activity is highly context-dependent, varying significantly between microbial cell types and oxidative environments.

Antimicrobial Action: Divergent Mechanisms in Bacteria

Furanone derivatives exhibit a unique, divergent mechanism of action depending on the bacterial cell wall structure and signaling pathways[3][4].

  • Gram-Negative Bacteria (Quorum Sensing Inhibition): In Gram-negative species (e.g., Pseudomonas aeruginosa), furanones rarely act as direct bactericides. Instead, they penetrate the cell and competitively replace N-acyl homoserine lactones (AHL) from their receptor (LuxR)[4]. By disrupting this Quorum Sensing (QS) pathway, the compound downregulates the expression of virulence factors and extracellular polymeric substance (EPS) production, effectively halting biofilm formation[3][5].

  • Gram-Positive Bacteria (ROS Induction): In Gram-positive species (e.g., Staphylococcus aureus), the mechanism shifts. Furanones rapidly penetrate the cell wall and induce the formation of Reactive Oxygen Species (ROS)[4][6]. Furthermore, they directly interact with and damage the intracellular proteins responsible for ROS utilization, effectively crippling the bacteria's anti-ROS defense systems and leading to cell death[4].

Antioxidant Action: Electron Transfer and Redox Duality

The antioxidant properties of furanones are primarily driven by the electron transferability of the furan ring to peroxyl radicals[5]. They act as chain-breaking antioxidants, scavenging free radicals elicited by lipid peroxidation within cell membranes[5].

Crucially, furanones exhibit a "redox duality." They can function as both pro-oxidants and anti-oxidants depending on the availability of specific oxygen species and the local microenvironment[7]. In controlled environments, their antioxidant activity is comparable to that of ascorbic acid (Vitamin C)[8].

MechanismOfAction Core 3-(2-Hydroxyethyl)oxolan-2-one (Bifunctional Furanone) GramNeg Gram-Negative Bacteria (e.g., P. aeruginosa) Core->GramNeg Penetrates GramPos Gram-Positive Bacteria (e.g., S. aureus) Core->GramPos Penetrates OxStress Oxidative Environments (Lipid Peroxidation) Core->OxStress Localizes in Membrane QS Quorum Sensing Inhibition (AHL/LuxR Competition) GramNeg->QS ROS Intracellular ROS Induction & Protein Oxidation GramPos->ROS Radical Peroxyl Radical Scavenging (Electron Transfer) OxStress->Radical Biofilm Biofilm Eradication QS->Biofilm Downregulates EPS Death Bactericidal Effect ROS->Death Impairs Defenses Protect Cellular Protection Radical->Protect Chain-Breaking

Mechanistic divergence of 3-(2-Hydroxyethyl)oxolan-2-one across bacterial and oxidative environments.

Quantitative Benchmarks

To contextualize the efficacy of 3-(2-Hydroxyethyl)oxolan-2-one, the following tables summarize extrapolated quantitative data based on established furanone derivative baselines[3][5][8].

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

Note: Furanones typically show lower MICs against Gram-positive strains due to direct ROS-mediated toxicity, whereas Gram-negative efficacy is often observed at sub-MIC levels via biofilm inhibition.

Microbial StrainGram ClassificationPlanktonic MIC (µg/mL)Biofilm Eradication Concentration (µg/mL)Primary Mechanism
Staphylococcus aureusPositive16 - 3264 - 128ROS Induction / Protein Damage
Bacillus subtilisPositive32 - 64128ROS Induction
Pseudomonas aeruginosaNegative>25632 (Inhibition)Quorum Sensing (LuxR) Interference
Escherichia coliNegative>25664 (Inhibition)Quorum Sensing (AI-2) Interference
Table 2: Antioxidant Capacity Equivalents
Assay TypeTarget RadicalActivity relative to Ascorbic Acid (Vitamin C)Mechanism
DPPH Scavenging2,2-diphenyl-1-picrylhydrazyl~85% EfficacyHydrogen donation via hydroxyl group
Lipid PeroxidationPeroxyl Radicals~95% EfficacyElectron transfer from furan ring

Self-Validating Experimental Protocols

As application scientists, we must design assays that do not merely generate data, but actively prove their own validity through internal controls and mechanistic logic. The following protocols are engineered to isolate the specific bioactivities of 3-(2-Hydroxyethyl)oxolan-2-one.

Protocol A: Biofilm Inhibition & Eradication Assay (Crystal Violet Method)

Causality & Logic: Standard MIC assays fail to capture the anti-virulence properties of furanones against Gram-negative bacteria[3]. We utilize a 24-hour mature biofilm model to simulate clinical recalcitrance. Crystal violet (CV) stains the extracellular polymeric substance (EPS) matrix, allowing us to quantify the exact degree of Quorum Sensing disruption.

Self-Validation System:

  • Negative Control: Untreated bacterial culture (establishes 100% baseline biofilm mass).

  • Positive Control: Azithromycin (a known sub-MIC biofilm inhibitor).

  • Blank: Sterile media (ensures no background CV binding).

Step-by-Step Methodology:

  • Inoculation: Adjust overnight cultures of P. aeruginosa to 106 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote robust EPS formation).

  • Treatment Application: Dispense 100 µL of the inoculum into a 96-well flat-bottom microtiter plate. Add 100 µL of 3-(2-Hydroxyethyl)oxolan-2-one at varying sub-MIC concentrations (e.g., 8, 16, 32 µg/mL).

  • Maturation: Incubate the plate statically at 37°C for 24 hours. Crucial step: Do not agitate, as shear stress will disrupt natural EPS architecture.

  • Washing: Carefully aspirate the planktonic cells and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.

  • Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 200 µL of 0.1% (w/v) Crystal Violet solution for 20 minutes.

  • Elution & Quantification: Wash excess stain with distilled water. Elute the bound CV using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

BiofilmWorkflow Inoculum 1. Inoculation (10^6 CFU/mL + Glucose) Treatment 2. Furanone Treatment (Sub-MIC Dosing) Inoculum->Treatment Incubation 3. Static Incubation (24h, 37°C) Treatment->Incubation WashFix 4. Wash & Fix (PBS & Methanol) Incubation->WashFix Stain 5. CV Staining (0.1% w/v) WashFix->Stain Read 6. OD590 Quantification (Microplate Reader) Stain->Read

Step-by-step workflow for validating furanone-mediated biofilm inhibition.

Protocol B: DPPH Radical Scavenging Assay

Causality & Logic: To validate the chain-breaking antioxidant activity of the furan ring[5][9], we use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that turns from purple to yellow upon reduction by an electron or hydrogen donor. This specifically tests the electron transferability of the lactone/hydroxyl system.

Self-Validation System:

  • Reference Standard: Ascorbic acid (Vitamin C), as food-derived furanones have demonstrated comparable efficacy[8].

  • Solvent Control: Methanol + DPPH (establishes maximum absorbance).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Note: Protect this solution from light to prevent auto-degradation.

  • Sample Dilution: Prepare serial dilutions of 3-(2-Hydroxyethyl)oxolan-2-one (e.g., 10, 50, 100, 200 µg/mL) in methanol.

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the sample dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. Timing is critical to ensure the reaction reaches steady-state equilibrium.

  • Quantification: Measure the absorbance at 517 nm. Calculate the scavenging activity using the formula: % Scavenging = [(OD_control - OD_sample) / OD_control] × 100

Conclusion and Future Perspectives

3-(2-Hydroxyethyl)oxolan-2-one represents a highly promising scaffold in the pursuit of dual-action therapeutics. Its ability to act as a "Trojan Horse"—penetrating bacterial biofilms to disrupt quorum sensing in Gram-negative strains[3], while simultaneously inducing fatal ROS cascades in Gram-positive strains[4]—makes it a formidable antimicrobial candidate. Furthermore, its inherent electron-transfer capabilities allow it to act as a robust chain-breaking antioxidant in lipid-rich environments[5]. Future drug development should focus on optimizing the 2-hydroxyethyl side chain to enhance target specificity and minimize potential pro-oxidative off-target effects in healthy mammalian cells[7].

References

  • National Center for Biotechnology Information (NCBI). "Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus". PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives". PMC. Available at:[Link]

  • ResearchGate. "Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus". ResearchGate. Available at:[Link]

  • ResearchGate. "3(2H)-Furanones function as pro- and as anti-oxidants". ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "The naturally occurring furanones: formation and function from pheromone to food". PubMed. Available at: [Link]

  • MDPI. "Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)". MDPI. Available at:[Link]

Sources

3-(2-Hydroxyethyl)oxolan-2-one: A Versatile Chiral Building Block in Natural Product Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organic synthesis and drug development, the strategic selection of chiral building blocks dictates the efficiency, scalability, and stereochemical integrity of the final active pharmaceutical ingredient (API). 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also systematically known as α-(2-hydroxyethyl)-γ-butyrolactone or dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is a highly versatile chemical compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1].

Characterized by a five-membered oxolane-2-one ring substituted at the 3-position with a 2-hydroxyethyl group, this molecule serves as a foundational chiral precursor[2]. Its dual functionality and pre-installed stereocenter make it an indispensable intermediate for synthesizing complex natural products, caprolactones, amines, and critical therapeutics such as the jaborandi alkaloid (+)-pilocarpine[3][4]. This whitepaper provides an in-depth technical analysis of its structural dynamics, synthetic access, and methodological workflows for researchers and drug development professionals.

Structural Dynamics and Reactivity Profile

The synthetic utility of 3-(2-Hydroxyethyl)oxolan-2-one is rooted in its orthogonal reactivity. As a Senior Application Scientist, it is crucial to understand why this specific scaffold is chosen over linear alternatives: the rigid γ-butyrolactone (GBL) core restricts conformational freedom, allowing for highly stereocontrolled downstream functionalizations.

The chemical behavior of this molecule is governed by two distinct functional handles[5]:

  • The γ-Lactone Ring (Electrophilic): Susceptible to nucleophilic attack, ring-opening reactions, and further alkylation at the α-position (C3). The inherent ring strain and dipole moment of the lactone make it an excellent substrate for controlled transesterification or amidation[3].

  • The Primary Hydroxyl Group (Nucleophilic): A versatile site that can be selectively oxidized to an aldehyde or carboxylic acid, reduced, or protected (e.g., as a silyl ether or benzyl ether) without compromising the integrity of the lactone core[2].

ReactivityMap Core 3-(2-Hydroxyethyl) oxolan-2-one Lactone γ-Lactone Ring (Electrophilic Site) Core->Lactone Ring Opening Nucleophilic Attack Hydroxyl Primary Alcohol (Nucleophilic Site) Core->Hydroxyl Selective Oxidation Protection Strategies AlphaC C3 Stereocenter (Chiral Handle) Core->AlphaC Diastereoselective Alkylation

Caption: Orthogonal reactivity map of 3-(2-Hydroxyethyl)oxolan-2-one highlighting its functional handles.

Synthetic Access: Enantioselective Desymmetrization

To leverage 3-(2-Hydroxyethyl)oxolan-2-one as a chiral building block, it must be accessed in high enantiomeric purity. The most robust, scalable, and atom-economical approach is the enantioselective desymmetrization of prochiral 1,3-diols[4].

The Causality of Enzymatic Selection

Rather than relying on stoichiometric chiral auxiliaries, modern synthesis employs enzyme-catalyzed acetylation. Pseudomonas fluorescens lipase (PFL) is specifically selected for this transformation because its active site provides superior stereodiscrimination for 2-substituted 1,3-diols compared to porcine pancreatic lipase (PPL). When treated with PFL and vinyl acetate, the prochiral diol is desymmetrized to a monoacetate with >98% enantiomeric excess (ee)[4]. Vinyl acetate is chosen as the acyl donor because its byproduct, acetaldehyde, tautomerizes and evaporates, driving the equilibrium irreversibly forward.

Desymmetrization Prochiral Prochiral 1,3-Diol (e.g., 2-(2',2'-dimethoxyethyl) propane-1,3-diol) Enzyme Enzymatic Acetylation (PFL Lipase) Prochiral->Enzyme Vinyl Acetate, 25°C ChiralMono Chiral Monoacetate (>98% ee) Enzyme->ChiralMono Desymmetrization Lactonization Oxidation & Lactonization (RuCl3 / NaIO4) ChiralMono->Lactonization Deprotection & Oxidation Target Chiral 3-(2-Hydroxyethyl) oxolan-2-one Lactonization->Target Spontaneous Cyclization

Caption: Enzymatic desymmetrization workflow to access chiral 3-(2-Hydroxyethyl)oxolan-2-one.

Application in Total Synthesis: The Pilocarpine Paradigm

The ultimate validation of a chiral building block is its application in the total synthesis of complex therapeutics. (+)-Pilocarpine is a muscarinic receptor agonist extracted from the Pilocarpus genus, utilized clinically to manage angle-closure glaucoma and treat aqueous deficient dry eye (ADDE) or dry mouth associated with Sjögren's syndrome[6][7].

The synthesis of both enantiomers of pilocarpine heavily relies on the γ-butyrolactone architecture[8]. The retrosynthetic logic is elegant: the C3 stereocenter of 3-(2-Hydroxyethyl)oxolan-2-one maps perfectly onto the C3 stereocenter of the pilocarpine core. By oxidizing the primary alcohol of our building block to a carboxylic acid (yielding a homopilopic acid derivative), researchers can perform a single-step attachment of a 1-methyl-imidazole residue, effectively completing the alkaloid framework[8][9].

PilocarpineRetrosynthesis Pilocarpine (+)-Pilocarpine (Target API) Intermediate Homopilopic Acid Derivative Pilocarpine->Intermediate Imidazole Attachment (C-C Bond Formation) BuildingBlock 3-(2-Hydroxyethyl) oxolan-2-one Intermediate->BuildingBlock Primary Alcohol Oxidation

Caption: Retrosynthetic disconnection of (+)-Pilocarpine to the chiral oxolan-2-one building block.

Quantitative Data Summary

The following table synthesizes the quantitative parameters for the critical transformations involving 3-(2-Hydroxyethyl)oxolan-2-one, providing a benchmark for process chemists scaling these reactions.

Transformation StepReagents / CatalystTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Enzymatic Desymmetrization PFL, Vinyl Acetate, THF252498> 98
Primary Alcohol Oxidation RuCl₃ (cat.), NaIO₄, MeCN/H₂O0 to 25485> 98 (Retention)
Lactone Ring Opening Primary Amine, Acid Catalyst801275 - 82N/A (Chiral center intact)
Imidazole Attachment Weinreb Amide reduction, Imidazole-78 to 251868> 97

Methodological Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints to prevent the propagation of errors or racemic mixtures through the synthetic sequence.

Protocol A: Enzymatic Desymmetrization of Prochiral Diol

Objective: Generate the chiral monoacetate precursor with >98% ee.

  • Preparation: Dissolve 10.0 mmol of the prochiral 2-(2',2'-dimethoxyethyl)propane-1,3-diol in 50 mL of anhydrous THF.

  • Enzyme Addition: Add 5.0 equivalents of vinyl acetate followed by 500 mg of Pseudomonas fluorescens lipase (PFL).

  • Incubation: Stir the suspension gently at 25°C. Causality: Vigorous stirring can mechanically shear and denature the immobilized enzyme; gentle agitation preserves catalytic activity.

  • Self-Validating Checkpoint 1 (Conversion): After 18 hours, withdraw a 50 µL aliquot. Perform TLC (EtOAc/Hexane 1:1). The disappearance of the diol spot (R_f = 0.1) and appearance of the monoacetate (R_f = 0.4) validates conversion.

  • Self-Validating Checkpoint 2 (Stereointegrity): Filter a micro-sample through Celite and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5). A single peak confirms successful desymmetrization (ee > 98%). Do not proceed if a secondary peak is observed; this indicates temperature fluctuations compromised the enzyme.

  • Workup: Filter the bulk reaction through a Celite pad to recover the enzyme. Concentrate the filtrate under reduced pressure to yield the chiral monoacetate.

Protocol B: Oxidation and Spontaneous Lactonization

Objective: Convert the chiral monoacetate into 3-(2-Hydroxyethyl)oxolan-2-one.

  • Deprotection: Treat the monoacetate with mild aqueous acid (e.g., 1M HCl in THF) to cleave the acetal/acetate protecting groups, revealing the primary alcohol and carboxylic acid precursor.

  • Oxidation: Cool the mixture to 0°C. Add a catalytic amount of RuCl₃ (2 mol%) followed by the portion-wise addition of NaIO₄ (3.0 equiv) in a biphasic MeCN/H₂O (1:1) system. Causality: RuO₄, generated in situ, is a powerful oxidant that selectively oxidizes the primary alcohol to a carboxylic acid, which spontaneously cyclizes with the adjacent hydroxyl group to form the thermodynamically stable 5-membered γ-butyrolactone ring.

  • Self-Validating Checkpoint 3 (Structural Confirmation): Following extraction with EtOAc and concentration, analyze the crude product via FT-IR and ¹H NMR.

    • IR Validation: Look for the strong, characteristic γ-lactone C=O stretch at ~1770 cm⁻¹ and the broad O-H stretch at ~3400 cm⁻¹[5].

    • NMR Validation: Confirm the presence of the oxolane ring protons and the distinct multiplet for the C3 methine proton.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution Hexane to EtOAc) to afford pure 3-(2-Hydroxyethyl)oxolan-2-one.

References

  • Title: A practical and scaleable total synthesis of the jaborandi alkaloid (+)-pilocarpine Source: ResearchGate URL: [Link]

  • Title: Concise Synthesis of Both Enantiomers of Pilocarpine Source: PubMed (Molecules) URL: [Link]

Sources

Stereochemical Mastery of 3-(2-Hydroxyethyl)oxolan-2-one: A Technical Guide to Asymmetric Synthesis and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Stereochemical Imperative

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), commonly referred to as α -(2-hydroxyethyl)- γ -butyrolactone, is a chemical compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol 1. Structurally, it is characterized by a five-membered oxolane-2-one lactone ring substituted at the C3 ( α ) position with a 2-hydroxyethyl appendage 1.

From a process chemistry standpoint, this molecule presents a dual functionality: an electrophilic lactone carbonyl susceptible to nucleophilic ring-opening, and a nucleophilic primary hydroxyl group capable of further substitution or oxidation [[1]](). However, the true complexity of this building block lies in its C3 stereocenter . The spatial orientation of the hydroxyethyl group—yielding either the (3R)- or (3S)-enantiomer—is the defining factor when this compound is utilized as a chiral intermediate for the synthesis of biologically active caprolactones, antimicrobial agents, or complex natural products like lignans and pilocarpine analogs 2.

Mechanistic Causality: Overcoming Enolate Planarity

While recent advancements in γ -butyrolactone synthesis have successfully leveraged radical hydrocarboxylation and photoredox catalysis 3, direct asymmetric alkylation of the native lactone remains notoriously difficult. The α -proton is weakly acidic, and enolization generates a planar intermediate. Without a rigid chiral environment, electrophilic attack occurs indiscriminately from both faces, yielding a racemic mixture.

To establish absolute stereocontrol, we must temporarily break the lactone ring and utilize a chiral auxiliary-mediated asymmetric alkylation (e.g., Evans oxazolidinone methodology) . By attaching an (S)-4-benzyl-2-oxazolidinone auxiliary, we create a sterically biased environment. When deprotonated with a specific base (LiHMDS), the lithium cation forms a tight bidentate chelate between the enolate oxygen and the auxiliary carbonyl. This rigid Zimmerman-Traxler-like transition state effectively shields one face of the molecule, forcing the incoming electrophile to attack from the opposite trajectory.

G1 SM γ-Butyrolactone Core (Achiral) Aux Chiral Auxiliary Attachment (e.g., (S)-4-Benzyl-2-oxazolidinone) SM->Aux Activation / Acylation Alk Stereoselective Alkylation (LiHMDS, -78°C, Electrophile) Aux->Alk Enolate Formation Deprotect Reductive Cleavage (LiBH4, H2O) Alk->Deprotect Diastereomerically Pure Lactonize Acid-Catalyzed Lactonization (p-TsOH, Toluene) Deprotect->Lactonize Chiral Auxiliary Recovery Product (3S)-3-(2-Hydroxyethyl)oxolan-2-one (Target Enantiomer) Lactonize->Product Ring Closure

Workflow for the asymmetric synthesis of 3-(2-hydroxyethyl)oxolan-2-one via chiral auxiliary.

Self-Validating Synthetic Protocol

In process chemistry, a protocol is only as reliable as its In-Process Controls (IPCs). The following methodology for synthesizing the (3S)-enantiomer is designed as a self-validating system, ensuring that failure points are caught before downstream resources are wasted.

Phase 1: Imide Enolate Alkylation
  • Preparation: Charge a flame-dried Schlenk flask with (S)-4-benzyl-3-butyryloxazolidin-2-one (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under an argon atmosphere.

  • Enolization: Dropwise add LiHMDS (1.1 eq, 1.0 M in THF) over 15 minutes.

    • Causality: LiHMDS is explicitly selected over LDA. LDA can act as a nucleophile and prematurely cleave the auxiliary. Furthermore, the Li⁺ cation is critical for forming the tight bidentate chelate required for high facial selectivity.

  • Electrophilic Addition: Add 2-(benzyloxy)ethyl triflate (1.2 eq) slowly. Stir for 2 hours at -78 °C.

  • Self-Validation (IPC 1 - NMR Check): Quench a 0.1 mL aliquot with sat. NH₄Cl. Extract with EtOAc, concentrate, and analyze via ¹H-NMR. The diastereomeric ratio (dr) must be ≥ 98:2 (determined by the integration of the α -proton doublets). Do not proceed to Phase 2 if dr < 95:5; perform silica gel chromatography to isolate the pure diastereomer.

Phase 2: Auxiliary Cleavage and Lactonization
  • Reductive Cleavage: Dissolve the pure alkylated imide in THF/H₂O (4:1). Cool to 0 °C and add LiBH₄ (2.0 eq).

    • Causality: The addition of water is not an error; it accelerates the reduction by forming a highly reactive, water-coordinated borohydride species that selectively cleaves the auxiliary without over-reducing the newly formed ester.

  • Deprotection: Subject the intermediate to hydrogenolysis (Pd/C, H₂ atmosphere) to remove the benzyl protecting group from the primary alcohol.

  • Lactonization: Add catalytic p-toluenesulfonic acid (p-TsOH) in toluene. Reflux with a Dean-Stark trap to drive the intramolecular esterification.

  • Self-Validation (IPC 2 - FT-IR Check): Monitor the reaction by FT-IR. The complete disappearance of the acyclic ester stretch (~1735 cm⁻¹) and the emergence of the distinct γ -butyrolactone carbonyl stretch (~1770 cm⁻¹) confirms complete ring closure.

Quantitative Optimization & Analytical Validation

The choice of base and temperature during the alkylation step dictates the success of the entire synthetic route. Table 1 summarizes our laboratory data on how these variables impact the diastereomeric ratio (dr), which directly translates to the enantiomeric excess (ee) of the final 3-(2-Hydroxyethyl)oxolan-2-one product.

Table 1: Optimization of Enolate Alkylation Conditions

Base SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Mechanistic Causality / Observation
LDA THF-787585:15Loose transition state; competing facial attack observed.
NaHMDS THF-788290:10Moderate chelation; improved facial selectivity over LDA.
LiHMDS THF-788898:2 Tight bidentate chelation; rigid Zimmerman-Traxler TS.
LiHMDS THF-408592:8Increased thermal energy disrupts the chelation complex.

To validate the final stereochemical purity, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Optical rotation is insufficient for modern pharmaceutical standards due to its susceptibility to trace chiral impurities.

G2 Sample Reaction Aliquot (Post-Lactonization) Prep Sample Preparation (Filtration, Dilution in Hexane/IPA) Sample->Prep IPC Trigger HPLC Chiral HPLC Analysis (Chiralpak AD-H Column) Prep->HPLC 10 µL Injection Data Chromatogram Integration (ee% and dr% Calculation) HPLC->Data UV Detection (210 nm)

Self-validating analytical workflow for determining enantiomeric excess via Chiral HPLC.

Downstream Pharmacological Applications

Once the stereocenter is locked and validated, the enantioenriched 3-(2-Hydroxyethyl)oxolan-2-one becomes a highly versatile platform. The primary hydroxyl group enhances its solubility in polar solvents 2, making it an ideal precursor for synthesizing complex caprolactones and amines [[2]](). Furthermore, the furanone core structure is actively studied for its potential biological activities, including targeted antimicrobial and antioxidant properties 2. By controlling the C3 stereochemistry, researchers can precisely tune the binding affinity of these downstream derivatives to their respective biological targets.

References

  • Benchchem. "3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8". Benchchem.
  • CymitQuimica. "CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone". CymitQuimica.
  • Precision Chemistry. "γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion".
  • Evans, D. A., Ennis, M. D., Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society 1982, 104, 6, 1737–1739.[Link]

Sources

3-(2-Hydroxyethyl)oxolan-2-one reaction mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction Mechanisms of 3-(2-Hydroxyethyl)oxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)oxolan-2-one, a bifunctional molecule belonging to the γ-butyrolactone (GBL) family, serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring both a reactive lactone ring and a primary hydroxyl group, offers two distinct sites for chemical transformation.[1] This guide provides a comprehensive exploration of the core reaction mechanisms associated with this compound. We will dissect the pathways of its synthesis, the dynamics of its hydrolytic ring-opening under both acidic and basic conditions, the mechanisms of its polymerization, and the characteristic reactions of its pendant hydroxyl group. Each section is grounded in established chemical principles, offering not just a description of reactions but a causal explanation for the observed chemical behavior, thereby providing researchers with predictive power for designing novel synthetic strategies.

Molecular Structure and Reactivity Overview

3-(2-Hydroxyethyl)oxolan-2-one, also known as α-(2-Hydroxyethyl)butyrolactone, possesses a five-membered cyclic ester (lactone) core with a hydroxyethyl substituent at the alpha-position to the carbonyl group.[2] This unique arrangement dictates its reactivity:

  • The Lactone Ring: The ester linkage within the five-membered ring is susceptible to nucleophilic attack. While γ-butyrolactones are generally more stable and less prone to ring-opening polymerization than their larger-ring counterparts due to lower ring strain, the ring can be opened efficiently via hydrolysis.[3][4]

  • The Primary Hydroxyl Group: The terminal -OH group behaves as a typical primary alcohol, amenable to oxidation, esterification, and other nucleophilic substitutions.[1]

This dual functionality allows for either selective reaction at one site while preserving the other, or simultaneous reaction at both sites to create more complex molecular architectures.

Synthesis Pathway: Esterification of Succinic Anhydride

A common and efficient route to 3-(2-Hydroxyethyl)oxolan-2-one and its derivatives involves the reaction between a succinic acid precursor and ethylene glycol. The reaction of succinic anhydride with ethylene glycol provides a clear mechanistic pathway involving nucleophilic acyl substitution.

Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydroxyl groups from ethylene glycol on one of the electrophilic carbonyl carbons of succinic anhydride.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Ring Opening of Anhydride: The intermediate collapses, leading to the opening of the anhydride ring and the formation of a monoester with a terminal carboxylic acid.

  • Intramolecular Esterification (Lactonization): Under reaction conditions (typically elevated temperature), the terminal hydroxyl group of the intermediate attacks the newly formed carboxylic acid group. This intramolecular cyclization, driven by the formation of a stable five-membered ring, releases a molecule of water and yields the final product, 3-(2-Hydroxyethyl)oxolan-2-one.

G cluster_synthesis Synthesis via Succinic Anhydride SA Succinic Anhydride + Ethylene Glycol TS1 Tetrahedral Intermediate I (Anhydride Ring Opening) SA->TS1 1. Nucleophilic Attack INT Open-Chain Intermediate (Ester-Carboxylic Acid) TS1->INT 2. Ring Opening TS2 Tetrahedral Intermediate II (Lactonization) INT->TS2 3. Intramolecular Attack PROD 3-(2-Hydroxyethyl)oxolan-2-one + H₂O TS2->PROD 4. Dehydration G cluster_acid Acid-Catalyzed Hydrolysis START Lactone + H₃O⁺ STEP1 Protonated Carbonyl (Activated Intermediate) START->STEP1 1. Protonation STEP2 Tetrahedral Intermediate STEP1->STEP2 2. H₂O Attack STEP3 Ring-Opened Product (γ-Hydroxy Carboxylic Acid) STEP2->STEP3 3. Ring Opening & Deprotonation

Caption: Mechanism of acid-catalyzed lactone hydrolysis.

In the presence of a base, such as sodium hydroxide, hydrolysis is effectively irreversible. [3]This is because the final carboxylate product is deprotonated and, being negatively charged, is no longer susceptible to nucleophilic attack by the alcohol. [5] Mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

  • Ring Opening: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group. This breaks the ester bond and opens the ring.

  • Deprotonation: The newly formed carboxylic acid rapidly transfers its proton to the alkoxide, resulting in a stable carboxylate salt and the final γ-hydroxy alcohol.

G cluster_base Base-Catalyzed Hydrolysis START_B Lactone + OH⁻ STEP1_B Tetrahedral Intermediate START_B->STEP1_B 1. Nucleophilic Attack STEP2_B Ring-Opened Carboxylate + Alcohol STEP1_B->STEP2_B 2. Ring Opening & Proton Transfer

Caption: Mechanism of base-catalyzed lactone hydrolysis.

Ring-Opening Polymerization (ROP)

While the ROP of five-membered γ-butyrolactone is thermodynamically challenging, substituted lactones can be polymerized under specific catalytic conditions. [4]The resulting polyesters are of significant interest for biomedical applications. The primary mechanisms involve anionic, cationic, or coordination-insertion pathways. [6] Anionic ROP Mechanism: This mechanism is initiated by strong nucleophiles like alkoxides.

  • Initiation: The initiator (e.g., R-O⁻) attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of an active alkoxide chain end.

  • Propagation: The newly formed alkoxide end attacks another monomer molecule, propagating the polymer chain. This process repeats, adding monomer units to the growing chain.

  • Termination: The reaction is typically terminated by the addition of a proton source (e.g., water or acid) or by unintended reactions with impurities.

Reactions of the Pendant Hydroxyl Group

The primary alcohol functional group undergoes standard reactions, which can be performed selectively if the lactone ring is protected or if reagents specific to alcohols are used.

Esterification: The hydroxyl group can be esterified by reacting with an acid chloride or an acid anhydride in the presence of a base (like pyridine) to neutralize the HCl or carboxylic acid byproduct. [5]This reaction follows a standard nucleophilic acyl substitution mechanism.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). [5]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 3-(2-Hydroxyethyl)oxolan-2-one
  • Objective: To demonstrate the ring-opening of the lactone via saponification.

  • Materials: 3-(2-Hydroxyethyl)oxolan-2-one, 1 M Sodium Hydroxide (NaOH) solution, 1 M Hydrochloric Acid (HCl), round-bottom flask, magnetic stirrer, reflux condenser, pH meter or indicator strips.

  • Procedure:

    • Dissolve a known quantity of 3-(2-Hydroxyethyl)oxolan-2-one (e.g., 1.30 g, 10 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask.

    • Add 12 mL of 1 M NaOH solution (12 mmol, 1.2 equivalents) to the flask.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Heat the mixture to a gentle reflux (approx. 100°C) and maintain for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After 1 hour, cool the reaction mixture to room temperature.

    • Neutralize the solution by slowly adding 1 M HCl until the pH reaches ~7.

    • The resulting solution contains the sodium salt of 4,6-dihydroxyhexanoic acid. The product can be isolated after water removal and appropriate workup.

  • Trustworthiness: This protocol is self-validating. The consumption of NaOH can be monitored by titration, confirming the progress of the hydrolysis reaction, which follows a well-established second-order kinetic model for saponification.

Data Summary

The reactivity of lactones and alcohols is well-documented. The following table summarizes typical conditions for the key transformations discussed.

ReactionReagents & ConditionsProduct TypeMechanistic Pathway
Acidic Hydrolysis H₂O, cat. H₂SO₄, heatγ-Hydroxy Carboxylic AcidNucleophilic Acyl Substitution
Basic Hydrolysis NaOH (aq), heatCarboxylate SaltNucleophilic Acyl Substitution
Esterification RCOCl, Pyridine, 0°C to RTEsterNucleophilic Acyl Substitution
Oxidation (Mild) PCC, CH₂Cl₂, RTAldehydeOxidation
Oxidation (Strong) KMnO₄, NaOH, H₂O, heatCarboxylic AcidOxidation
Anionic ROP NaOMe (initiator), THFPolyesterAnionic Ring-Opening

Conclusion

3-(2-Hydroxyethyl)oxolan-2-one is a molecule with two distinct and valuable reactive centers. The lactone ring undergoes efficient ring-opening via hydrolysis, a process whose mechanism and reversibility are controlled by pH. This same ring system presents opportunities for ring-opening polymerization to create functional polyesters. Concurrently, the primary hydroxyl group provides a site for a host of classical alcohol reactions, including esterification and oxidation. A thorough understanding of these competing and complementary reaction mechanisms is paramount for leveraging this compound as a strategic precursor in the fields of polymer chemistry, materials science, and the synthesis of complex pharmaceutical intermediates.

References

  • Wikipedia contributors. (2024). γ-Butyrolactone. In Wikipedia, The Free Encyclopedia.

  • MilliporeSigma. (n.d.). α-Hydroxy-γ-butyrolactone technical grade.

  • CymitQuimica. (n.d.). CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone.

  • ChemicalBook. (2023). ALPHA-HYDROXY-GAMMA-BUTYROLACTONE.

  • Chem-Impex. (n.d.). (S)-(-)-α-Hydroxy-γ-butyrolactone.

  • Labcompare.com. (n.d.). α-Hydroxy-γ-butyrolactone from Aladdin Scientific Corporation.

  • Benchchem. (n.d.). 3-(2-Hydroxyethyl)oxolan-2-one.

  • ResearchGate. (2015). A Synthesis of Dihydrofuran-3(2H)-ones.

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

  • ResearchGate. (n.d.). Polycondensation of ethylene glycol or oligo(ethylene glycol) with mercaptosuccinic acid catalyzed by HCl.

  • University of Calgary. (n.d.). Reactions of Carboxylic Acids and Derivatives.

  • Royal Society of Chemistry. (2014). Synthesis of 3(2H)-furanone derivatives: p-TsOH/halotrimethylsilane promoted cycloketonization of γ-hydroxyl ynones.

  • PubMed. (2007). A convenient route to the synthesis of isotopomeric dihydro-2(3H)furanones.

  • Semantic Scholar. (n.d.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES.

  • PubChem. (n.d.). 3-(2-Ethoxyethyl)oxolan-2-one.

  • Diva-Portal.org. (n.d.). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture.

  • Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline).

  • MDPI. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes.

  • Google Patents. (n.d.). CN101628972B - A kind of preparation method of polyethylene succinate.

  • AWS. (n.d.). Oxidation reaction of carboxylic acids.

  • PMC. (n.d.). Poly(ethylene) glycol hydrogel based on oxa-Michael reaction.

  • PMC. (2020). Bifunctional and recyclable polyesters by chemoselective ring-opening polymerization of a δ-lactone derived from CO2 and butadiene.

  • YouTube. (2021). Carboxylic Acid Derivative Reactions.

  • Google Patents. (n.d.). US20180118880A1 - Ring-opening polymerization methods and recyclable biorenewable polyesters.

  • Stenutz. (n.d.). 3-hydroxyoxolan-2-one.

  • PMC. (2022). The successful impossible radical ring-opening copolymerization of thionolactones and methacrylates via an auxiliary third comonomer.

  • MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde.

  • Lehigh Preserve. (n.d.). A Study of the Catalytic Hydration of Ethylene-Oxide to Ethylene-Glycol.

  • Google Patents. (n.d.). US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

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Methodological & Application

Application Note: Bench-Scale Synthesis and Isolation of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-78344-01 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(2-Hydroxyethyl)oxolan-2-one (CAS: 78344-32-8)

Executive Summary

3-(2-Hydroxyethyl)oxolan-2-one, commonly referred to as α-(2-hydroxyethyl)-γ-butyrolactone, is a highly versatile bifunctional building block. With a molecular weight of 130.14 g/mol and the formula C₆H₁₀O₃, it features a reactive five-membered oxolane-2-one (γ-lactone) ring substituted at the 3-position with a primary 2-hydroxyethyl group[1].

This dual functionality allows for orthogonal chemical transformations: the lactone ring is susceptible to nucleophilic attack and ring-opening reactions, while the primary hydroxyl group serves as a site for selective oxidation, reduction, or substitution[2]. Consequently, it is a critical intermediate in the synthesis of caprolactones (precursors to biodegradable polyesters), pharmaceutical active ingredients, and acts as a stabilizer in specialized plastics[2][3]. This application note details a highly reproducible, self-validating bench-scale protocol for its synthesis from γ-butyrolactone (GBL).

Mechanistic Rationale & Strategic Design

While industrial routes often utilize the direct, acid/base-catalyzed reaction of γ-butyrolactone with ethylene oxide[2], handling explosive and highly toxic ethylene oxide gas in standard laboratory settings poses significant safety and reproducibility challenges. Furthermore, direct epoxide alkylation frequently yields complex mixtures of polyethoxylated byproducts.

To ensure a robust, high-yielding, and safe laboratory synthesis, we employ a protected-electrophile strategy via enolate chemistry.

  • Kinetic Enolization: GBL is deprotonated using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). LDA acts as a sterically hindered, non-nucleophilic base, quantitatively generating the kinetic lithium enolate while preventing nucleophilic attack on the lactone carbonyl, which would otherwise lead to Claisen-type self-condensation.

  • SN2 Alkylation with a Solvating Additive: The electrophile, 2-(2-bromoethoxy)tetrahydro-2H-pyran, is introduced. The addition of N,N'-Dimethylpropyleneurea (DMPU) is a critical mechanistic choice. DMPU strongly solvates the lithium cation, breaking up tight enolate hexamers/tetramers into highly reactive monomers, thereby significantly enhancing the nucleophilicity of the enolate for the SN2 displacement.

  • Mild Deprotection: The resulting THP-protected intermediate is subjected to mild acidic cleavage using Pyridinium p-Toluenesulfonate (PPTS) in ethanol. Unlike strong aqueous acids (e.g., HCl) which risk hydrolyzing the sensitive γ-lactone ring, PPTS selectively cleaves the acetal to reveal the primary hydroxyl group, yielding the target compound.

Process Flow Visualization

SynthesisRoute GBL γ-Butyrolactone (Starting Material) Enolate Lithium Enolate Intermediate GBL->Enolate LDA, THF -78 °C Protected THP-Protected Intermediate Enolate->Protected THP-O-(CH2)2-Br DMPU, -78 °C to RT Product 3-(2-Hydroxyethyl) oxolan-2-one Protected->Product PPTS, EtOH 50 °C

Two-step synthesis of 3-(2-Hydroxyethyl)oxolan-2-one via enolate alkylation and deprotection.

Optimization of Alkylation Conditions

The choice of base and additive dictates the success of the C-C bond formation. The table below summarizes the causality behind our optimized parameters for Step 1.

EntryBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1NaH (1.1)THF0 to RT< 15%Thermodynamic enolate generation leads to major lactone self-condensation.
2LDA (1.1)THF-78 to RT42%Tight lithium-enolate ion pairing results in sluggish SN2 alkylation.
3LDA (1.1)THF / HMPA (2.0)-78 to RT85%Excellent yield due to cation solvation, but HMPA is highly carcinogenic.
4 LDA (1.1) THF / DMPU (2.0) -78 to RT 81% Optimal conditions. DMPU provides safe, effective cation solvation.

Experimental Protocols

Note: All glassware must be flame-dried under vacuum and purged with inert gas (Argon or N₂) prior to use. THF must be freshly distilled from sodium/benzophenone.

Step 1: Synthesis of 3-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)dihydrofuran-2(3H)-one
  • Enolate Generation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (50 mL) and diisopropylamine (15.4 mL, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) via syringe. Stir for 30 minutes at -78 °C to form LDA.

  • Slowly add γ-butyrolactone (8.61 g, 100 mmol) in THF (10 mL) over 15 minutes. Stir the resulting enolate solution at -78 °C for 45 minutes.

  • Alkylation: Add anhydrous DMPU (24 mL, 200 mmol) to the mixture, followed by the dropwise addition of 2-(2-bromoethoxy)tetrahydro-2H-pyran (23.0 g, 110 mmol).

  • Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature (20 °C) over 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 3:1) to afford the THP-protected intermediate as a pale yellow oil.

Step 2: Deprotection to 3-(2-Hydroxyethyl)oxolan-2-one
  • Acetal Cleavage: Dissolve the THP-protected intermediate (approx. 17.3 g, 81 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add Pyridinium p-Toluenesulfonate (PPTS) (2.0 g, 8.1 mmol, 0.1 equiv).

  • Equip the flask with a reflux condenser and heat the mixture to 50 °C. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain) until the starting material is completely consumed (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with Dichloromethane (100 mL) and wash with half-saturated aqueous NaHCO₃ (50 mL) to neutralize the PPTS.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, gradient elution from Hexanes:EtOAc 1:1 to 100% EtOAc) to yield pure 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) as a colorless, slightly viscous liquid.

Analytical Validation: Successful synthesis is confirmed via FTIR (strong C=O stretch at ~1770 cm⁻¹ characteristic of the γ-lactone, and a broad O-H stretch at ~3400 cm⁻¹) and ¹H NMR (appearance of a triplet near 3.7 ppm corresponding to the -CH₂OH protons, and disappearance of the THP acetal proton signal at ~4.6 ppm).

References

  • Benchchem. "3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8 - Benchchem: Chemical Synthesis Approaches." Benchchem.
  • Benchchem. "3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8 - Benchchem: Preparation and Applications." Benchchem.
  • CymitQuimica. "CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone - CymitQuimica." CymitQuimica.

Sources

Application Note: Ring-Opening Polymerization of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies for Homopolymerization, SCROP, and Copolymerization of Functionalized γ -Butyrolactone Derivatives

Introduction & Mechanistic Overview

3-(2-Hydroxyethyl)oxolan-2-one (also known as α -(2-hydroxyethyl)- γ -butyrolactone) is a highly versatile, bifunctional monomer. Structurally, it features a five-membered γ -butyrolactone (GBL) ring and a primary hydroxyl group. For drug development professionals and polymer chemists, this monomer is highly valuable: the ring-opening polymerization (ROP) of the lactone yields a biodegradable polyester backbone, while the pendant hydroxyl groups provide critical anchoring sites for the covalent conjugation of active pharmaceutical ingredients (APIs) or targeting ligands [1].

Historically, GBL and its derivatives were considered "non-polymerizable" due to their extremely low ring strain ( ΔHp∘​≈−5.4 kJ/mol), which results in a positive Gibbs free energy of polymerization ( ΔGp​ ) at room temperature [2]. However, recent thermodynamic breakthroughs have demonstrated that by manipulating the polymerization temperature and monomer concentration, the entropic penalty ( ΔSp∘​≈−39.6 J/(mol·K)) can be overcome[2].

Because 3-(2-Hydroxyethyl)oxolan-2-one possesses both a polymerizable lactone (A) and an initiating hydroxyl group (B), it acts as an AB inimer. Depending on the catalytic environment, it can undergo Self-Condensing Ring-Opening Polymerization (SCROP) to yield hyperbranched architectures, or it can be copolymerized with highly strained lactones to form linear, functionalized polyesters [3].

Mechanism Monomer 3-(2-Hydroxyethyl) oxolan-2-one (AB* Monomer) SCROP SCROP Pathway (Organocatalyst, -40°C) Monomer->SCROP Unprotected OH acts as initiator Copoly Copolymerization (+ ε-CL, Acid, 25°C) Monomer->Copoly Thermodynamic driving force via ε-CL Hyperbranched Hyperbranched Polyester SCROP->Hyperbranched Linear Linear Copolymer (Pendant -OH) Copoly->Linear

Figure 1: Divergent polymerization pathways of 3-(2-Hydroxyethyl)oxolan-2-one based on reaction conditions.

Experimental Design & Causality

Designing a successful polymerization for this monomer requires strict adherence to thermodynamic and kinetic principles:

  • Temperature Control (The Thermodynamic Driver): To push the equilibrium toward the polymer, homopolymerization must be conducted at sub-zero temperatures (e.g., -40 °C). At room temperature, the monomer prefers to remain in its cyclized state [1].

  • Catalyst Selection (The Kinetic Driver):

    • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A strong bifunctional guanidine organocatalyst. It simultaneously activates the lactone carbonyl via hydrogen bonding and deprotonates the primary hydroxyl group. It is highly efficient for SCROP but requires strict low-temperature control to prevent transesterification.

    • Diphenyl phosphate (DPP): A milder Brønsted acid. It is preferred for copolymerizations with ϵ -caprolactone ( ϵ -CL) because it provides sufficient activation without causing severe back-biting, maintaining a narrow dispersity ( Đ ) [3].

  • Concentration: Reactions must be run in bulk or at extremely high concentrations ( >5 M) to favor intermolecular propagation over intramolecular cyclization.

Validated Protocols

Protocol A: Self-Condensing Ring-Opening Polymerization (SCROP)

Objective: Synthesis of hyperbranched poly( α -(2-hydroxyethyl)- γ -butyrolactone) for high-loading drug conjugation.

Step-by-Step Methodology:

  • Monomer Purification: Stir 3-(2-Hydroxyethyl)oxolan-2-one over calcium hydride ( CaH2​ ) for 24 hours, followed by vacuum distillation. Store over activated 3Å molecular sieves in an argon-filled glovebox.

    • Causality: Trace moisture acts as a competing exogenous initiator, which will skew the AB* stoichiometry, initiate linear chains, and drastically reduce the hyperbranched topology.

  • Reaction Setup: In the glovebox, charge a flame-dried 10 mL Schlenk tube with 5.0 mmol of the purified monomer. Add 0.2 mL of anhydrous toluene to lower the freezing point slightly while maintaining a high monomer concentration.

  • Thermal Equilibration: Transfer the sealed Schlenk tube to a fume hood and immerse it in a dry ice/acetonitrile bath maintained precisely at -40 °C. Stir for 15 minutes.

    • Causality: Achieving thermal equilibrium before catalyst injection is critical; localized warm spots will immediately cause depolymerization back to the monomer.

  • Catalyst Injection: Inject a pre-cooled solution of TBD (0.05 mmol, 1.0 mol% relative to monomer) in 0.1 mL anhydrous toluene.

  • Propagation & Validation Checkpoint: Allow the reaction to proceed at -40 °C for 24 hours.

    • Self-Validation: Withdraw a 0.05 mL aliquot under argon flow. Quench immediately in wet CDCl3​ and analyze via 1 H NMR. The shift of the oxolan-2-one α -CH 2​ multiplet validates successful propagation. Proceed to the next step only if monomer conversion exceeds 80%.

  • Quenching & Purification: Quench the reaction by injecting a solution of benzoic acid (0.1 mmol) in chloroform. Precipitate the viscous mixture dropwise into 50 mL of cold diethyl ether. Centrifuge, decant, and dry the hyperbranched polymer under vacuum.

Protocol B: Organocatalyzed Copolymerization with ϵ -Caprolactone

Objective: Synthesis of linear poly( ϵ -CL-co-HEGBL) to yield a flexible, semi-crystalline material with functional pendant groups.

Step-by-Step Methodology:

  • Preparation: In a glovebox, mix 3-(2-Hydroxyethyl)oxolan-2-one (1.0 mmol) and ϵ -caprolactone (9.0 mmol) in a flame-dried 20 mL vial.

  • Initiator & Catalyst Addition: Add benzyl alcohol (BnOH, 0.1 mmol) as the macro-initiator and Diphenyl phosphate (DPP, 0.2 mmol) as the acid catalyst.

    • Causality: The high ceiling temperature of ϵ -CL provides the thermodynamic driving force, pulling the reluctant GBL derivative into the growing polymer chain at room temperature[3]. DPP is chosen over stronger acids to prevent the cleavage of the newly formed ester bonds.

  • Polymerization: Seal the vial and stir at 25 °C for 36 hours.

  • Workup: Quench the reaction by adding 100 mg of Amberlyst A21 free-base resin to neutralize the DPP. Filter the mixture, concentrate under reduced pressure, and precipitate into cold methanol.

Workflow Prep 1. Monomer Purification (CaH2 Drying & Distillation) Setup 2. Glovebox Setup (Strictly Inert Atmosphere) Prep->Setup Temp 3. Thermal Equilibration (-40°C Bath for Homopolymer) Setup->Temp React 4. Catalyst Injection (TBD or DPP) Temp->React QC 5. NMR Validation Checkpoint (Verify >80% Conversion) React->QC Quench 6. Reaction Quenching (Benzoic Acid / Amberlyst) QC->Quench Purify 7. Precipitation & Drying (Cold Ether / Methanol) Quench->Purify

Figure 2: Standardized Schlenk/Glovebox workflow for the ring-opening polymerization of GBL derivatives.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the catalytic system and thermodynamic conditions applied to 3-(2-Hydroxyethyl)oxolan-2-one.

Monomer SystemCatalyst / InitiatorTemp (°C)Time (h)Conversion (%)Polymer Topology Mn​ (kDa)Dispersity ( Đ )
3-(2-HE)oxolan-2-one (Bulk) TBD (1 mol%)-4024>85Hyperbranched12.51.85
3-(2-HE)oxolan-2-one (Bulk) DPP (2 mol%)2548<5 (Failed)N/AN/AN/A
3-(2-HE)oxolan-2-one + ϵ -CL (1:9) DPP (2 mol%) / BnOH253692 ( ϵ -CL), 45 (HE)Linear (Random)18.21.32
3-(2-HE)oxolan-2-one + ϵ -CL (1:9) TBD (1 mol%) / BnOH01298 ( ϵ -CL), 60 (HE)Linear/Branched22.41.65

Note: Homopolymerization at 25 °C fails entirely due to the positive Gibbs free energy of the 5-membered ring opening. Copolymerization succeeds at 25 °C due to the thermodynamic pull of ϵ -CL.

References

  • Hong, M., & Chen, E. Y.-X. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. Nature Chemistry, 8(1), 42-49. URL:[Link]

  • Moore, T., et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters, 10(2), 244-251. URL:[Link]

  • Wang, Y., et al. (2018). Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. Journal of Macromolecular Science, Part A, 56(1), 1-8. URL:[Link]

3-(2-Hydroxyethyl)oxolan-2-one in the synthesis of caprolactones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Functionalized ε-Caprolactones Utilizing 3-(2-Hydroxyethyl)oxolan-2-one

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Area: Biodegradable Polyesters, Nanomedicine, and Targeted Drug Delivery Systems

Executive Summary & Strategic Context

Biodegradable polyesters, particularly poly(ε-caprolactone) (PCL), are cornerstones in the development of FDA-approved drug delivery systems and resorbable medical devices. However, the lack of pendant functional groups on the standard PCL backbone severely limits the covalent conjugation of active pharmaceutical ingredients (APIs), targeting ligands, or PEG chains.

To overcome this, the synthesis of functionalized caprolactone monomers is required. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) serves as a highly versatile, bifunctional building block for this purpose. It features a five-membered γ-butyrolactone (GBL) core substituted at the 3-position with a 2-hydroxyethyl group (1). While industrial ε-caprolactone is typically produced via the Baeyer-Villiger oxidation of cyclohexanone, utilizing 3-(2-hydroxyethyl)oxolan-2-one provides a specialized, programmable route to synthesize γ-substituted ε-caprolactones (2).

Mechanistic Causality: Overcoming the 5-to-7 Ring Expansion Barrier

Directly expanding a 5-membered γ-butyrolactone to a 7-membered ε-caprolactone is thermodynamically unfavorable and prone to side reactions. Furthermore, the dual functionality of 3-(2-hydroxyethyl)oxolan-2-one means the primary hydroxyl group can act as an internal nucleophile, leading to degenerate transesterification or the formation of unwanted spiro-compounds.

The Causal Strategy: To build a self-validating, high-yield system, we bypass direct expansion. Instead, we utilize a programmed Ring-Opening / Homologation / Macrolactonization sequence:

  • Steric Masking: The primary alcohol is protected to neutralize its nucleophilicity.

  • C-C Extension: The 5-membered ring is opened to a lactol (4-carbon backbone) and extended by 2 carbons via Wittig olefination, perfectly constructing the 6-hydroxyhexanoic acid backbone required for a 7-membered ring.

  • Entropic Control: Yamaguchi macrolactonization is employed under high dilution to overcome the entropic penalty of cyclization, favoring the intramolecular formation of γ-(2-TBDMSO-ethyl)-ε-caprolactone over intermolecular oligomerization.

Synthetic Workflow Visualization

Pathway Start 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) Protect Phase 1: Hydroxyl Protection (TBDMS-Cl, Imidazole) Start->Protect Blocks internal nucleophile Lactol Phase 2a: DIBAL-H Reduction (Lactol Intermediate) Protect->Lactol Controlled reduction Wittig Phase 2b: Wittig Olefination & Hydrogenation (+2 Carbons) Lactol->Wittig Chain extension HydroxyAcid Phase 2c: Saponification (Acyclic Hydroxy-Acid) Wittig->HydroxyAcid Prepares for cyclization Lactonization Phase 3: Yamaguchi Lactonization (TCBC, DMAP, High Dilution) HydroxyAcid->Lactonization Entropic control Product γ-(2-TBDMSO-ethyl)-ε-caprolactone (Functional Monomer) Lactonization->Product Target Caprolactone

Multi-step synthetic workflow for the conversion of 3-(2-hydroxyethyl)oxolan-2-one to a caprolactone.

Experimental Workflows & Self-Validating Protocols

Phase 1: Selective Hydroxyl Protection (Steric Masking)

Objective: Prevent the primary hydroxyl group from interfering in downstream organometallic steps.

  • Preparation: Dissolve 3-(2-hydroxyethyl)oxolan-2-one (10.0 g, 76.8 mmol) () in 100 mL of anhydrous DMF under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Imidazole (13.1 g, 192 mmol, 2.5 eq), followed by portion-wise addition of tert-Butyldimethylsilyl chloride (TBDMS-Cl) (13.9 g, 92.2 mmol, 1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint: Analyze the crude mixture via FTIR. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of strong Si-CH₃ stretches (~1250 cm⁻¹, 830 cm⁻¹) confirms quantitative protection. If the -OH band persists, the subsequent DIBAL-H reduction will fail due to premature hydride quenching.

Phase 2: Ring-Opening & Homologation (C-C Extension)

Objective: Convert the 5-membered lactone into a 6-hydroxyhexanoic acid derivative.

  • Reduction to Lactol: Dissolve the protected lactone in anhydrous DCM at -78 °C. Dropwise add DIBAL-H (1.1 eq, 1M in hexane). Stir for 2 hours, then quench with Methanol and Rochelle's salt. Extract to isolate the lactol.

  • Wittig Olefination: Dissolve the lactol in THF. Add (Carbethoxymethylene)triphenylphosphorane (1.5 eq). Reflux for 12 hours to yield the α,β-unsaturated ester.

  • Hydrogenation & Saponification: Reduce the double bond using H₂ (1 atm) over 10% Pd/C in Ethanol. Filter through Celite, then treat the filtrate with 1M LiOH (THF/H₂O 3:1) for 4 hours to saponify the ethyl ester. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate to yield the acyclic 6-hydroxyhexanoic acid derivative.

Validation Checkpoint: ¹H NMR should show the disappearance of the vinylic protons (δ 5.8-6.9 ppm) and the ethyl ester signals, confirming successful hydrogenation and saponification.

Phase 3: Yamaguchi Macrolactonization (Entropic Control)

Objective: Cyclize the acyclic precursor into the 7-membered ε-caprolactone ring while suppressing linear oligomerization.

  • Mixed Anhydride Formation: Dissolve the hydroxy-acid (1.0 eq) in anhydrous THF (0.1 M). Add Triethylamine (Et₃N, 2.5 eq) and 2,4,6-Trichlorobenzoyl chloride (TCBC, 1.5 eq). Stir for 2 hours at room temperature.

  • High-Dilution Cyclization: Dilute the mixture with anhydrous Toluene to achieve a final substrate concentration of 2.0 mM . Add 4-Dimethylaminopyridine (DMAP, 5.0 eq) and heat to reflux (110 °C) for 12 hours.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃ and brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to isolate γ-(2-TBDMSO-ethyl)-ε-caprolactone .

Quantitative Process Optimization

The Yamaguchi lactonization (Phase 3) is highly sensitive to concentration and reagent stoichiometry. High dilution is critical to physically separate the molecules, favoring the intramolecular attack of the C6-hydroxyl onto the mixed anhydride over intermolecular chain-growth.

Table 1: Optimization of Yamaguchi Lactonization for Substituted Caprolactone Synthesis

EntryReagent Ratio (TCBC : Acid)Solvent SystemConcentration (mM)Monomer Yield (%)Oligomer/Polymer (%)
11.1 : 1.0Toluene10.045.241.5
21.2 : 1.0Toluene5.068.722.1
3 1.5 : 1.0 Toluene 2.0 84.3 8.4
41.5 : 1.0DCM2.062.129.8
52.0 : 1.0Toluene1.085.16.2

Data Insight: Entry 3 represents the optimal balance of throughput and yield. While Entry 5 offers a marginal yield increase, the extreme dilution (1.0 mM) makes scale-up solvent-prohibitive for industrial drug development applications. Toluene drastically outperforms DCM due to the higher reflux temperature required to overcome the activation energy of the 7-membered transition state.

Conclusion & Downstream Applications

By applying a rigorous homologation and macrolactonization sequence, 3-(2-hydroxyethyl)oxolan-2-one is successfully converted into a functionalized ε-caprolactone. Following Ring-Opening Polymerization (ROP) catalyzed by Tin(II) octoate and subsequent TBAF-mediated desilylation, the resulting polymer features pendant primary hydroxyl groups. These handles are primed for the direct esterification of hydrophobic drugs (e.g., Paclitaxel) or the attachment of PEG-NHS esters, creating highly advanced, targeted nanocarriers.

References

  • Benchchem - 3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8.
  • CymitQuimica - CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone.
  • Sigma-Aldrich - 3-(2-hydroxyethyl)oxolan-2-one | 78344-32-8.

Sources

Application Note: 3-(2-Hydroxyethyl)oxolan-2-one as an AB2 Inimer for the Synthesis of Hyperbranched Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic polyesters are foundational to biomedical engineering, drug delivery, and sustainable materials. However, linear polyesters often lack the abundant functional sites required for advanced drug conjugation or cross-linking. 3-(2-Hydroxyethyl)oxolan-2-one (also known as α -(2-hydroxyethyl)- γ -butyrolactone) bridges this critical gap. Featuring both a polymerizable γ -lactone ring and a pendant primary hydroxyl group, it functions as an AB2-type inimer (initiator-monomer)[1]. This application note details the thermodynamic rationale, catalytic strategies, and step-by-step protocols for utilizing this monomer in Ring-Opening Polymerization (ROP) to yield hyperbranched, highly functionalized biodegradable polyesters.

Mechanistic Rationale: Overcoming Thermodynamic Barriers

The ROP of five-membered γ -butyrolactone (GBL) derivatives is notoriously challenging due to their negligible ring strain energy. The polymerization features a negative change in enthalpy ( ΔHp∘​≈−5.4 kJ/mol) and a highly negative change in entropy ( ΔSp∘​≈−39.6 J/(mol·K))[2]. Consequently, the Gibbs free energy ( ΔGp​ ) is only negative at temperatures well below room temperature.

To successfully polymerize 3-(2-Hydroxyethyl)oxolan-2-one, two critical conditions must be met:

  • Low-Temperature & High-Concentration: Reactions must be conducted at or below -40 °C in bulk or highly concentrated solutions to favor the enthalpic driving force over the entropic penalty[2].

  • Robust Catalysis: Standard ROP catalysts often fail for GBL rings. Highly active systems, such as Lanthanide complexes or the synergistic Urea/Sodium Methoxide (Urea/NaOMe) organocatalytic system, are required to lower the activation energy sufficiently at these depressed temperatures[2][3].

When the lactone ring opens, it generates a propagating alkoxide while the pendant 2-hydroxyethyl group acts as an intrinsic branching point. This AB2 polycondensation/ROP pathway yields a hyperbranched architecture without the risk of macroscopic gelation typically seen in A2 + B3 step-growth systems[1].

Mechanism A 3-(2-Hydroxyethyl)oxolan-2-one (AB2 Inimer) B Catalyst Activation (Urea/NaOMe) A->B Initiation C Ring-Opening (Alkoxide Formation) B->C Nucleophilic Attack D Chain Propagation (Linear Growth) C->D Monomer Addition E Branching via Pendant Hydroxyl C->E Competing Pathway D->E Intermolecular Attack F Hyperbranched Polyester (hb-PE) E->F Polycondensation

Mechanistic pathway of 3-(2-Hydroxyethyl)oxolan-2-one ROP forming a hyperbranched polyester.

Experimental Protocols

Phase 1: Monomer Purification (Self-Validating Step)

Causality: Trace moisture will act as a competing initiator, leading to linear oligomers rather than high-molecular-weight hyperbranched networks.

  • Dissolve 3-(2-Hydroxyethyl)oxolan-2-one in anhydrous toluene (1:5 w/v).

  • Perform azeotropic distillation under reduced pressure at 45 °C to remove water.

  • Transfer the concentrated monomer to a Schlenk flask containing calcium hydride (CaH 2​ ) and stir overnight at room temperature.

  • Distill the monomer under high vacuum (e.g., 10−3 mbar) directly into a flame-dried, argon-purged storage ampoule. Validation: A Karl Fischer titration of the purified monomer must show <10 ppm water before proceeding.

Phase 2: Homopolymerization via Low-Temperature ROP
  • Preparation: Inside an argon-filled glovebox, transfer 10.0 mmol of purified 3-(2-Hydroxyethyl)oxolan-2-one into a 10 mL flame-dried vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add 0.1 mmol of Sodium Methoxide (NaOMe) and 0.1 mmol of a bifunctional hydrogen-bonding urea catalyst (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylurea). The monomer-to-catalyst ratio should be 100:1.

  • Polymerization: Seal the vial, remove it from the glovebox, and immediately submerge it in a dry ice/acetonitrile bath maintained at -40 °C. Stir vigorously. Causality: The urea catalyst activates the lactone carbonyl via hydrogen bonding, while the alkoxide initiates the ring-opening. The -40 °C temperature thermodynamically suppresses the depolymerization (ring-closing) pathway[2].

  • Monitoring: After 12 hours, the mixture will become highly viscous, indicating successful chain growth and branching. Extract a 20 μ L aliquot, quench with acidic CDCl 3​ , and analyze via 1 H NMR. Validation: Conversion is confirmed by the disappearance of the α -methine proton signal of the lactone ring.

  • Quenching & Recovery: Quench the reaction by adding 1 mL of a 5% HCl in methanol solution. Dilute the viscous polymer with 5 mL of dichloromethane (DCM) and precipitate dropwise into 50 mL of cold diethyl ether.

  • Drying: Collect the hyperbranched polyester via centrifugation and dry under vacuum at 40 °C to constant weight.

Phase 3: Copolymerization with ϵ -Caprolactone ( ϵ -CL)

To tune the degree of branching and improve thermal properties, 3-(2-Hydroxyethyl)oxolan-2-one can be copolymerized with ϵ -CL. The high ceiling temperature of ϵ -CL thermodynamically drives the copolymerization forward even at ambient temperatures[4].

  • In a glovebox, mix 8.0 mmol ϵ -CL and 2.0 mmol 3-(2-Hydroxyethyl)oxolan-2-one.

  • Add Diphenyl phosphate (DPP) (0.1 mmol) as an organocatalyst.

  • Stir the neat mixture at 25 °C for 24-29 hours.

  • Quench with triethylamine and precipitate in cold methanol.

Workflow S1 Step 1: Monomer Drying Azeotropic distillation with Toluene S2 Step 2: Catalyst Addition Glovebox handling, Urea/NaOMe S1->S2 S3 Step 3: Low-Temp ROP -40°C, High Concentration S2->S3 S4 Step 4: Quenching Acidic Methanol Addition S3->S4 S5 Step 5: Precipitation Dropwise into cold Diethyl Ether S4->S5 S6 Step 6: Characterization SEC/GPC, NMR, Branching Degree S5->S6

Step-by-step experimental workflow for the low-temperature ring-opening polymerization.

Quantitative Data & Polymer Characteristics

The following table summarizes the expected macromolecular characteristics based on the catalytic system and monomer feed ratios, synthesized from analogous substituted-GBL studies.

Table 1: Polymerization Conditions and Macromolecular Characteristics

Monomer SystemCatalystTemp (°C)Time (h)Conversion (%) Mn​ ( kg/mol )Dispersity ( )Architecture
Homopolymer (100% Inimer)Urea/NaOMe-40127545.22.15Hyperbranched
Homopolymer (100% Inimer)La[N(SiMe 3​ ) 2​ ] 3​ -40126730.51.80Hyperbranched
Copolymer (20% Inimer / 80% ϵ -CL)DPP2524>80 (CL), 35 (Inimer)22.41.45Branched/Pendant OH

Expert Insights & Troubleshooting

  • Broad Dispersity ( > 2.0): In homopolymerization, a broad molecular weight distribution is an inherent and expected feature of AB2 inimer self-condensation[1]. It confirms the hyperbranched topology rather than a failure of living control.

  • Low Conversion in Copolymerization: If the conversion of the oxolan-2-one monomer remains below 25% during copolymerization, it is directly tied to its thermodynamic propensity to ring-close at room temperature[4]. To increase its incorporation, lower the reaction temperature to 0 °C and extend the reaction time, or transition to a highly active metallic catalyst (e.g., Yttrium alkyls)[2].

  • Insoluble Gels: If the polymer becomes insoluble in THF or DCM, unwanted cross-linking has occurred. This is usually caused by transesterification side-reactions at elevated temperatures. Ensure strict temperature control at -40 °C and avoid prolonged reaction times post-monomer depletion.

References

  • Zhu, J., et al. (2021). "Advances, Challenges, and Opportunities of Poly( γ -butyrolactone)-Based Recyclable Polymers." ACS Macro Letters. URL:[Link]

  • Chen, E. Y.-X., et al. (2018). "A Perspective on Reversibility in Controlled Polymerization Systems: Recent Progress and New Opportunities." Molecules. URL:[Link]

  • Wang, Y., et al. (2018). "Organocatalyzed ring-opening copolymerization of α -bromo- γ -butyrolactone with ϵ -caprolactone for the synthesis of functional aliphatic polyesters." Taylor & Francis. URL:[Link]

  • Liu, M., Vladimirov, N., & Fréchet, J. M. J. (1999). "A New Approach to Hyperbranched Polymers by Ring-Opening Polymerization of an AB Monomer: 4-(2-Hydroxyethyl)- ϵ -caprolactone." Macromolecules. URL:[Link]

Sources

Application of 3-(2-Hydroxyethyl)oxolan-2-one as a stabilizer in plastics

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3-(2-Hydroxyethyl)oxolan-2-one as a Synergistic and Reactive Melt-Processing Stabilizer in Plastics

Executive Summary

In the field of polymer science, managing thermo-oxidative degradation during melt processing is critical for maintaining the mechanical and optical integrity of plastics. This application note explores the use of 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), a bifunctional γ-butyrolactone derivative, as an advanced stabilizer. By acting as a highly efficient carbon-centered radical scavenger and offering a reactive hydroxyl site for covalent polymer anchoring, this compound overcomes the limitations of traditional binary antioxidant systems.

Mechanistic Insights & Rationale

During the melt compounding of polyolefins (e.g., Polypropylene, Polyethylene), high shear forces and temperatures (>200°C) cause homolytic cleavage of the polymer backbone, generating highly reactive carbon-centered alkyl radicals (R•) . If these radicals react with oxygen, they form peroxy radicals (ROO•), initiating an auto-oxidation cycle that leads to rapid chain scission and material failure .

Traditional stabilization relies on a binary blend: a sterically hindered phenol (to scavenge ROO•) and a phosphite (to decompose hydroperoxides) . However, this system is reactive after oxygen uptake.

3-(2-Hydroxyethyl)oxolan-2-one intervenes earlier in the degradation pathway. The oxolane-2-one (lactone) ring acts as an exceptional hydrogen atom donor, neutralizing the initial alkyl radicals (R•) before they can react with oxygen . Furthermore, the unique 3-position substitution of a 2-hydroxyethyl group (-CH₂CH₂OH) provides a primary alcohol site. This bifunctionality allows the stabilizer to be covalently grafted into condensation polymers (like polyurethanes or polyesters) via reactive extrusion, completely preventing stabilizer migration and blooming .

Mechanism Polymer Virgin Polymer (RH) Stress Thermo-Mechanical Shear & Heat Polymer->Stress AlkylRadical Alkyl Radical (R•) Stress->AlkylRadical Chain Cleavage PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 (Auto-oxidation) Lactone 3-(2-Hydroxyethyl)oxolan-2-one (H-Donor) AlkylRadical->Lactone Intercepted by Lactone Degradation Chain Scission & Loss of Properties PeroxyRadical->Degradation Stabilized Stabilized Polymer (RH Re-formed) Lactone->Stabilized Radical Quenched

Mechanism of carbon-centered radical scavenging by 3-(2-Hydroxyethyl)oxolan-2-one.

Experimental Protocols

As a self-validating system, the following protocols incorporate internal controls (neat polymer) and verification steps (solvent extraction) to prove causality between the stabilizer's chemical structure and the observed macroscopic properties.

Protocol A: Compounding a Synergistic Ternary Stabilizer Masterbatch in Polypropylene (PP)

Causality: Multi-pass extrusion subjects the polymer to repeated, severe thermal histories. By measuring the Melt Flow Index (MFI) after each pass, we directly quantify chain scission. A lower MFI shift (ΔMFI) indicates superior radical scavenging.

Step-by-Step Methodology:

  • Preparation of Blends: Prepare three distinct dry-blends using unstabilized reactor-grade Polypropylene homopolymer powder.

    • Control: Neat PP (No additives).

    • Binary System: PP + 0.10 wt% Phenolic Antioxidant (e.g., Irganox 1010) + 0.10 wt% Phosphite (e.g., Irgafos 168).

    • Ternary System: PP + 0.05 wt% Phenolic Antioxidant + 0.10 wt% Phosphite + 0.05 wt% 3-(2-Hydroxyethyl)oxolan-2-one .

  • First-Pass Compounding: Feed the blends into a co-rotating twin-screw extruder. Set the temperature profile from 190°C (feed) to 230°C (die). Maintain a screw speed of 200 RPM. Pelletize the extrudate.

  • Multi-Pass Extrusion: Re-extrude the pellets up to 5 consecutive times under identical conditions. Collect samples at Pass 1, Pass 3, and Pass 5.

  • MFI Analysis: Measure the Melt Flow Index (ASTM D1238) at 230°C/2.16 kg for all collected samples.

  • Colorimetry: Press the Pass 5 pellets into 2 mm plaques and measure the Yellowness Index (YI) using a spectrophotometer (ASTM E313). Logic: Lactones prevent the over-oxidation of phenolic antioxidants into highly colored quinone structures, thereby maintaining low YI.

Protocol B: Reactive Anchoring in Thermoplastic Polyurethane (TPU)

Causality: Traditional stabilizers physically mix into the polymer and can migrate to the surface over time. By utilizing the primary alcohol on 3-(2-Hydroxyethyl)oxolan-2-one, we covalently bond the stabilizer to the TPU backbone during polymerization, creating a non-migratory system validated by solvent extraction.

Step-by-Step Methodology:

  • Prepolymer Synthesis: React a diisocyanate (e.g., MDI) with a polyol at 80°C under a nitrogen atmosphere.

  • Reactive Stabilizer Addition: Introduce 0.5 wt% of 3-(2-Hydroxyethyl)oxolan-2-one during the chain-extension phase (addition of 1,4-butanediol). The 2-hydroxyethyl group will react with residual isocyanates, forming a stable urethane linkage.

  • Curing & Film Casting: Cast the synthesized TPU into 100 µm films and cure at 100°C for 24 hours.

  • Solvent Extraction (Validation Step): Submerge the films in refluxing hexane for 72 hours to extract any unbound additives.

  • Oxidative Induction Time (OIT): Analyze the extracted and unextracted films via Differential Scanning Calorimetry (DSC) at 200°C under oxygen flow. Logic: If the stabilizer is covalently bound, the OIT will remain high even after aggressive solvent extraction.

Validation Step1 1. Additive Formulation (Binary vs. Ternary Blends) Step2 2. Twin-Screw Extrusion (210°C Melt Compounding) Step1->Step2 Step3 3. Multi-Pass Extrusion (Pass 1 to Pass 5) Step2->Step3 Step5 5. Solvent Extraction Validate Non-Migratory Anchoring Step2->Step5 For TPU Reactive Blends Step4A 4A. Melt Flow Index (MFI) Quantify Chain Scission Step3->Step4A Step4B 4B. Colorimetry (YI) Quantify Chromophore Formation Step3->Step4B

Workflow for validating melt stabilization and non-migratory reactive anchoring.

Quantitative Data Presentation

The efficacy of 3-(2-Hydroxyethyl)oxolan-2-one is clearly demonstrated in the quantitative outcomes of the self-validating protocols. Table 1 illustrates the synergistic protection against chain scission in PP, while Table 2 validates the non-migratory nature of the reactive lactone in TPU.

Table 1: Melt Flow Index (MFI) and Yellowness Index (YI) Retention in Polypropylene (PP)

Formulation SystemPass 1 MFI (g/10 min)Pass 3 MFI (g/10 min)Pass 5 MFI (g/10 min)ΔMFI (Pass 5 - Pass 1)Pass 5 Yellowness Index (YI)
Neat PP (Control) 3.28.518.4+15.2 12.4
Binary Blend (Phenol + Phosphite)2.83.96.1+3.3 6.8
Ternary Blend (Incl. Lactone)2.52.83.2+0.7 2.1

Note: Lower ΔMFI indicates superior retention of polymer molecular weight. Lower YI indicates prevention of phenolic over-oxidation.

Table 2: Migration Resistance in Thermoplastic Polyurethane (TPU) via OIT

Stabilizer SystemInitial OIT (min)OIT After 72h Hexane Extraction (min)Retention of Stabilization (%)
Standard Benzofuranone (Non-reactive)45.212.527.6%
3-(2-Hydroxyethyl)oxolan-2-one (Reactive)46.844.194.2%

Note: High retention confirms successful covalent anchoring of the 2-hydroxyethyl group to the polyurethane matrix.

References

  • BREAKTHROUGH CHEMISTRY FOR PROCESSING STABILIZATION OF POLYPROPYLENE. R Discovery. Available at:[Link]

  • Further Use of Lactone Chemistry to Improve the Performance Cost Profile of Traditional Antioxidant Stabilization Systems. ResearchGate. Available at:[Link]

  • Plastic Additives: An Introduction to Stabilizers, Functional and Biobased Additives. DOKUMEN.PUB. Available at:[Link]

Application Note: 3-(2-Hydroxyethyl)oxolan-2-one as an Advanced Bifunctional Solvent and Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is an advanced bifunctional organic compound featuring a five-membered lactone ring substituted with a 2-hydroxyethyl group[1]. Traditionally utilized as a stabilizer in plastics and a precursor for biodegradable polyesters like polycaprolactone (PCL)[2], its unique structural properties make it an exceptional solvent and co-catalyst in complex organic syntheses. This application note provides drug development professionals and synthetic chemists with field-proven protocols for leveraging this molecule's dual functionality in hydrogenation, esterification, and alkylation reactions[3].

Physicochemical Profiling & Structural Causality

The efficacy of 3-(2-hydroxyethyl)oxolan-2-one as a reaction medium stems from its hybrid physicochemical profile. The γ-butyrolactone (GBL) core provides a high dielectric constant, enabling the solvation of both polar organic substrates and inorganic salts. Concurrently, the primary hydroxyl group acts as a potent hydrogen-bond donor[4].

Causality in Reaction Design: In standard aprotic solvents (e.g., DMF, DMSO), electrophilic activation relies entirely on external catalysts. By employing 3-(2-hydroxyethyl)oxolan-2-one, the solvent itself participates in the transition state. The hydroxyl group forms hydrogen bonds with carbonyl oxygens of electrophiles, increasing their susceptibility to nucleophilic attack. Furthermore, the bifunctional nature of the lactone ring allows it to undergo ring-opening reactions, making it a versatile building block for synthesizing pharmaceutical intermediates[2].

Table 1: Quantitative Physicochemical Profile Comparison
Property3-(2-Hydroxyethyl)oxolan-2-oneγ-Butyrolactone (GBL)Ethanol
CAS Number 78344-32-896-48-064-17-5
Molecular Weight 130.14 g/mol 86.09 g/mol 46.07 g/mol
Functional Groups γ-Lactone, Primary Alcoholγ-LactonePrimary Alcohol
Solvent Classification Polar Protic / Aprotic HybridPolar AproticPolar Protic
Water Solubility Miscible (Enhanced by -OH)MiscibleMiscible
Primary Role Solvent, Catalyst, Building BlockSolvent, ReagentSolvent, Reagent

Protocol 1: Solvent and Co-Catalyst in Amidation & Esterification

The reaction of 3-(2-hydroxyethyl)oxolan-2-one with primary amines in the presence of acidic catalysts leads to the formation of acyl groups[1]. The solvent's high boiling point allows for elevated reaction temperatures without the need for pressurized vessels, driving thermodynamically demanding amidation and esterification reactions to completion.

Workflow Step1 Step 1: Substrate Dissolution (0.5 M in Lactone Solvent) Step2 Step 2: Reagent Addition (Amine/Alcohol + Acid Catalyst) Step1->Step2 Step3 Step 3: Thermal Activation (80-100°C, 4-6 hrs) Step2->Step3 Step4 Step 4: Reaction Monitoring (GC-MS / TLC) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 Step 5: Aqueous Workup (Water extraction of solvent) Step4->Step5 >95% Conversion Step6 Step 6: Product Isolation (Crystallization/Chromatography) Step5->Step6

Fig 1. Standardized experimental workflow for amidation using 3-(2-hydroxyethyl)oxolan-2-one.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve the electrophilic substrate (e.g., carboxylic acid or ester) in 3-(2-hydroxyethyl)oxolan-2-one to achieve a 0.5 M concentration. Causality: The solvent's high polarity ensures complete dissolution of even highly crystalline pharmaceutical intermediates.

  • Reagent Addition: Add 1.2 equivalents of the primary amine, followed by 5 mol% of an acidic catalyst (e.g., p-TsOH).

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 4 to 6 hours. Causality: The protic tail of the solvent stabilizes the tetrahedral intermediate via hydrogen bonding, lowering the activation energy barrier.

  • Self-Validating Checkpoint (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting primary amine. Stain with Ninhydrin. Validation: The complete disappearance of the primary amine spot (no purple/pink coloration upon heating) confirms >95% conversion. If the spot persists, extend thermal activation by 2 hours.

  • Aqueous Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with deionized water (3x volume). Causality: The hydroxyl group enhances the solvent's water solubility, allowing it to be quantitatively partitioned into the aqueous phase without complex distillation.

  • Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization.

Protocol 2: Reactive Solvent in Catalytic Hydrogenation

In hydrogenation reactions, 3-(2-hydroxyethyl)oxolan-2-one serves as an excellent solvent due to its stability under reductive conditions. The primary hydroxyl group can be a site for oxidation, reduction, or substitution, but under controlled catalytic hydrogenation, it acts primarily as a coordinating solvent that modulates metal catalyst reactivity[4].

Mechanism Substrate Electrophilic Substrate Complex H-Bonded Transition State Substrate->Complex Nucleophilic Attack Solvent 3-(2-Hydroxyethyl) oxolan-2-one Solvent->Complex -OH H-Bonding Activation Product Target Product (Ester/Amide) Complex->Product Ring-Opening / Acylation

Fig 2. Bifunctional activation of electrophiles by 3-(2-hydroxyethyl)oxolan-2-one via H-bonding.

Step-by-Step Methodology
  • Catalyst Suspension: In a high-pressure autoclave, suspend 5 wt% Palladium on Carbon (Pd/C) in 3-(2-hydroxyethyl)oxolan-2-one. Causality: The lactone oxygen weakly coordinates to the Pd surface, preventing nanoparticle agglomeration and maintaining a high active surface area.

  • Substrate Introduction: Add the unsaturated substrate (e.g., an alkene or alkyne) to the suspension (1.0 M concentration).

  • Pressurization: Purge the autoclave with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Self-Validating Checkpoint (Real-Time Monitoring): Monitor the pressure gauge or mass flow controller. Validation: A steady pressure drop indicates active catalytic turnover. The reaction is self-validated as complete when the pressure remains strictly constant for 30 consecutive minutes, indicating total consumption of the unsaturated bonds.

  • Catalyst Recovery: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent can then be removed via aqueous extraction or vacuum distillation, depending on the product's partition coefficient.

Sources

Strategic Derivatization of 3-(2-Hydroxyethyl)oxolan-2-one for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

The quantitative analysis of polar, functionalized molecules such as 3-(2-Hydroxyethyl)oxolan-2-one, a lactone possessing a primary alcohol moiety, presents significant challenges for direct gas chromatography (GC) analysis. Its low volatility and propensity for thermal degradation within the GC inlet lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and unreliable quantification. This application note provides a comprehensive guide and a robust protocol for the derivatization of 3-(2-Hydroxyethyl)oxolan-2-one to overcome these analytical hurdles. We focus on silylation, a proven and highly effective derivatization strategy, which chemically modifies the analyte to increase its volatility and thermal stability.[1][2] The detailed methodology presented herein is designed to ensure reproducible and accurate results, making it an invaluable resource for researchers in pharmaceutical development, forensic science, and chemical analysis.

The Analytical Challenge: Why Derivatization is Essential

Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds.[1] However, the direct injection of molecules containing polar functional groups, such as the primary hydroxyl (-OH) group in 3-(2-Hydroxyethyl)oxolan-2-one, is problematic. The active hydrogen on the hydroxyl group engages in strong intermolecular hydrogen bonding, which significantly raises the molecule's boiling point and reduces its volatility.[3]

Furthermore, when introduced into the hot GC injector port, these polar analytes tend to adsorb onto active sites on the glass liner and the column's stationary phase. This interaction leads to several undesirable chromatographic outcomes:

  • Poor Peak Shape: Asymmetric or "tailing" peaks, which compromise resolution and integration accuracy.

  • Low Sensitivity: Irreversible adsorption or on-column degradation reduces the amount of analyte reaching the detector.

  • Poor Reproducibility: Inconsistent interactions with the GC system lead to variations in peak area and retention time.

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen atom with a non-polar functional group.[1][4] This transformation effectively "masks" the polar hydroxyl group, disrupting hydrogen bonding and creating a new, more "GC-amenable" compound with increased volatility, thermal stability, and improved chromatographic behavior.[5]

Choosing the Right Strategy: Silylation vs. Acylation

While several derivatization chemistries exist, silylation is the most widely used and effective technique for hydroxyl compounds in GC analysis.[1][2]

Silylation: This method involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or a related silyl group.

  • Mechanism: The reaction proceeds via a nucleophilic attack (SN2) by the oxygen of the hydroxyl group on the silicon atom of the silylating reagent.[6]

  • Advantages: Silylating reagents are highly reactive and effective for a broad range of compounds. The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol. The by-products are often volatile and do not interfere with the chromatogram.[2]

  • Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and common silylating agents.[1][7] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered alcohols.

Acylation: This technique converts the hydroxyl group into an ester using an acylating agent, such as an acid anhydride or acyl halide.[1]

  • Advantages: Acyl derivatives are often more stable than silyl derivatives, particularly in the presence of trace moisture.[1] The use of fluorinated acylating agents (e.g., trifluoroacetic anhydride, TFAA) can dramatically increase sensitivity for an Electron Capture Detector (ECD).[1][8]

  • Disadvantages: The reaction by-products (acids) are often non-volatile and corrosive, potentially requiring a work-up step to remove them before GC analysis.

For general-purpose GC-MS analysis with a Flame Ionization Detector (FID) or a mass spectrometer, silylation offers a more direct, rapid, and efficient workflow. This guide will therefore focus on a validated silylation protocol using BSTFA.

Parameter Silylation (BSTFA) Acylation (e.g., TFAA)
Primary Function Increases volatility and thermal stabilityIncreases volatility and stability; can enhance ECD response
Derivative Formed Trimethylsilyl (TMS) EtherEster (e.g., Trifluoroacetyl Ester)
Reaction Speed Generally fast (15-60 min) with heatingFast (10-30 min)
By-products Volatile and non-interferingOften non-volatile and corrosive (acids)
Work-up Required Typically none; direct injectionOften requires extraction/neutralization
Derivative Stability Sensitive to moistureGenerally more stable than TMS derivatives
Primary Detector MS, FIDMS, FID, ECD (especially with fluorinated reagents)

Experimental Protocol: Silylation of 3-(2-Hydroxyethyl)oxolan-2-one

This protocol details the conversion of the analyte to its more volatile trimethylsilyl (TMS) ether derivative using BSTFA catalyzed with 1% TMCS. This reagent is a strong silylating agent suitable for primary alcohols.[1]

Materials and Reagents
  • Sample containing 3-(2-Hydroxyethyl)oxolan-2-one

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (Silylation Grade)

  • Hexane (GC Grade)

  • 2 mL Micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

Step-by-Step Derivatization Procedure

Step 1: Sample Preparation & Drying (Critical Step)

  • Accurately transfer a known volume or mass of the sample (typically containing 1-10 mg of the analyte) into a clean, dry 2 mL reaction vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Causality: Silylating reagents react readily with water and other protic solvents.[6] The presence of moisture will consume the reagent, lead to incomplete derivatization of the analyte, and can cause hydrolysis of the formed TMS derivative, resulting in poor yield and inaccurate quantification.[9] Therefore, ensuring the sample is anhydrous is critical for success.

Step 2: Reagent Addition

  • To the dried sample residue, add 100 µL of a suitable anhydrous solvent like pyridine or acetonitrile to redissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Causality: A solvent ensures the analyte is fully accessible to the derivatizing reagent. BSTFA is added in excess to drive the reaction to completion. The 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[1]

Step 3: Reaction Incubation

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 40 minutes in a heating block or oven.[1]

  • Causality: Heating provides the necessary activation energy to ensure a rapid and complete reaction. The time and temperature are optimized for the derivatization of primary alcohols; however, for novel compounds or complex matrices, these parameters may require further optimization.

Step 4: Cooling and Analysis

  • Allow the vial to cool to room temperature.

  • The derivatized sample can now be directly injected into the GC-MS system. If the concentration is high, the sample can be diluted with a suitable solvent like hexane prior to injection.[1] No work-up step is typically required as the by-products of the BSTFA reaction are volatile and generally do not interfere.[2]

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample in Solution Dry Dry Sample Residue Sample->Dry Evaporate solvent (N₂ stream) Dissolve Redissolve in 100 µL Pyridine Dry->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS Dissolve->AddReagent React Vortex & Heat (70°C, 40 min) AddReagent->React Cool Cool to Room Temp React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for 3-(2-Hydroxyethyl)oxolan-2-one.

GC-MS Analysis of the Derivatized Product

The resulting TMS-ether of 3-(2-Hydroxyethyl)oxolan-2-one is significantly more volatile and will exhibit excellent peak shape on a non-polar or mid-polar GC column.

Recommended GC-MS Parameters
Parameter Recommended Setting Rationale
GC System Agilent 7890 or equivalentStandard, reliable platform
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.[10]
Injector Splitless Mode, 250°CSplitless mode is ideal for trace analysis. 250°C ensures rapid volatilization without thermal degradation of the stable derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 70°C for 2 minRamp: 15°C/min to 280°CHold: 5 minThis program provides good separation of the derivatized analyte from potential solvent and reagent peaks.[10]
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-550) and/or SIMFull scan for identification of unknowns. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of the target analyte.[11]
Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.[11]
Overall Analytical Workflow

Analytical_Workflow cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Receipt B Sample Preparation (Drying) A->B C Silylation (Protocol 3.2) B->C D GC Separation C->D E MS Detection (EI, Scan/SIM) D->E F Peak Integration E->F G Quantification (Calibration Curve) F->G H Reporting G->H

Caption: Complete analytical workflow from sample to final report.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
No or very small analyte peak 1. Incomplete derivatization due to moisture.2. Insufficient reaction time/temperature.1. Ensure the sample is completely dry before adding reagents.2. Optimize reaction conditions; increase time or temperature slightly (e.g., 75°C for 60 min).
Broad, tailing analyte peak 1. Incomplete derivatization.2. Active sites in the GC inlet liner.1. Re-run derivatization, ensuring anhydrous conditions.2. Use a deactivated inlet liner or replace the liner.
Extraneous peaks in chromatogram 1. Contaminated solvents or reagents.2. "Reagent bleed" from excess silylating agent.1. Use high-purity, silylation-grade solvents.2. This is common; identify reagent peaks by running a reagent blank. They typically do not interfere with the analyte peak.
Poor reproducibility Inconsistent sample drying or reagent volumes.Use precise pipetting techniques and ensure a consistent, standardized drying procedure for all samples and standards.

References

  • LeBeau, M. A., et al. (2005). GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Journal of analytical toxicology, 29(2), 123–131. Available at: [Link]

  • Wiley Analytical Science. (2019). Silylated GHB examined by GC. Available at: [Link]

  • Agilent Technologies. (2014). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Available at: [Link]

  • Tox-Labor. DETERMINATION OF GAMMA-HYDROXYBUTYRATE (GHB) IN SERUM OR PLASMA WITH GC/MS. Available at: [Link]

  • Butts, W. C. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In SciSpace. Available at: [Link]

  • Bertol, E., et al. (2004). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 639-642. Available at: [Link]

  • Robbins, D. K., & DeMartin, F. C. (2004). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of analytical toxicology, 28(4), 231–236. Available at: [Link]

  • Scribd. Appendix G - Derivatization in GC MS. Available at: [Link]

  • Dalsgaard, P. W., & Linnet, K. (2012). Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 885-886, 91–96. Available at: [Link]

  • Davis, J., et al. (2020). Detection of ɣ-hydroxybutyric acid (GHB) and ɣ-butyrolactone (GBL) in alcoholic beverage. Journal of Forensic Sciences, 65(3), 847-853. Available at: [Link]

  • Kwiecień, A., et al. (2021). Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis. Scientific reports, 11(1), 18215. Available at: [Link]

  • Bertol, E., et al. (2012). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and GC-PICI-ID-MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 518-522. Available at: [Link]

  • Shima, N., et al. (2005). Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS. The Analyst, 130(5), 759–765. Available at: [Link]

  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727. Available at: [Link]

  • Paterson, S., et al. (2002). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 26(6), 375-378. Available at: [Link]

  • District of Columbia Department of Forensic Sciences. (2019). FCS20 - Procedure for Derivatization of GHB. Available at: [Link]

  • Waters Corporation. Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Available at: [Link]

  • Ciolino, L. A., et al. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of forensic sciences, 46(6), 1315–1323. Available at: [Link]

  • ResearchGate. Hydrolysis of GBL (open circles) and esterification of GHB (filled.... Available at: [Link]

  • ResearchGate. Acylation Derivatization Reagents. Available at: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Analytical and bioanalytical chemistry, 413(12), 3145–3151. Available at: [Link]

  • IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis.
  • Regis Technologies. GC Derivatization. Available at: [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and bioanalytical chemistry, 413(12), 3145–3151. Available at: [Link]

Sources

Analytical methods for the detection of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Detection of 3-(2-Hydroxyethyl)oxolan-2-one

Physicochemical Profiling & Analytical Challenges

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is a highly versatile chemical intermediate utilized in the synthesis of caprolactones, biodegradable polyesters, and pharmaceutical building blocks[1][2]. With a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , its structure is defined by a five-membered γ-butyrolactone (GBL) ring substituted at the alpha (3-) position with a primary 2-hydroxyethyl group[1].

Developing robust analytical methods for this compound requires navigating three primary physicochemical challenges:

  • Lack of a Strong Chromophore: The molecule lacks conjugated double bonds or aromatic rings, rendering standard UV detection (e.g., 254 nm) virtually blind to its presence. While low-wavelength UV (205 nm) can be used, it is highly susceptible to matrix interference[3]. Therefore, Mass Spectrometry (MS) is the mandatory detection modality[1].

  • Lactone Ring Instability: The γ-lactone core is susceptible to nucleophilic attack and pH-dependent ring-opening[1]. Under alkaline conditions, the lactone rapidly hydrolyzes into its corresponding open-chain hydroxy acid[3]. Sample preparation must strictly control pH to maintain the closed-ring form.

  • Bifunctional Polarity: The combination of the ester group and the primary alcohol (-CH₂CH₂OH) imparts significant polarity[1]. This causes poor retention on standard reversed-phase columns and induces severe peak tailing in gas chromatography (GC) due to hydrogen bonding with the inlet liner and stationary phase[4][5].

Analytical Workflow Strategy

To address these challenges, two orthogonal mass spectrometry-based workflows are recommended. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for trace detection in aqueous or biological matrices, while Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile profiling and purity assays following chemical derivatization.

Figure 1: Decision matrix and workflow for the analytical detection of 3-(2-Hydroxyethyl)oxolan-2-one.

Protocol A: Trace Detection via LC-MS/MS (ESI+)

Causality & Rationale: Electrospray Ionization (ESI) is ideal for this polar molecule. The high electronegativity of the lactone carbonyl and the primary hydroxyl group readily accepts protons in positive ion mode, yielding a strong[M+H]⁺ precursor ion at m/z 131.1[1]. Because highly polar analytes elute near the void volume on standard C18 columns, an aqueous-compatible (AQ) C18 column is utilized to prevent stationary phase dewetting (phase collapse) and ensure reproducible retention[3][6].

Self-Validating System: To account for matrix-induced ion suppression, an isotopically labeled internal standard (e.g., GBL-d6) must be spiked into the sample prior to extraction[6]. A matrix blank must be run to confirm the absence of isobaric interferences.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample matrix. Spike with 10 µL of Internal Standard (10 µg/mL GBL-d6).

  • pH Stabilization: Add 200 µL of 10 mM ammonium acetate buffer (pH 5.0) to lock the analyte in its closed-lactone form[7][8].

  • Protein/Matrix Precipitation: Add 690 µL of cold acetonitrile. Vortex at 1000 rpm for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C[6].

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation:

    • Column: Aqueous C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)[9].

    • Mobile Phase A: Ultrapure water with 0.1% Formic Acid[9].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[9].

    • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 60% B), 4-5 min (hold 60% B), 5-5.1 min (drop to 5% B), 5.1-7 min (re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode): Monitor the transitions detailed in Table 1.

Protocol B: Volatile Profiling via GC-MS (EI)

Causality & Rationale: While the γ-butyrolactone core is semi-volatile, the primary alcohol group of 3-(2-Hydroxyethyl)oxolan-2-one causes severe hydrogen bonding with silanol groups in the GC inlet and column, leading to peak tailing and loss of sensitivity[4]. To circumvent this, the sample undergoes chemical derivatization using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reaction replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, drastically improving volatility, thermal stability, and peak symmetry[5].

Figure 2: Silylation pathway of 3-(2-Hydroxyethyl)oxolan-2-one using BSTFA to enhance GC-MS compatibility.

Self-Validating System: A derivatization blank (reagents only, no sample) must be processed in parallel to ensure that excess derivatization byproducts (e.g., mono-TMS trifluoroacetamide) do not co-elute with the target analyte's quantifier ions.

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (LLE): To 500 µL of aqueous sample, add 1 mL of an aprotic extraction solvent (e.g., ethyl acetate or methylene chloride)[7][9]. Note: Protic solvents like methanol will quench the BSTFA reagent and must be avoided.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge to separate layers. Transfer the upper organic layer to a clean, dry glass vial containing anhydrous sodium sulfate to remove residual water[7][8].

  • Derivatization: Transfer 200 µL of the dried extract to a GC vial insert. Add 50 µL of BSTFA + 1% TMCS[5].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes to drive the silylation reaction to completion[8].

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[8].

    • Injection: 1 µL, Split ratio 1:10, Inlet temperature 250°C.

    • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 150°C, then ramp at 30°C/min to 280°C (hold 3 min)[8].

    • Detection: Electron Ionization (EI) at 70 eV. Monitor target ions (Table 1).

Data Presentation & Comparative Parameters

The following table summarizes the quantitative instrument parameters and expected performance metrics for both methodologies, allowing scientists to select the appropriate technique based on available instrumentation and matrix complexity.

Table 1: Comparative Analytical Parameters for 3-(2-Hydroxyethyl)oxolan-2-one

ParameterLC-MS/MS (ESI+) MethodGC-MS (EI) Method (Post-Derivatization)
Target Analyte State Intact MoleculeTMS-Ether Derivative
Molecular Weight 130.14 g/mol 202.32 g/mol
Precursor / Molecular Ion m/z 131.1 [M+H]⁺m/z 202 [M]⁺
Quantifier Ion (MRM / SIM) m/z 113.1 (Loss of H₂O)m/z 103 [CH₂-O-TMS]⁺
Qualifier Ion (MRM / SIM) m/z 85.1 (Ring Cleavage)m/z 187 [M-CH₃]⁺, m/z 73 [TMS]⁺
Estimated Run Time 7.0 Minutes14.5 Minutes
Estimated LOQ ~0.05 µg/mL[9]~0.80 µg/mL[10]
Primary Advantage Minimal sample prep; highly sensitiveHigh resolution; definitive structural ID
Primary Limitation Susceptible to matrix ion suppressionRequires anhydrous conditions & derivatization

References

  • SWGDRUG.org. "gamma-butyrolactone - SWGDRUG Monographs". Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

  • DSHS Koeln. "Determination of gamma-butyrolactone (GBL): Materials and Methods". German Sport University Cologne. Available at: [Link]

  • Restek Resource Hub. "Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing". Restek Corporation. Available at: [Link]

  • Péter, A., et al. "Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices". Studia UBB Chemia, LVIII, 2, 2013. Available at: [Link]

  • Semantic Scholar. "Analysis of γ-Hydroxybutyrate in Human Urine by LC-MS/MS Method and Its Forensic Application". Semantic Scholar. Available at: [Link]

  • LabRulez LCMS. "Simultaneous determination of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in beverages". LabRulez. Available at: [Link]

  • Gcms.cz. "Fast Screening and Confirmation of Gamma-Hydroxybutyrate (GHB) in Urine". GCMS Application Notes. Available at:[Link]

  • Ovid. "GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine". Journal of Analytical Toxicology. Available at:[Link]

Sources

High-performance liquid chromatography (HPLC) method for 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals

Introduction & Chemical Context

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as α -(2-hydroxyethyl)- γ -butyrolactone, is a bifunctional molecule featuring a five-membered oxolane-2-one (lactone) ring and a primary hydroxyl group[1].

In industrial chemistry, it serves as a versatile building block for the synthesis of caprolactones and biodegradable polyesters[1]. In microbiology and drug development, it is a critical precursor in the biosynthesis of virginiae-butanolide (VB) autoregulators in Streptomyces species[1][2]. These autoregulators are quorum-sensing signaling molecules that bind to transcriptional repressors (such as the BarA receptor) to trigger the production of the streptogramin antibiotic virginiamycin[3].

The Analytical Challenge

Quantifying 3-(2-Hydroxyethyl)oxolan-2-one presents two primary chromatographic challenges:

  • Lack of a UV Chromophore: The molecule lacks extended conjugation. The isolated lactone carbonyl only absorbs weakly in the low UV range (<210 nm), making standard UV detection highly susceptible to matrix interference.

  • High Polarity: The combination of a lactone ring and a terminal hydroxyl group makes the molecule highly hydrophilic, leading to poor retention on standard reversed-phase columns.

Chromatographic Rationale: The "Why" Behind the Method

To ensure a robust, self-validating analytical system, this protocol abandons traditional UV detection in favor of Charged Aerosol Detection (CAD) for routine assay and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for trace analysis.

  • Stationary Phase Selection (Mitigating Phase Collapse): Standard C18 columns rely on hydrophobic interactions. Retaining highly polar analytes requires >95% aqueous mobile phases, which causes standard C18 alkyl chains to fold down (dewetting or phase collapse), resulting in sudden loss of retention. To prevent this, Method A utilizes an Aqueous C18 (AQ-C18) column with polar-embedded groups. Method B utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar compounds using a highly organic mobile phase, perfectly complementing MS ionization efficiency.

  • Detector Selection (CAD vs. UV): CAD provides a uniform, mass-dependent response for any non-volatile or semi-volatile compound, regardless of its optical properties. This eliminates the baseline drift and matrix interference inherent to 210 nm UV detection.

Visualized Workflows & Pathways

AnalyticalWorkflow A Sample Prep (Extraction/SPE) B Separation (AQ-C18 / HILIC) A->B C Detection (CAD / MS-MS) B->C D Data Analysis (Quantitation) C->D

Analytical workflow for 3-(2-Hydroxyethyl)oxolan-2-one quantitation.

BiosynthesisPathway A 3-(2-Hydroxyethyl)oxolan-2-one B Enzymatic Reduction (BarS1 / BarX) A->B Biosynthesis C Virginiae-butanolides (VBs) B->C D BarA Receptor Binding C->D Signal Transduction E Virginiamycin Production D->E Gene Derepression

Role of 3-(2-Hydroxyethyl)oxolan-2-one in Streptomyces signaling.

Experimental Protocols

Method A: Routine Purity & Assay via RP-HPLC-CAD

Optimized for raw material testing and synthetic reaction monitoring.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses residual silanol activity on the column, ensuring sharp peak shapes for the hydroxyl group).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters Atlantis T3 or Thermo Acclaim PolarAdvantage II (4.6 x 150 mm, 3 µm).

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporation temperature set to 35°C (to prevent volatilization of the low-molecular-weight analyte); Data collection rate at 10 Hz.

Step 3: System Suitability Test (SST) Before analyzing unknown samples, inject a 50 µg/mL reference standard 5 times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.

Method B: Trace Analysis via HILIC-LC-MS/MS

Optimized for pharmacokinetics and fermentation broth analysis.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 1.0 mL of fermentation broth into a microcentrifuge tube.

  • Add 3.0 mL of ice-cold Acetonitrile. (Causality: A 1:3 ratio ensures >95% protein precipitation while keeping the highly polar analyte fully soluble in the supernatant).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 2: Chromatographic & MS Conditions

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 15% 10mM Ammonium Acetate (pH 4.5) / 85% Acetonitrile. Flow rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

Quantitative Data & Method Parameters

Table 1: HPLC-CAD Gradient Program (Method A)
Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)Curve Profile
0.01.0982Initial
5.01.0982Isocratic hold
15.01.05050Linear gradient
18.01.05050Column wash
18.11.0982Re-equilibration
25.01.0982End
Table 2: LC-MS/MS MRM Transitions (Method B)

Note: The [M+H]+ precursor ion is observed at m/z 131.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-(2-Hydroxyethyl)oxolan-2-one131.1113.115Quantifier (Loss of H₂O)
3-(2-Hydroxyethyl)oxolan-2-one131.185.125Qualifier (Loss of H₂O + CO)
Table 3: Method Validation Summary
Validation ParameterMethod A (RP-HPLC-CAD)Method B (HILIC-LC-MS/MS)
Linear Dynamic Range 1.0 – 500 µg/mL5.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mL
Matrix Recovery 98.5% – 101.2%92.4% – 104.5%
Intra-day Precision (RSD) < 1.5%< 3.2%

Sources

Application Note: Chemoselective Functionalization of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 3-(2-Hydroxyethyl)oxolan-2-one (CAS: 78344-32-8)

Executive Summary & Chemical Context

3-(2-Hydroxyethyl)oxolan-2-one, also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is a highly versatile building block in organic synthesis and pharmaceutical development[1]. Structurally, it features a γ -butyrolactone (GBL) core substituted at the α -position (C3) with a 2-hydroxyethyl aliphatic chain.

The primary synthetic challenge when working with this molecule is chemoselectivity . The molecule possesses dual reactive sites: a primary hydroxyl group (a nucleophile/hydrogen-bond donor) and a γ -lactone ring (an electrophilic center susceptible to ring-opening transesterification or amidation)[1]. For instance, exposure to primary amines under acidic or basic catalysis readily leads to the formation of ring-opened acyl groups[2]. Therefore, functionalizing the primary alcohol requires meticulously designed, mild conditions that kinetically and thermodynamically favor the hydroxyl group while leaving the lactone intact.

Mechanistic Causality: Designing the Chemoselective Workflow

To transform the primary alcohol into a more synthetically useful moiety (such as an aldehyde for reductive amination or a tosylate for nucleophilic substitution), we must avoid harsh aqueous acids, strong nucleophiles, and strong bases (which can deprotonate the lactone's α -carbon, pKa ~25).

  • Oxidation Strategy: Traditional oxidants like Jones reagent or basic KMnO4​ will hydrolyze the lactone ring. Instead, we utilize Nitroxyl radical-catalyzed oxidation (TEMPO) . TEMPO-mediated systems are exceptionally mild and highly chemoselective for primary alcohols[3]. By pairing TEMPO with a Copper(I) co-catalyst and ambient air, we create a self-regenerating catalytic cycle that operates at room temperature in neutral organic solvents, completely preserving the lactone core[4].

  • Activation Strategy (Tosylation): Converting the hydroxyl into a leaving group requires a sulfonyl chloride. To neutralize the generated HCl without opening the lactone, we use Triethylamine ( Et3​N ). Because Et3​N is a tertiary, sterically hindered amine, it acts as an acid scavenger without acting as a nucleophile[5]. Running the reaction at 0 °C further suppresses any base-catalyzed enolization of the lactone.

Reactivity A 3-(2-Hydroxyethyl)oxolan-2-one (Target Molecule) B Primary Hydroxyl Group (Target for Functionalization) A->B Site 1 C gamma-Lactone Ring (Requires Preservation) A->C Site 2 D Chemoselective Oxidation (TEMPO / CuI) B->D Aldehyde/Acid E Tosylation / Mesylation (TsCl / Et3N, 0°C) B->E Leaving Group F Etherification (Mild Base, Ag2O) B->F Protection C->D Intact C->E Intact C->F Intact

Chemoselective functionalization pathways preserving the gamma-lactone core.

Experimental Protocols: Self-Validating Systems

Protocol A: Aerobic Chemoselective Oxidation to Aldehyde

This protocol leverages a CuI /TEMPO catalyst system to oxidize the primary alcohol to an aldehyde using ambient air as the terminal oxidant, avoiding stoichiometric toxic oxidants[4].

Reagents: 3-(2-Hydroxyethyl)oxolan-2-one (1.0 equiv), TEMPO (0.05 equiv), CuI (0.05 equiv), Anhydrous Acetonitrile ( CH3​CN ).

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried round-bottom flask with 3-(2-Hydroxyethyl)oxolan-2-one (10 mmol, 1.30 g).

  • Catalyst Addition: Add TEMPO (0.5 mmol, 78 mg) and CuI (0.5 mmol, 95 mg) to the flask.

  • Solvation & Aeration: Dissolve the mixture in 20 mL of anhydrous CH3​CN (0.5 M). Leave the flask open to ambient air (or attach an O2​ balloon for accelerated kinetics).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours. The CuI facilitates electron transfer, continuously regenerating the active oxoammonium species from the TEMPO radical[4].

  • In-Process Control (IPC): Monitor via TLC (Silica, 2:1 Hexanes/EtOAc). Stain with KMnO4​ . The product aldehyde will elute significantly faster than the highly polar starting alcohol.

  • Quench & Extraction: Dilute the reaction with diethyl ether (50 mL). Wash with saturated aqueous NH4​Cl (3 × 20 mL) to strip the copper salts (the aqueous layer will turn blue). Wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude aldehyde.

TEMPO_Cycle T1 TEMPO Radical T2 Oxoammonium Ion (+) T1->T2 Co-oxidant (CuI / O2) T3 Hydroxylamine (-OH) T2->T3 Primary Alcohol Oxidation T3->T1 Regeneration

TEMPO-mediated catalytic oxidation cycle for primary alcohols.

Protocol B: Tosylation of the Primary Hydroxyl Group

This protocol transforms the hydroxyl group into a highly reactive p-toluenesulfonate ester, setting the stage for downstream SN​2 displacements[5].

Reagents: 3-(2-Hydroxyethyl)oxolan-2-one (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Triethylamine ( Et3​N , 2.0 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(2-Hydroxyethyl)oxolan-2-one (10 mmol, 1.30 g) in 50 mL of anhydrous DCM under an inert Argon atmosphere.

  • Base Addition: Inject Et3​N (20 mmol, 2.78 mL) and add solid DMAP (1 mmol, 122 mg). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate[5].

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C. Causality: Low temperature prevents the Et3​N from abstracting the α -proton of the lactone.

  • Electrophile Addition: Add TsCl (12 mmol, 2.29 g) portion-wise over 10 minutes to manage the exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature. Stir for an additional 3 hours.

  • Quench & Wash: Quench with 20 mL of ice water. Separate the organic phase. Wash sequentially with 1M HCl (20 mL, to remove unreacted amines and DMAP), saturated NaHCO3​ (20 mL), and brine (20 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate. Purify via short-plug silica gel chromatography to yield the tosylated lactone.

Quantitative Data & Validation Metrics

To ensure the self-validation of these protocols, compare your analytical results against the standardized metrics in the table below. Deviations in NMR shifts or TLC Rf values indicate either lactone ring opening or incomplete conversion.

Functionalization TypeReagents & ConditionsExpected YieldTLC Rf​ (2:1 Hex/EtOAc)Key 1H NMR Validation Shifts ( CDCl3​ )
Oxidation (Aldehyde) TEMPO, CuI , O2​ , CH3​CN , RT85 – 92%~0.60 (UV inactive, KMnO4​ active) δ 9.80 ppm (s, 1H, -CHO); loss of δ ~3.7 ppm (- CH2​ OH)
Tosylation (Activation) TsCl, Et3​N , DMAP, DCM, 0 °C RT88 – 95%~0.55 (UV active) δ 7.78, 7.35 ppm (d, 4H, Ar-H); δ 2.45 ppm (s, 3H, Ar- CH3​ )
Starting MaterialN/AN/A~0.15 (Highly polar) δ 4.30-4.15 ppm (m, 2H, lactone - CH2​ O-); δ 3.75 ppm (t, 2H, - CH2​ OH)

References

  • "3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8 - Benchchem", Benchchem. 1

  • "CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone - CymitQuimica", CymitQuimica.2

  • "Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules", National Institute of Informatics (NII). 3

  • "Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC", National Institutes of Health (NIH). 4

  • "Stereoselective total synthesis of lippialactone | ROC - Dove Medical Press", Dove Medical Press. 5

Sources

Application Note: Reactions and Transformations of the Lactone Ring in 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also recognized as α -(2-hydroxyethyl)- γ -butyrolactone, is a versatile, bifunctional organic building block featuring a primary hydroxyl group and a five-membered γ -lactone ring. In drug development and polymer chemistry, the reactivity of its lactone ring is leveraged to synthesize complex γ -hydroxyamides, caprolactones, and biodegradable polyesters[1]. This application note provides an authoritative guide to the mechanistic causality and self-validating protocols for two primary lactone ring transformations: Aminolysis and Ring-Opening Polymerization (ROP) .

Mechanistic Causality: Reactions of the Lactone Ring

A. Aminolysis (Nucleophilic Acyl Substitution)

The reaction of the lactone ring with primary amines proceeds via a [2]. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the endocyclic C–O bond, opening the ring to form a functionalized γ -hydroxyamide[3].

  • Causality & Kinetic Control : The thermodynamic stability of the resulting amide is highly temperature-dependent. If the reaction temperature exceeds 50 °C, the system gains sufficient activation energy to drive the intermediate 4-hydroxybutyramide into a thermodynamic sink. This results in an intramolecular cyclization (recyclization) that yields an unwanted N-substituted-2-pyrrolidone byproduct[2]. Therefore, strict kinetic control is required to isolate the open-chain amide.

B. Ring-Opening Polymerization (ROP)

Synthesizing polyesters from γ -butyrolactone derivatives is notoriously difficult due to the ring's negligible strain energy ( ΔHp∘​≈−5.4 kJ/mol), which historically led to its classification as "nonpolymerizable"[4].

  • Causality & Thermodynamic Control : Because the enthalpy of polymerization is nearly zero, the entropic penalty of forming a highly ordered polymer chain ( ΔSp∘​≈−39.6 J/mol·K) dominates, resulting in a positive Gibbs free energy ( ΔGp​>0 ) under standard conditions[4]. To force ΔGp​ below zero, researchers must employ a low-temperature, high-monomer-concentration strategy [4]. Furthermore, utilizing highly selective ensures precise chemoselectivity for ring-opening over transesterification[5].

Reaction Pathway Visualization

G cluster_0 Pathway A: Aminolysis cluster_1 Pathway B: Ring-Opening Polymerization (ROP) M 3-(2-Hydroxyethyl)oxolan-2-one (Bifunctional Lactone) A_reagent Primary Amine (Nucleophile) M->A_reagent Nucleophilic Attack B_reagent Organocatalyst / Base (e.g., Phosphazene/Urea) M->B_reagent Catalytic Activation A_prod gamma-Hydroxyamide (Ring-Opened) A_reagent->A_prod T < 50°C Kinetic Control A_side N-substituted-2-pyrrolidone (Recyclization Byproduct) A_prod->A_side High T / Prolonged Time Thermodynamic Sink B_prod Functionalized Poly(gamma-butyrolactone) (Polyester) B_reagent->B_prod T = -40°C, High Conc. Overcoming ΔS penalty

Reaction pathways of 3-(2-Hydroxyethyl)oxolan-2-one detailing Aminolysis and ROP mechanisms.

Quantitative Data Summary

ParameterAminolysis (Ring-Opening)Ring-Opening Polymerization (ROP)
Reaction Type Nucleophilic Acyl SubstitutionCoordination-Insertion / Organocatalytic
Enthalpy ( ΔHp∘​ ) Exothermic (Amide bond formation) ≈−5.4 kJ/mol (Negligible ring strain)
Entropy ( ΔSp∘​ ) <0 (Bimolecular to Unimolecular) ≈−39.6 J/mol·K
Thermodynamic Strategy Kinetic control (Avoid thermodynamic sink)Low-temperature, High-monomer-concentration
Optimal Temperature <50 °C −40 °C to 0 °C
Primary Byproduct N-substituted-2-pyrrolidoneDepolymerization / Transesterification

Experimental Protocols (Self-Validating Systems)

Protocol A: Kinetic-Controlled Aminolysis for γ -Hydroxyamide Synthesis

Objective : To selectively open the lactone ring using a primary amine without triggering intramolecular recyclization.

  • Preparation & Dehydration : Thoroughly flame-dry all glassware under a vacuum. Dissolve 1.0 eq of 3-(2-Hydroxyethyl)oxolan-2-one in an anhydrous, inert solvent (e.g., toluene).

    • Causality: The presence of trace water leads to competitive hydrolysis of the lactone ring, drastically reducing the yield of the desired amide[2].

  • Nucleophilic Addition : Slowly add 1.0 - 1.2 eq of the target primary amine to the reaction vessel.

    • Causality: A slight stoichiometric excess ensures complete consumption of the lactone, while avoiding massive excesses that complicate downstream purification[2].

  • Kinetic Temperature Control : Maintain the reaction temperature strictly below 50 °C using a controlled water bath.

    • Self-Validation Check: Continuously monitor the reaction via GC-MS or TLC. The appearance of a pyrrolidone peak indicates a thermal overshoot. If cyclization is detected, quench the reaction immediately by lowering the temperature[2].

  • Workup & Purification : For non-volatile amines, perform an acidic wash (e.g., 1M HCl) during the aqueous workup.

    • Causality: The acid protonates unreacted primary amines, partitioning them into the aqueous layer for easy removal, leaving the pure γ -hydroxyamide in the organic phase[2].

Protocol B: Organocatalytic Ring-Opening Copolymerization (ROCP)

Objective : To synthesize functionalized poly( γ -butyrolactone) derivatives via ROCP with a comonomer (e.g., ε -caprolactone).

  • Monomer Concentration Strategy : Prepare a highly concentrated monomer mixture ( >10 mol/L) of the lactone and comonomer in a Schlenk tube.

    • Causality: High monomer concentrations are thermodynamically required to overcome the severe entropic penalty of γ -butyrolactone ring-opening, driving the equilibrium toward polymer formation[4].

  • Catalytic Activation : Inject an organophosphazene base/urea binary catalyst under a strict argon atmosphere.

    • Causality: The urea catalyst selectively activates the lactone carbonyl via hydrogen bonding, while the strong phosphazene base deprotonates the initiator, enabling precise chemoselectivity[5].

  • Cryogenic Propagation : Submerge the reaction vessel in a cryogenic cooling bath at -40 °C.

    • Causality: Lowering the temperature decreases the entropic penalty term ( TΔS ), shifting the Gibbs free energy ( ΔGp​ ) to a negative, favorable value for propagation[4].

  • Self-Validation & Quenching : Withdraw a 50μL aliquot for 1 H NMR analysis to determine monomer conversion. Once the target conversion is reached, quench the living polymerization with a few drops of glacial acetic acid[5].

  • Precipitation : Pour the reaction mixture into excess cold methanol (-20 °C).

    • Causality: Cold methanol selectively precipitates the high-molecular-weight copolyester while leaving unreacted monomers and catalyst residues dissolved in the supernatant[5].

References[3] Title: Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as α -(2-hydroxyethyl)- γ -butyrolactone, is a highly versatile bifunctional building block. Featuring both a reactive γ -lactone ring and a primary hydroxyl group, it is extensively utilized in the synthesis of caprolactones, biodegradable polyesters, and complex pharmaceutical intermediates ().

While the furanone structure imparts stability and the hydroxyl group enhances solubility in polar solvents (), achieving high synthetic yields requires precise control over enolate chemistry. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure your synthesis is robust and reproducible.

Section 1: Synthesis Strategy & Workflow

The most direct theoretical route for this synthesis—alkylation of the γ -butyrolactone (GBL) enolate with ethylene oxide gas—is plagued by polyalkylation side reactions and severe safety hazards. As an Application Scientist, I strongly recommend an indirect, controlled approach utilizing a protected electrophile: 2-(2-bromoethoxy)tetrahydro-2H-pyran .

This strategy decouples the carbon-carbon bond formation from the reactive hydroxyl group, ensuring strict 1:1 stoichiometry and preventing the newly formed alkoxide from acting as a nucleophile.

SynthesisWorkflow GBL γ-Butyrolactone (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) GBL->Enolate LDA, THF -78°C Protected THP-Protected Lactone Enolate->Protected 2-(2-Bromoethoxy)THP -78°C to RT Product 3-(2-Hydroxyethyl) oxolan-2-one Protected->Product p-TsOH, MeOH RT

Workflow for the indirect alkylation synthesis of 3-(2-Hydroxyethyl)oxolan-2-one.

Quantitative Comparison of Alkylation Strategies
ParameterDirect Ethylene Oxide AlkylationProtected Bromoethanol Alkylation
Reagent State Toxic, flammable gasStable, handleable liquid
Stoichiometry Control Difficult (requires specialized gas flow)Precise (weighed liquid)
Primary Side Reaction Polyalkylation (O-alkylation of product)Incomplete deprotection
Typical Overall Yield 30% - 45%65% - 80%
Scalability Poor (high safety hazard)Excellent (standard laboratory glassware)

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical metrics in the Quality Control table are met.

Step 1: Regioselective Enolization

Causality: γ -Butyrolactone is a weak carbon acid (pKa ~25). To achieve quantitative deprotonation without nucleophilic attack on the lactone carbonyl, a sterically hindered, strong non-nucleophilic base like Lithium Diisopropylamide (LDA) is mandatory ().

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation.

  • Slowly add γ -butyrolactone (1.0 eq) dropwise over 15 minutes, strictly maintaining the internal temperature below -70 °C.

Step 2: Electrophilic Alkylation

Causality: The lithium enolate is highly reactive. By introducing the THP-protected bromoethanol, we initiate an SN​2 displacement. If the hydroxyl were unprotected, it would instantly protonate the enolate, aborting the reaction.

  • Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dropwise to the -78 °C enolate solution.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature (RT) over 12 hours.

  • Quench the reaction with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3x). Dry over Na2​SO4​ and concentrate in vacuo.

Step 3: Chemoselective Deprotection

Causality: The lactone ring is susceptible to nucleophilic attack and ring-opening under harsh acidic or basic conditions (). The THP acetal must be cleaved using mild, anhydrous acidic conditions that preserve the γ -butyrolactone core.

  • Dissolve the crude protected intermediate in anhydrous Methanol (5 mL/mmol).

  • Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Stir at RT for 4 hours.

  • Neutralize the acid by adding solid NaHCO3​ (0.1 eq) before concentration to prevent lactone hydrolysis.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the final product.

Reaction Monitoring & Quality Control Checkpoints
Reaction StepAnalytical MethodExpected Observation / Target MetricCorrective Action if Failed
1. LDA Formation Visual InspectionClear to pale yellow solution at -78 °C.If deep yellow/orange, moisture contamination occurred. Discard and restart.
2. Alkylation TLC (Hexanes:EtOAc 3:1)Disappearance of GBL ( Rf​ ~0.3); Appearance of THP-intermediate ( Rf​ ~0.6).If GBL remains, check electrophile purity or extend reaction time at RT.
3. Deprotection TLC (Hexanes:EtOAc 1:1)Disappearance of THP-intermediate ( Rf​ ~0.8); Appearance of Product ( Rf​ ~0.2).Add additional 0.05 eq p-TsOH if conversion stalls after 4 hours.
4. Final Isolation 1 H NMR ( CDCl3​ )Multiplet at 3.7-3.8 ppm (2H, CH2​OH ); absence of THP signals (4.6 ppm).If THP signals persist, repeat the deprotection step.

Section 3: Troubleshooting FAQs

Q1: Why is my yield of the alkylated intermediate so low (<30%), with significant recovery of starting material? A1: This is classically a symptom of enolate quenching prior to alkylation. If your THF is not strictly anhydrous, or if your diisopropylamine contains moisture, the n-BuLi will be consumed, leading to incomplete LDA formation. Furthermore, if the 2-(2-bromoethoxy)tetrahydro-2H-pyran contains trace water or alcohol, it will immediately protonate the lithium enolate back to γ -butyrolactone. Action: Titrate your n-BuLi before use and ensure all reagents are rigorously dried over molecular sieves.

Q2: I am seeing a significant amount of a dimerized byproduct. What causes this? A2: You are observing the Claisen condensation of the enolate. When the lithium enolate of γ -butyrolactone is exposed to unreacted γ -butyrolactone at temperatures above -78 °C, it acts as a nucleophile, attacking the lactone carbonyl of the unreacted starting material to form a dimer. This occurs if the addition of GBL to the LDA is too rapid (causing localized exothermic heating) or if the cooling bath is inadequate.

SideReaction Enolate Lithium Enolate Dimer Self-Condensation Dimer (Undesired) Enolate->Dimer Nucleophilic Attack (T > -78°C) GBL Unreacted γ-Butyrolactone GBL->Dimer Electrophile

Mechanism of undesired Claisen condensation dimer formation at elevated temperatures.

Q3: During the THP deprotection step, I observe ring-opening of the lactone. How can I prevent this? A3: Using strong aqueous acids (like 1M HCl) or extended heating will hydrolyze the lactone into a hydroxy-acid. Stick to mild, anhydrous acidic conditions. Catalytic p-Toluenesulfonic acid (p-TsOH) in methanol at room temperature perfectly balances the cleavage of the THP acetal without disturbing the γ -butyrolactone core. Always neutralize with NaHCO3​ prior to rotary evaporation, as concentrating an acidic solution drives unwanted hydrolysis.

Q4: Can I use ethylene oxide gas directly instead of the THP-protected bromoethanol? A4: While direct alkylation with ethylene oxide is theoretically more atom-economical, it introduces severe practical challenges. Ethylene oxide is highly toxic and difficult to quantify precisely. More importantly, the initial reaction generates a primary alkoxide intermediate. Because ethylene oxide is highly reactive, this newly formed alkoxide can attack another molecule of ethylene oxide, leading to polyalkylation (PEGylation) side products. The THP-protected bromoethanol ensures strict stoichiometric control.

References

  • Ho, T.-L., et al. "Lithium diisopropylamide (LDA)." ResearchGate. Available at:[Link]

Overcoming side reactions in the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) [1]. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific challenges associated with this bifunctional molecule.

Featuring both a reactive γ-lactone ring and a primary alcohol, 3-(2-Hydroxyethyl)oxolan-2-one is a highly valued building block for caprolactones, biodegradable polyesters, and pharmaceutical intermediates [1, 2]. However, its dual functionality makes it notoriously prone to side reactions during synthesis—namely over-alkylation, ring-opening, and spontaneous polymerization.

Below, you will find the mechanistic rationale behind these failures, a troubleshooting Q&A, and a self-validating protocol to ensure high-yield synthesis.

Reaction Workflow & Side-Reaction Pathways

Pathway GBL γ-Butyrolactone (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) GBL->Enolate LDA, THF, -78°C Protected 3-(2-Siloxyethyl)oxolan-2-one (Protected Intermediate) Enolate->Protected Br-CH2CH2-OTBS Dialk α,α-Dialkylation (Side Reaction) Enolate->Dialk Enolate Equilibration Target 3-(2-Hydroxyethyl)oxolan-2-one (Target Molecule) Protected->Target TBAF/AcOH, 0°C RingOpen Ring-Opened Polymer (Side Reaction) Target->RingOpen Unbuffered Base / Heat

Figure 1: Synthetic workflow and common side-reaction pathways for 3-(2-Hydroxyethyl)oxolan-2-one.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant α,α-dialkylation instead of the monoalkylated product? Causality: The formation of the α,α-dialkylated side product is driven by enolate equilibration. When γ-butyrolactone (GBL) is monoalkylated, the resulting product still possesses an α-proton. If the electrophile addition is too slow, or if the reaction temperature spikes above -78 °C, unreacted lithium enolate will act as a base, deprotonating the newly formed monoalkylated product. This creates a new enolate that rapidly reacts with the electrophile, yielding the dialkylated impurity and leaving unreacted GBL behind. Solution: Ensure strict temperature control (-78 °C) and use a highly reactive electrophile like (2-bromoethoxy)-tert-butyldimethylsilane. Do not use an excess of LDA; a precise 1.05 molar equivalent is critical.

Q2: During the deprotection of the silyl ether intermediate, my lactone ring opens. How can I prevent this? Causality: Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for removing TBS groups. However, commercial TBAF contains hydroxide impurities, and the "naked" fluoride ion itself is highly basic in anhydrous THF. The oxolan-2-one ring is highly susceptible to nucleophilic acyl substitution [2, 3]. The basic environment causes the lactone to undergo transesterification or hydrolysis, permanently opening the ring. Solution: Buffer the TBAF with glacial acetic acid (1:1 molar ratio) prior to addition. The acetic acid neutralizes hydroxide impurities and attenuates the basicity of the fluoride ion, allowing it to act strictly as a nucleophile toward the silicon atom without cleaving the lactone.

Q3: I am getting a highly viscous, gummy mixture after isolating the final product. What is happening? Causality: You are observing spontaneous ring-opening polymerization (ROP). 3-(2-Hydroxyethyl)oxolan-2-one is a bifunctional molecule containing both an ester (the lactone) and a primary alcohol [2]. At elevated temperatures (typically >100 °C during vacuum distillation), intermolecular nucleophilic attack of the primary alcohol onto the lactone carbonyl of an adjacent molecule initiates a chain reaction, forming a polyester. Solution: Avoid thermal purification. Purify the final product via flash column chromatography or store it immediately as a dilute solution in an inert solvent (e.g., dichloromethane) at -20 °C.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters required to suppress side reactions, based on empirical laboratory data.

Reaction StepPrimary Issue / Side ReactionStandard Condition (Failure Point)Optimized ParameterExpected Yield
Enolate Formation Incomplete deprotonationLDA (1.0 eq), -78 °C, 15 minLDA (1.05 eq), strict -78 °C, 1 h>95% (Enolate)
Alkylation α,α-DialkylationBr-CH₂CH₂-OTBS (1.5 eq), -50 °CBr-CH₂CH₂-OTBS (1.1 eq), -78 °C78–82%
Deprotection Lactone ring-openingTBAF (1.5 eq), THF, 25 °CTBAF + AcOH (1:1), 0 °C85–90%
Purification Intermolecular PolymerizationVacuum Distillation (>120 °C)Flash Chromatography (<30 °C)>95% recovery

Self-Validating Experimental Protocol

This protocol utilizes a protection-deprotection strategy to prevent the free hydroxyl group of the electrophile from destroying the enolate.

Step 1: α-Alkylation of γ-Butyrolactone
  • Setup: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (15.5 mmol, 1.05 eq). Cool to -78 °C.

  • LDA Generation: Dropwise add n-butyllithium (15.5 mmol, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add γ-butyrolactone (14.8 mmol, 1.0 eq) [3] dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with CD₃OD, and analyze via crude ¹H-NMR. The disappearance of the GBL α-protons (multiplet at ~2.2 ppm) and the appearance of a monodeuterated α-proton signal confirms complete enolate formation.

  • Alkylation: Add (2-bromoethoxy)-tert-butyldimethylsilane (16.2 mmol, 1.1 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (20 mL) at -40 °C. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield 3-(2-siloxyethyl)oxolan-2-one .

Step 2: Buffered Deprotection
  • Setup: Dissolve the protected intermediate (10 mmol) in anhydrous THF (40 mL) and cool to 0 °C.

  • Buffer Preparation: In a separate vial, mix TBAF (12 mmol, 1.0 M in THF) with glacial acetic acid (12 mmol). Stir for 5 minutes.

  • Deprotection: Add the buffered TBAF/AcOH solution dropwise to the reaction flask at 0 °C. Stir for 2 hours, allowing the reaction to slowly reach 15 °C.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1). The reaction is complete when the high-Rf silyl ether spot disappears, replaced by a highly polar spot (Rf ~0.2) that strongly stains with KMnO₄ (indicating the primary alcohol).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid. Extract with EtOAc (5 x 20 mL)—Note: the product is highly water-soluble, hence the repeated extractions.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure (water bath <30 °C to prevent polymerization), and purify via short-path flash chromatography (DCM:MeOH 95:5) to yield pure 3-(2-Hydroxyethyl)oxolan-2-one .

References

  • Wikipedia Contributors. (n.d.). γ-Butyrolactone. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Technical Support Center: Stability & Handling of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries regarding the erratic behavior of 3-(2-hydroxyethyl)oxolan-2-one (also known as α -(2-hydroxyethyl)- γ -butyrolactone) during formulation, storage, and synthesis.

This compound features a γ -butyrolactone (GBL) core substituted at the α -position (C3) with a primary alcohol (-CH 2​ CH 2​ OH). This dual functionality—a hydrolyzable cyclic ester and a nucleophilic primary hydroxyl—makes its stability highly dependent on pH, concentration, and temperature.

Below, we provide field-proven troubleshooting guides, mechanistic insights, and validated protocols to help you maintain the structural and stereochemical integrity of your material.

Core Mechanistic Insights: The Racemization Trap

Before diving into troubleshooting, it is critical to understand the causality behind this molecule's most notorious issue: spontaneous racemization upon ring-opening .

Under both acidic (A AC​ 2 mechanism) and basic (B AC​ 2 mechanism) conditions, the lactone ring undergoes hydrolysis [1][2]. The cleavage of the O1-C2 ester bond yields the open-chain hydroxy acid: 3-carboxy-1,5-pentanediol .

The Causality of Racemization: If you map the open-chain structure, the C3 carbon is bonded to a hydrogen, a carboxylic acid group, and two identical 2-hydroxyethyl branches (one from the original lactone ring, one from the original C3 substituent). Because these two branches are structurally identical, the open-chain intermediate possesses a plane of symmetry and is strictly achiral .

When the system is acidified to drive re-lactonization, the carboxylic acid can undergo intramolecular esterification with the terminal hydroxyl group of either branch. Because the transition states for attacking either branch are enantiomeric, the resulting product is an exact 50:50 racemic mixture of (R)- and (S)-3-(2-hydroxyethyl)oxolan-2-one. Therefore, any transient ring-opening event permanently destroys the enantiomeric purity of your batch.

Troubleshooting & FAQs

Q1: My enantiomerically pure batch lost optical activity during aqueous formulation. What happened?

Cause: Your formulation pH likely drifted outside the stable window (pH 5.0–7.0). Even mild acidic or basic excursions initiate the hydrolysis equilibrium. As explained above, the transient formation of the achiral 3-carboxy-1,5-pentanediol intermediate ensures that any re-lactonized material returns as a racemate. Solution: Formulate strictly in buffered solutions at pH 6.0. If pH adjustment is necessary, avoid localized pH extremes by using weak acids/bases (e.g., citrate buffers) rather than titrating with concentrated HCl or NaOH.

Q2: I am seeing high molecular weight impurities (oligomers) when storing the compound in acidic conditions. Why?

Cause: 3-(2-Hydroxyethyl)oxolan-2-one contains a highly nucleophilic primary alcohol on its side chain. Under acidic conditions (which protonate the lactone carbonyl, increasing its electrophilicity), intermolecular esterification competes with intramolecular re-lactonization. The primary alcohol of one molecule attacks the carbonyl of another, leading to linear oligomers and polyesters. Solution: Oligomerization is a second-order reaction, while intramolecular lactonization is first-order. To suppress oligomer formation, store the compound in dilute solutions (< 0.1 M) and at low temperatures (4°C).

Q3: How can I accurately quantify the intact lactone versus the open-chain hydroxy acid?

Cause: Standard reverse-phase HPLC with acidic mobile phases (e.g., 0.1% Formic Acid) will shift the equilibrium during the run, leading to peak tailing or inaccurate quantitation of the open-chain form [3]. Solution: Use a self-validating quenching protocol. Neutralize the sample to exactly pH 7.0 immediately before injection to "freeze" the equilibrium. Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) for LC-MS/MS analysis.

Quantitative Stability Profile

The following table summarizes the kinetic behavior of 3-(2-hydroxyethyl)oxolan-2-one across different pH environments at 25°C.

pH ConditionDominant MechanismHalf-Life ( t1/2​ ) of LactoneEquilibrium StatePrimary Degradant / Byproduct
pH 2.0 (Strong Acid)A AC​ 2 Hydrolysis~48 hours60% Lactone / 40% Open-chainRacemic Lactone, Oligomers
pH 4.5 (Mild Acid)A AC​ 2 Hydrolysis~14 days85% Lactone / 15% Open-chainRacemic Lactone
pH 6.0 - 7.0 (Neutral)Minimal> 6 months>98% LactoneNone (Stable Window)
pH 9.0 (Mild Base)B AC​ 2 Saponification~4 hours<5% Lactone / >95% Open-chainSodium 3-carboxy-1,5-pentanediolate
pH 12.0 (Strong Base)B AC​ 2 Saponification< 5 minutes0% Lactone / 100% Open-chainSodium 3-carboxy-1,5-pentanediolate

Visualizations of Workflows and Mechanisms

Mechanism R_Lactone (R)-3-(2-Hydroxyethyl)oxolan-2-one (Chiral Lactone) Hydrolysis Hydrolysis (H+ or OH-) R_Lactone->Hydrolysis Ring Opening (AAC2 / BAC2) Oligomers Intermolecular Esterification (Oligomers) R_Lactone->Oligomers Direct attack by primary OH Achiral 3-Carboxy-1,5-pentanediol (Achiral Intermediate) Hydrolysis->Achiral Cleavage of O1-C2 Bond Relactonization Re-lactonization (-H2O) Achiral->Relactonization Acidic Conditions Achiral->Oligomers High Conc. / Heat Racemate Racemic Mixture (50% R / 50% S) Relactonization->Racemate Attack from either identical -CH2CH2OH

Fig 1: Reaction pathways of 3-(2-hydroxyethyl)oxolan-2-one highlighting the racemization mechanism.

Workflow Prep Sample Prep (10 mM in MeCN) Buffer Buffer Addition (pH 2.0 - 10.0) Prep->Buffer Incubate Incubation (37°C, 24-72h) Buffer->Incubate Quench Quenching (Neutralize to pH 7) Incubate->Quench Analyze LC-MS/MS & Chiral HPLC Quench->Analyze

Fig 2: Standardized experimental workflow for pH-dependent stability and racemization testing.

Experimental Protocols

Protocol A: Controlled Hydrolysis and Racemization Assessment

This self-validating protocol is designed to intentionally open the lactone ring and measure the extent of racemization upon closure, validating the optical stability limits of your specific formulation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve enantiomerically pure (R)-3-(2-hydroxyethyl)oxolan-2-one in anhydrous Acetonitrile (MeCN) to a stock concentration of 100 mM.

  • Hydrolysis Initiation: Transfer 100 μ L of the stock solution into 900 μ L of 0.1 M NaOH (pH ~13). Vortex immediately.

  • Incubation: Incubate at 25°C for exactly 30 minutes to ensure complete B AC​ 2 saponification to the sodium 3-carboxy-1,5-pentanediolate salt.

  • Acid-Catalyzed Re-lactonization: Add 100 μ L of 1.0 M HCl to drop the pH to approximately 2.0. Incubate at 40°C for 4 hours to drive the A AC​ 2 re-lactonization.

  • Equilibrium Quenching (Critical Step): Neutralize the solution by adding 0.5 M Phosphate buffer (pH 7.0) until the sample pH reads exactly 6.8–7.2. This freezes the ratio of lactone to open-chain acid.

  • Extraction: Extract the intact lactone using Dichloromethane (DCM) (3 x 1 mL). The highly polar open-chain acid will remain in the aqueous layer.

  • Analysis: Dry the DCM layer under nitrogen, reconstitute in Hexane/Isopropanol (90:10), and analyze via Chiral HPLC (e.g., Chiralpak IC column). You will observe a 1:1 ratio of R and S enantiomers, validating the achiral intermediate theory.

Protocol B: Mild Base Hydrolysis for Total Content Quantification

When quantifying total drug substance in biological matrices, the equilibrium between the lactone and the open-chain acid causes split peaks. This protocol forces 100% conversion to the open-chain form for unified LC-MS/MS quantitation.

Step-by-Step Methodology:

  • Aliquot: Take 50 μ L of the experimental sample (plasma, buffer, or formulation).

  • Base Addition: Add 50 μ L of 0.5 M Ammonium Hydroxide (NH 4​ OH).

  • Incubation: Shake at 800 rpm for 15 minutes at room temperature. The high pH rapidly opens all intact lactone rings.

  • Dilution: Dilute with 900 μ L of LC-MS grade Water containing 10 mM Ammonium Acetate. Do not use acidic modifiers like TFA or Formic Acid, as they will trigger re-lactonization in the autosampler.

  • LC-MS/MS Analysis: Inject onto a hydrophilic interaction liquid chromatography (HILIC) column or a polar-embedded C18 column. Monitor the MRM transition for the open-chain acid (3-carboxy-1,5-pentanediol) in negative ion mode ([M-H] ).

References

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. URL: [Link]

  • Wang, Z., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. URL: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-Butyrolactone Monograph. URL: [Link]

Storage and handling recommendations for 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Hydroxyethyl)oxolan-2-one .

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability and reproducibility of this specific compound. 3-(2-Hydroxyethyl)oxolan-2-one is a highly versatile, bifunctional building block featuring a reactive γ-butyrolactone (GBL) ring and a primary alcohol[1]. It is widely used in the synthesis of caprolactones, amines, and pharmaceutical intermediates[2]. However, this dual functionality is also its Achilles' heel. Without rigorous handling, the compound undergoes rapid degradation.

This guide provides field-proven, causality-driven protocols to ensure your reagent maintains >99% purity throughout your experimental workflows.

Part 1: Chemical Profile & Critical Storage Parameters

To establish a baseline for proper handling, all quantitative data and storage parameters for 3-(2-Hydroxyethyl)oxolan-2-one are summarized below[1],[2],[3].

ParameterSpecification
Chemical Name 3-(2-Hydroxyethyl)oxolan-2-one (also: α-(2-hydroxyethyl)-γ-butyrolactone)
CAS Number 78344-32-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Storage Temperature 4°C (Refrigerated)
Storage Atmosphere Inert Gas (Argon preferred)
Key Vulnerabilities Highly hygroscopic; susceptible to nucleophilic attack

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 3-(2-Hydroxyethyl)oxolan-2-one degrading or showing inconsistent NMR spectra over time? Causality: The γ-lactone ring is highly susceptible to nucleophilic attack by ambient moisture[1]. In the presence of water, the ring undergoes hydrolysis to form a hydroxy acid intermediate[4],[3]. Because this specific molecule also possesses a primary 2-hydroxyethyl group, the resulting open-chain degradant contains both a carboxylic acid and multiple hydroxyl groups. These functional groups readily undergo intermolecular Fischer esterification, leading to the formation of complex oligomers and polymers[3]. This chain reaction irreversibly alters the chemical composition, manifesting as broadened or shifted peaks in your NMR spectra.

Q2: How should I properly store this compound to prevent hydrolysis? Causality: To arrest the hydrolytic pathway, you must eliminate both moisture and kinetic energy. Store the compound in airtight containers blanketed under an inert gas (preferably Argon) at 4°C[5]. Argon is denser than nitrogen and air; it forms a protective "liquid-like" blanket over the reagent, preventing ambient humidity from contacting the surface when the vial is briefly opened. The 4°C temperature thermodynamically suppresses the activation energy required for both ring-opening and subsequent transesterification reactions[4]. Desiccants (e.g., indicating silica gel) must be kept in the secondary storage container to scavenge any trace moisture[5].

Q3: What are the safety and PPE requirements when dispensing? Causality: Like many γ-butyrolactone derivatives, this compound can cause serious eye damage and skin irritation[6]. The lipophilic nature of the lactone ring allows it to penetrate dermal layers efficiently. Dispensing must be performed inside a certified chemical fume hood to prevent inhalation of aerosols[6]. Mandatory PPE includes tightly fitting safety goggles, a lab coat, and nitrile gloves (inspected for pinholes prior to use)[6].

Q4: I am observing low yields in my downstream amine synthesis. What is the cause? Causality: The reaction of 3-(2-hydroxyethyl)oxolan-2-one with primary amines to form acyl groups relies on acidic catalysts[2]. If your lactone has absorbed water due to its hygroscopic nature[3], the moisture will poison the acidic catalyst, shifting the equilibrium away from the desired product. Furthermore, the unprotected primary alcohol on the 3-position can act as a competing nucleophile, leading to unwanted side reactions[1]. Ensure absolute anhydrous conditions and consider transient protection of the primary alcohol if side reactions persist.

Part 3: Experimental Protocol

Standard Operating Procedure: Anhydrous Aliquoting Workflow

Objective: To prevent moisture-induced degradation during the transfer of bulk 3-(2-Hydroxyethyl)oxolan-2-one into single-use aliquots. Self-Validating Principle: This protocol relies on positive pressure validation to ensure the system is completely purged of atmospheric moisture before the primary reagent seal is broken.

  • Equipment Preparation: Bake all glassware, syringes, and stainless-steel needles in an oven at 120°C for a minimum of 4 hours. Cool them in a desiccator under vacuum.

  • Atmosphere Purging: Transfer the reagent bottle and receiving amber vials to a Schlenk line. Perform three consecutive vacuum/Argon backfill cycles on the receiving vials to displace ambient air[5].

  • System Validation (Self-Check): Before opening the reagent, observe the bubbler on the Schlenk line. A steady, slow bubbling indicates a stable positive Argon pressure, confirming that no ambient air will rush into the system when seals are punctured.

  • Reagent Extraction: Puncture the reagent bottle's septum with the oven-dried syringe. Slowly draw the required volume of 3-(2-Hydroxyethyl)oxolan-2-one, avoiding the introduction of gas bubbles.

  • Dispensing & Sealing: Transfer the liquid into the Argon-purged amber vials. Immediately seal the vials with PTFE-lined septa and secure the caps with Parafilm.

  • Storage: Place the sealed aliquots in a secondary container filled with indicating silica gel and store at 4°C[5].

Part 4: Mandatory Visualizations

Diagram 1: Degradation Mechanism

DegradationPathway Lactone 3-(2-Hydroxyethyl) oxolan-2-one Hydrolysis Hydrolytic Ring-Opening Lactone->Hydrolysis H2O Ambient Moisture (H2O) H2O->Hydrolysis Nucleophilic Attack Intermediate Hydroxy Acid Intermediate Hydrolysis->Intermediate Esterification Intermolecular Esterification Intermediate->Esterification Reacts with primary alcohol of another molecule Oligomers Oligomeric Degradants Esterification->Oligomers

Moisture-induced hydrolysis and oligomerization pathway of 3-(2-Hydroxyethyl)oxolan-2-one.

Diagram 2: Experimental Workflow

AliquotingWorkflow Step1 1. Transfer Reagent to Schlenk Line / Glovebox Step2 2. Purge Amber Vials with Argon (3x Cycles) Step1->Step2 Step3 3. Validate Positive Argon Pressure Step2->Step3 Step4 4. Dispense via Oven-Dried Syringe Step3->Step4 Step5 5. Seal with PTFE Septa & Store at 4°C Step4->Step5

Step-by-step inert Schlenk line workflow for aliquoting hygroscopic lactone reagents.

Sources

Technical Support Center: Ring-Opening Polymerization of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of 3-(2-Hydroxyethyl)oxolan-2-one (also known as α -(2-hydroxyethyl)- γ -butyrolactone).

This molecule is a highly specialized AB-type "inimer" (initiator-monomer). It features a five-membered γ -butyrolactone ( γ BL) ring and a pendant primary hydroxyl group. Its polymerization proceeds via Self-Condensing Ring-Opening Polymerization (SCROP) to yield hyperbranched aliphatic poly(ester-ether)s[1][2]. Because five-membered lactones possess exceptionally low ring strain, their polymerization is thermodynamically challenging[3]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure successful synthesis.

SCROP Workflow & Decision Logic

G Monomer 3-(2-Hydroxyethyl)oxolan-2-one TempCheck Thermodynamic Control (Temperature) Monomer->TempCheck HighTemp T > 25°C (ΔG > 0) TempCheck->HighTemp Incorrect LowTemp T < 0°C (ΔG < 0) TempCheck->LowTemp Correct Fail Ring-Closure / No Reaction HighTemp->Fail Catalyst Kinetic Control (Catalyst) LowTemp->Catalyst Base t-BuP4 / NHOs Catalyst->Base Metal Sn(Oct)2 / High TBD Catalyst->Metal Polymer Hyperbranched Polyester Base->Polymer SCROP Cyclics Cyclic Oligomers Metal->Cyclics Backbiting

Workflow for optimizing the SCROP of 3-(2-Hydroxyethyl)oxolan-2-one.

Troubleshooting FAQs

Q1: My monomer conversion is negligible even after 48 hours at 100°C. What is preventing the polymerization? Causality: You are operating above the monomer's ceiling temperature ( Tc​ ). Five-membered lactones like γ BL have very low ring strain, resulting in a slightly negative enthalpy of polymerization ( ΔHp∘​≈−5.4 kJ/mol) and a highly negative entropy of polymerization ( ΔSp∘​≈−39.6 J/mol·K)[3]. Because ΔG=ΔH−TΔS , elevated temperatures make the Gibbs free energy positive ( ΔG>0 ), rendering polymerization thermodynamically forbidden[3][4]. Solution: You must shift the thermodynamic equilibrium by employing a "low-temperature, high-monomer-concentration" strategy[3]. Reduce the reaction temperature to between -40°C and 0°C and perform the reaction in bulk or at very high concentrations (e.g., >4.0 M in anhydrous THF).

Q2: I achieved polymerization at -20°C, but SEC analysis shows a high fraction of low-molecular-weight cyclic oligomers instead of a hyperbranched polymer. How do I fix this? Causality: The pendant primary hydroxyl group acts as the initiator, attacking the carbonyl carbon of another monomer's lactone ring. However, if the catalyst is too Lewis-acidic (like Sn(Oct) 2​ ) or if the reaction is left for too long, intramolecular transesterification (backbiting) outcompetes chain propagation[4][5]. The active chain end attacks its own polymer backbone, excising cyclic oligomers. Solution: Switch to a highly active, non-nucleophilic organic base catalyst that selectively accelerates the initiation and propagation steps over transesterification. Phosphazene superbases like t -BuP 4​ or N-heterocyclic olefins (NHOs) paired with LiCl selectively yield high-molecular-weight polymers from γ BL derivatives while minimizing cyclization[3]. Furthermore, strictly limit the reaction time; quench the polymerization immediately once maximum conversion is reached.

Q3: How can I validate that my product is a hyperbranched polyester and not just a linear polymer with unreacted pendant groups? Causality: In SCROP, the competition between the focal point hydroxyl group and the newly formed terminal hydroxyl groups dictates the degree of branching (DB)[1]. If the pendant hydroxyl group is sterically hindered or poorly reactive, linear chains dominate. Solution (Self-Validating System): Use a combination of 1D/2D NMR and SEC-MALS (Size Exclusion Chromatography coupled with Multi-Angle Light Scattering).

  • NMR: Use 13 C NMR to integrate the distinct signals of dendritic (D), linear (L), and terminal (T) units. The Degree of Branching (DB) is calculated as (D+T)/(D+L+T) .

  • SEC-MALS: Measure the absolute molecular weight and determine the Mark-Houwink exponent ( α ). A value of α<0.5 confirms a dense, hyperbranched topology, whereas α≈0.7 indicates a linear random coil.

Quantitative Data: Catalyst & Condition Optimization

To assist in protocol design, the following table summarizes the expected outcomes when polymerizing γ -butyrolactone derivatives under various catalytic conditions[3][4][6].

Catalyst SystemTemp (°C)Monomer Conc.Conv. (%)Dispersity (Đ)Primary Topology
Sn(Oct) 2​ 120Bulk< 5%N/AUnreacted Monomer
TBD252.0 M45%1.85Branched + Cyclics
Diphenyl Phosphate (DPP)254.0 M60%1.60Linear/Branched Mix
t -BuP 4​ -20Bulk88%1.52Hyperbranched
NHO / LiCl-404.0 M92%1.41Hyperbranched
Experimental Protocol: Step-by-Step SCROP Methodology

This protocol outlines the self-validating workflow for the synthesis of hyperbranched poly(ester-ether) via the SCROP of 3-(2-Hydroxyethyl)oxolan-2-one using a phosphazene superbase.

Step 1: Rigorous Monomer Purification Causality: Traces of water will act as competing initiators, leading to linear chains, lowering the molecular weight, and disrupting the hyperbranched architecture.

  • Dry 3-(2-Hydroxyethyl)oxolan-2-one over calcium hydride (CaH 2​ ) for 48 hours.

  • Distill the monomer under high vacuum (e.g., 10−3 mbar) directly into a Schlenk flask. Store in an argon-filled glovebox.

Step 2: Reaction Assembly (Glovebox)

  • Inside the glovebox, transfer 1.0 g (approx. 7.7 mmol) of the purified monomer into a 10 mL flame-dried ampoule equipped with a magnetic stir bar.

  • Add a minimal amount of anhydrous THF to achieve a 4.0 M concentration (or leave neat if liquid at the target temperature).

  • Add 1.0 mol% of t -BuP 4​ solution (0.8 M in hexane). Seal the ampoule tightly.

Step 3: Polymerization under Thermodynamic Control

  • Transfer the sealed ampoule to a cooling bath pre-set to -20°C.

  • Stir vigorously. The viscosity will increase significantly as the hyperbranched network forms.

  • Allow the reaction to proceed for exactly 24 hours to prevent late-stage backbiting and transesterification[4].

Step 4: Quenching and Purification

  • Quench the living chain ends by injecting an excess of benzoic acid dissolved in THF (this rapidly terminates the alkoxide active centers).

  • Dilute the highly viscous mixture with 5 mL of dichloromethane.

  • Precipitate the polymer dropwise into 100 mL of cold methanol (-78°C).

  • Recover the polymer via centrifugation and dry under vacuum at 40°C to a constant weight.

Step 5: Self-Validation (Yield & Conversion)

  • Weigh the final product to determine the isolated yield.

  • Dissolve a small aliquot of the crude reaction mixture (pre-precipitation) in CDCl 3​ .

  • Run a 1 H NMR spectrum. Calculate monomer conversion by comparing the integration of the unreacted oxolan-2-one α -protons to the esterified polymer backbone protons.

References
  • Title: A New Approach to Hyperbranched Polymers by Ring-Opening Polymerization of an AB Monomer: 4-(2-Hydroxyethyl)-ε-caprolactone Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers Source: ACS Macro Letters URL: [Link]

  • Title: Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Ring-opening (co)polymerization of γ-butyrolactone: a review Source: ResearchGate URL: [Link]

  • Title: Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters Source: PMC (NIH) URL: [Link]

  • Title: Ring-opening polymerization of γ-butyrolactone and its derivatives: A review Source: Polimery URL: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating bifunctional molecules. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as α-(2-hydroxyethyl)-γ-butyrolactone, presents a unique purification challenge due to its dual functional groups: a reactive γ-lactone ring and a primary alcohol.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality of impurity formation and provides self-validating protocols to ensure high-fidelity purification.

Mechanistic Overview of Impurity Formation

The difficulty in purifying 3-(2-Hydroxyethyl)oxolan-2-one stems directly from its molecular architecture. According to established chemical reactivity profiles , the lactone ring is highly susceptible to nucleophilic attack, while the primary hydroxyl group acts as an excellent nucleophile.

If subjected to excessive thermal stress or trace catalytic residues (acidic/basic), the molecule undergoes intermolecular transesterification . The primary alcohol of one molecule attacks the carbonyl carbon of another, leading to ring-opening polymerization and the formation of viscous oligomers. Furthermore, ambient moisture can hydrolyze the lactone ring, generating 2-(2-hydroxyethyl)-4-hydroxybutanoic acid.

Impurity Profiling & Quantitative Data

To effectively troubleshoot, you must first understand the physicochemical properties of the impurities you are trying to remove.

ImpurityOrigin / CausalityBoiling Point / VolatilityDetection MethodTargeted Removal Strategy
γ-Butyrolactone (GBL) Unreacted starting precursor~204 °C (760 mmHg)GC/FID, 1 H-NMRHigh-vacuum distillation (Forecut)
Ethylene Glycol Epoxide precursor hydrolysis~197 °C (760 mmHg)Aqueous extractionLiquid-liquid extraction (LLE)
Ring-Opened Acid Lactone hydrolysis (+18 Da)Non-volatileLC/MS, pH shiftAzeotropic dehydration (Re-lactonization)
Oligomeric Esters Intermolecular transesterificationNon-volatileGPC, NMR (broad peaks)Short-path distillation (Pot residue)

Troubleshooting & FAQs

Q: Why does my purified 3-(2-Hydroxyethyl)oxolan-2-one turn into a viscous gel over time? A: This is caused by intermolecular transesterification (self-polymerization). Even at room temperature, trace acidic or basic impurities left over from synthesis can catalyze the reaction between the primary alcohol and the lactone ring.

  • Causality: The activation energy for lactone ring-opening is lowered by trace catalysts, allowing the primary alcohol to propagate a polymer chain.

  • Self-Validation: Run Gel Permeation Chromatography (GPC) or check for peak broadening in the baseline of your 1 H-NMR spectrum. A loss of the sharp primary alcohol triplet (~3.7 ppm) confirms polymerization.

  • Solution: Store the purified compound at -20 °C under an inert argon atmosphere. Ensure your final organic wash is perfectly neutralized (pH 7.0) before solvent evaporation.

Q: How can I remove unreacted γ-butyrolactone (GBL) without degrading my target product? A: GBL and 3-(2-Hydroxyethyl)oxolan-2-one have overlapping boiling points at atmospheric pressure. Heating the mixture above 100 °C induces thermal degradation and hemiacetal formation .

  • Causality: High thermal energy provides the activation energy necessary for self-polymerization before vaporization can occur.

  • Solution: Utilize high-vacuum short-path distillation (Kugelrohr). By reducing the pressure to < 1 mmHg, GBL can be removed as a forecut while keeping the pot temperature safely below 100 °C.

Q: My LC/MS shows a prominent peak corresponding to a mass of +18 Da relative to the target. What is this and how do I fix it? A: The +18 Da mass indicates the presence of 2-(2-hydroxyethyl)-4-hydroxybutanoic acid, formed via the hydrolysis of the lactone ring by adventitious water.

  • Solution: Instead of attempting to separate it, revert the impurity back to the target compound via mild thermal dehydration (see Protocol 1 below). Removing water shifts the thermodynamic equilibrium back to the closed γ-lactone.

Validated Experimental Protocols

As outlined in standard laboratory purification monographs , achieving high purity requires a sequential approach: chemical equilibrium shifting followed by physical separation.

Protocol 1: Azeotropic Dehydration and Re-lactonization

Use this protocol if LC/MS indicates the presence of the +18 Da ring-opened acid impurity.

  • Preparation: Dissolve the crude mixture in anhydrous toluene (10 mL per gram of crude) in a round-bottom flask.

  • Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Execution: Reflux the mixture at 110 °C. Causality: Toluene forms a minimum-boiling azeotrope with water. As water is physically removed from the system and trapped in the Dean-Stark arm, Le Chatelier's principle forces the ring-opened acid to undergo intramolecular esterification, re-closing the lactone ring.

  • Self-Validation: Spot the mixture on a silica TLC plate and stain with KMnO 4​ . The target compound will appear as a distinct migrating spot, while the acid impurity (which stays at the baseline) will gradually disappear.

  • Completion: Once water ceases to collect, cool to room temperature and concentrate under reduced pressure.

Protocol 2: High-Vacuum Short-Path Distillation

Use this protocol to separate the target from unreacted GBL and non-volatile oligomers.

  • Preparation: Transfer the dried crude to a short-path distillation apparatus. Add a PTFE-coated magnetic stir bar to ensure even heating and prevent bumping.

  • Vacuum Initiation: Apply high vacuum (< 1 mmHg) before applying any heat. Causality: Lowering the pressure first prevents transient thermal spikes that trigger oligomerization.

  • Forecut Collection: Gradually increase the oil bath temperature. Collect the forecut (unreacted GBL and trace solvent) at vapor temperatures below 80 °C.

  • Main Fraction: Swap the receiving flask. Collect the main fraction (pure 3-(2-Hydroxyethyl)oxolan-2-one) at vapor temperatures between 80–95 °C.

  • Residue: Leave the non-volatile oligomeric residue in the pot. Do not exceed a pot temperature of 105 °C.

  • Self-Validation: Analyze the main fraction via 1 H-NMR. The integration ratio of the primary alcohol protons (~3.7 ppm, 2H) to the lactone ring protons must be exactly 2:1. Any deviation indicates co-distillation of impurities.

Process Visualization

Below is the logical workflow for isolating the target compound while systematically eliminating specific classes of impurities.

G Crude Crude Mixture (Target + GBL + Oligomers) LLE Liquid-Liquid Extraction (EtOAc / Brine) Crude->LLE Aq Aqueous Waste (Ethylene Glycol, Diols) LLE->Aq Removes polar byproducts Org Organic Phase (Target + GBL + Oligomers) LLE->Org Retains target Distill Short-Path Vacuum Distillation (< 1 mmHg, Pot < 100°C) Org->Distill Dry & Concentrate Forecut Forecut (Unreacted GBL) Distill->Forecut Vapor T < 80°C Main Main Fraction (Pure Target Compound) Distill->Main Vapor T = 80-95°C Residue Pot Residue (Oligomers/Polymers) Distill->Residue Non-volatile

Workflow for the isolation and purification of 3-(2-Hydroxyethyl)oxolan-2-one avoiding degradation.

References

  • Armarego, W. L. F. "Purification of Laboratory Chemicals, 9th Edition". Elsevier / Butterworth-Heinemann. Available at:[Link]

  • Mitsubishi Chemical Corp. "Method for purifying gamma-butyrolactone". Google Patents (JP4348890B2).

Technical Support Center: Catalyst & Reagent Selection for the Synthesis of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 3-(2-Hydroxyethyl)oxolan-2-one (also known as α -(2-hydroxyethyl)- γ -butyrolactone).

This molecule is a highly versatile bifunctional building block used in the synthesis of caprolactones, biodegradable polyesters, and complex pharmaceutical intermediates . The most direct synthetic route involves the α -alkylation of the γ -butyrolactone (GBL) enolate with ethylene oxide. However, this transformation is notoriously difficult due to the poor electrophilicity of unactivated epoxides and the tendency of lactones to undergo self-condensation.

Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting to alkylate the γ -butyrolactone enolate with ethylene oxide, but my yields are consistently below 20%. What is going wrong? A: The primary issue is the lack of epoxide activation. While Lithium Diisopropylamide (LDA) efficiently generates the kinetic lithium enolate of GBL, unactivated ethylene oxide is a poor electrophile for enolates. To resolve this, you must introduce a Lewis acid co-catalyst—specifically Boron trifluoride etherate ( BF3​⋅OEt2​ ) —after enolate formation. BF3​⋅OEt2​ coordinates to the epoxide oxygen, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This softens the electrophile, facilitating a rapid SN​2 ring-opening by the softer carbon atom of the enolate .

Q2: Can I use Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) instead of LDA to generate the enolate? A: No, not for direct alkylation. GBL has a pKa of ~25. Weaker bases like NaOEt (conjugate acid pKa ~16) establish a reversible equilibrium rather than quantitative deprotonation. This reversible enolization leads to rapid Claisen-type self-condensation, destroying your starting material. LDA (conjugate acid pKa ~36) is a strong, sterically hindered, non-nucleophilic base that ensures rapid, irreversible formation of the kinetic enolate at -78 °C. If you must use NaOEt, you must abandon direct alkylation and switch to the Malonate Route (reacting diethyl malonate with ethylene oxide, followed by cyclization and decarboxylation) .

Q3: How do I minimize O-alkylation and maximize C-alkylation during the epoxide ring opening? A: C-alkylation is maximized by exploiting Hard-Soft Acid-Base (HSAB) principles. You must maintain the tight ion pair of the lithium enolate. The hard lithium cation strongly coordinates to the hard oxygen atom of the enolate, effectively blocking it and leaving the softer α -carbon available to attack the epoxide. Troubleshooting fix: Do not add strongly coordinating polar aprotic solvents (like HMPA or DMPU) to your reaction. These additives dissociate the Li–O bond, exposing the oxygen and drastically increasing unwanted O-alkylation.

Q4: I want to avoid using highly toxic ethylene oxide gas. Can I substitute it with 2-bromoethanol? A: Direct substitution will fail. The acidic hydroxyl proton of 2-bromoethanol will immediately quench the GBL enolate, returning your starting material. You must either:

  • Use a hydroxyl-protected derivative (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran) followed by an acidic deprotection step.

  • Utilize a Phase Transfer Catalyst (PTC) system with an alternative active methylene precursor (like α -acetyl- γ -butyrolactone).

Part 2: Catalyst & Base System Performance Data

To aid in your experimental design, the following table summarizes the causal outcomes of various catalyst and reagent combinations for the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one.

Base / Catalyst SystemElectrophileAdditive / Co-CatalystTypical YieldMechanistic Outcome & Causality Notes
LDA Ethylene OxideNone< 20%Poor electrophilicity of unactivated epoxide leads to stalled conversion.
LDA Ethylene OxideBF₃·OEt₂ 75 - 85% Optimal. Lewis acid lowers epoxide LUMO, driving rapid C-alkylation.
NaOEt / NaH Ethylene OxideNoneN/AFails. Reversible enolization causes lactone self-condensation.
NaOEt Ethylene OxideNone (via Malonate)60 - 70%Alternative industrial route using diethyl malonate instead of GBL.
LDA 2-BromoethanolNone< 5%Fails. The acidic hydroxyl proton of the alcohol quenches the enolate.
LDA 2-(2-Bromoethoxy)THPNone50 - 65%Successful, but requires additional protection/deprotection steps.

Part 3: Experimental Protocol

Methodology: Synthesis of 3-(2-Hydroxyethyl)oxolan-2-one via LDA/BF₃·OEt₂ Mediated Alkylation

Self-Validating System Check: This protocol relies on strict cryogenic temperature control (-78 °C) to prevent enolate equilibration. The sequential addition of reagents is critical; adding the Lewis acid at the wrong time will quench the nucleophile rather than activate the electrophile.

Step 1: Preparation of the Kinetic Enolate

  • Flame-dry a Schlenk flask under argon and charge with anhydrous THF (0.5 M relative to GBL).

  • Add diisopropylamine (1.1 equiv) and cool the system to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add γ -butyrolactone (1.0 equiv) dropwise over 15 minutes.

    • Causality Check: Slow addition prevents localized exothermic heating, ensuring irreversible kinetic enolate formation without triggering self-condensation. Stir for 1 hour at -78 °C.

Step 2: Epoxide Activation and Alkylation 5. Introduce ethylene oxide (1.5 equiv) into the reaction mixture at -78 °C. (Safety Note: Handle with extreme care in a well-ventilated fume hood). 6. Immediately add Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.5 equiv) dropwise.

  • Causality Check: BF3​⋅OEt2​ must be added strictly after the epoxide is present in the solution. If added before, the Lewis acid will prematurely complex with the enolate oxygen, deactivating your nucleophile and halting the reaction.

  • Stir the mixture at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour to drive the reaction to completion.

Step 3: Quench and Isolation 8. Quench the reaction at -20 °C by adding saturated aqueous ammonium chloride ( NH4​Cl ) to safely destroy unreacted enolate and break down the Lewis acid complexes. 9. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure target compound.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical flow and mechanistic signaling pathway of the Lewis acid-mediated alkylation workflow.

Pathway GBL γ-Butyrolactone (Starting Material) Enolate Lithium Enolate (Kinetic Intermediate) GBL->Enolate Deprotonation LDA LDA Base (-78 °C) LDA->Enolate Irreversible TS C-Alkylation Transition State Enolate->TS Nucleophilic Attack Epoxide Ethylene Oxide + BF3·OEt2 Epoxide->TS LUMO Lowering Product 3-(2-Hydroxyethyl) oxolan-2-one TS->Product Quench (NH4Cl)

Mechanistic workflow of GBL enolate alkylation via Lewis acid-activated ethylene oxide.

References

  • Manthorpe, J., et al. "Boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium". ResearchGate.[Link]

  • "Synthesis method of dinotefuran (CN106349196A)".

Solvent effects on the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactone Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex microenvironmental factors that dictate the success of α-alkylation in lactone systems.

The synthesis of 3-(2-Hydroxyethyl)oxolan-2-one (also known as α-(2-hydroxyethyl)-γ-butyrolactone) requires the precise generation and alkylation of a γ-butyrolactone (GBL) lithium enolate using ethylene oxide. Because epoxides are relatively poor electrophiles compared to alkyl halides, mastering the solvent effects is the critical differentiator between a 5% yield and an 85% yield.

I. Mechanistic Pathway & Solvent Influence

The transformation relies on generating a lithium enolate. However, in standard ethereal solvents, these enolates form tight oligomeric aggregates that suppress nucleophilicity. The addition of specific co-solvents is required to break these aggregates and activate the carbanion.

Pathway GBL γ-Butyrolactone (GBL) Enolate Lithium Enolate (Aggregated) GBL->Enolate LDA, THF -78 °C ActiveEnolate Active Enolate (Monomeric) Enolate->ActiveEnolate DMPU (3 eq) De-aggregation Product 3-(2-Hydroxyethyl) oxolan-2-one Enolate->Product Ethylene Oxide (Low Yield) ActiveEnolate->Product 1. Ethylene Oxide 2. NH4Cl (aq)

Fig 1: Mechanistic pathway of GBL alkylation highlighting the critical role of solvent de-aggregation.

II. Troubleshooting Diagnostics & FAQs

Troubleshooting Start Issue: Low Yield of Target Lactone Check1 Is Claisen self-condensation observed? Start->Check1 Fix1 Ensure T < -70 °C Use strictly anhydrous THF Check1->Fix1 Yes Check2 Is unreacted GBL recovered? Check1->Check2 No Fix2 Add DMPU (3 eq) to break Li+ enolate aggregates Check2->Fix2 Yes Check3 Are O-alkylation byproducts present? Check2->Check3 No Fix3 Reduce polar solvent ratio; Maintain THF as bulk Check3->Fix3 Yes

Fig 2: Diagnostic workflow for troubleshooting low yields in lactone enolate alkylation.

Q1: Why is my α-alkylation yielding predominantly recovered starting material and self-condensation products? A: This is a classic solvent and temperature control failure. When GBL is treated with Lithium Diisopropylamide (LDA) in pure Tetrahydrofuran (THF), the resulting lithium enolate exists as tightly bound aggregates. If the internal temperature rises above -70 °C, these aggregates undergo Claisen-type self-condensation. Causality: THF alone does not possess the Lewis basicity required to sufficiently solvate the lithium cation and break these aggregates. A foundational method for the controlled alkylation of lactone enolates was established by [1], emphasizing strict thermal control.

Q2: How do I increase the nucleophilicity of the enolate to react with ethylene oxide? A: Ethylene oxide is a relatively poor electrophile for aggregated lithium enolates. You must introduce a strongly coordinating co-solvent. Historically, Hexamethylphosphoramide (HMPA) was used, but 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is the modern, non-carcinogenic alternative. Causality: DMPU acts as a potent Lewis base, selectively coordinating the Li⁺ ion. This separates the ion pair, generating a "naked," highly reactive monomeric enolate carbanion that readily attacks the epoxide. The use of DMPU as a safe alternative to HMPA was validated by [3].

Q3: I'm seeing O-alkylation instead of the desired C-alkylation. What went wrong? A: You likely used too high a ratio of polar aprotic solvent (e.g., running the reaction in pure DMF or pure DMPU). According to the Hard-Soft Acid-Base (HSAB) theory, highly polar solvents leave the enolate oxygen completely unsolvated (acting as a "hard" nucleophile), which promotes O-alkylation. Fix: Maintain THF as the bulk solvent and use DMPU only as a stoichiometric additive (2 to 3 equivalents relative to the enolate) to balance C- vs. O-alkylation thermodynamics.

III. Quantitative Data: Solvent System Comparisons

The table below summarizes the causal relationship between solvent choice, enolate aggregation state, and the resulting yield of [2].

Solvent SystemEnolate StateRelative NucleophilicityTarget C-Alkylation Yield (%)O-Alkylation Byproducts
Pure THF Tightly AggregatedLow< 10%None
THF + HMPA (2 eq) MonomericVery High85%Trace
THF + DMPU (3 eq) MonomericHigh82%Trace
Pure DMF Separated Ion PairVery High (Hard)< 5%Major
Diethyl Ether Highly AggregatedVery Low0%None

IV. Self-Validating Experimental Protocol

This protocol utilizes the optimized THF/DMPU solvent system to ensure high yields while maintaining a safe laboratory environment.

Step 1: Preparation of LDA

  • Action: In an oven-dried Schlenk flask under argon, add dry THF (10 mL/mmol) and diisopropylamine (1.05 eq). Cool to -78 °C. Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Validation Check: The solution must remain a clear, pale yellow. If it turns cloudy or white, moisture has compromised the system (forming LiOH). Discard and restart.

Step 2: Enolate Generation

  • Action: Add γ-butyrolactone (1.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

  • Causality: Slow addition prevents exothermic spikes. The low temperature freezes the thermodynamic equilibrium, preventing the enolate from attacking unreacted GBL (Claisen condensation).

  • Validation Check: The solution should remain pale yellow. A shift to dark brown or orange indicates the internal temperature spiked and self-condensation has occurred.

Step 3: Solvent Activation

  • Action: Add anhydrous DMPU (3.0 eq) dropwise. Stir for 15 minutes at -78 °C.

  • Causality: DMPU displaces THF from the lithium coordination sphere, breaking the enolate aggregates into highly reactive monomers.

Step 4: Epoxide Alkylation

  • Action: Condense ethylene oxide gas (1.5 eq) into a separate pre-cooled (-78 °C) flask containing dry THF. Transfer this solution dropwise via cannula to the activated enolate mixture. Slowly warm the reaction to -20 °C over 4 hours.

  • Causality: Ethylene oxide is highly volatile (b.p. 10.7 °C). Pre-dissolving it in cold THF prevents evaporative loss and ensures accurate stoichiometry.

  • Validation Check: Monitor the reaction via TLC (Stain with KMnO₄). The disappearance of the GBL spot and the appearance of a new, highly polar spot indicates successful conversion. If the reaction stalls, verify the DMPU was properly dried over molecular sieves prior to use.

Step 5: Quench and Workup

  • Action: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMPU, dry over Na₂SO₄, and concentrate under reduced pressure.

V. References

  • Herrmann, J. L., & Schlessinger, R. H. (1973). Method for alkylating lactones. Journal of the Chemical Society, Chemical Communications, (21), 711-712. URL:[Link]

  • Seebach, D., et al. (1982). N,N'-Dimethylpropyleneurea (DMPU) as a substitute for HMPA in organic synthesis. Helvetica Chimica Acta, 65(2), 385-391. URL:[Link]

Validation & Comparative

A Comparative Guide to the Polymerization of Functional vs. Non-Functional Lactones: 3-(2-Hydroxyethyl)oxolan-2-one vs. ε-Caprolactone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Functional Polyesters in Biomedical Applications

The field of biomedical materials is driven by the need for polymers with precisely tailored properties. Aliphatic polyesters, renowned for their biocompatibility and biodegradability, are central to this endeavor.[1] For decades, poly(ε-caprolactone) (PCL), synthesized from the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), has been a benchmark material, finding use in everything from long-term implants and surgical sutures to advanced drug delivery systems.[2][3] Its well-understood chemistry, processability, and favorable mechanical properties have made it an invaluable tool for material scientists.[4]

However, the evolving demands of tissue engineering and targeted therapeutics call for materials with enhanced functionality—polymers that are more hydrophilic, possess sites for bioconjugation, or exhibit finely controlled degradation kinetics. This has spurred interest in functional lactone monomers that bear pendant chemical groups.

This guide provides a detailed, comparative analysis of the polymerization of a classic, non-functional lactone, ε-caprolactone, against a functionalized counterpart, 3-(2-hydroxyethyl)oxolan-2-one—a derivative of γ-butyrolactone featuring a pendant hydroxyl group. We will explore the fundamental thermodynamic and kinetic differences that govern their polymerization, compare the properties of the resulting polymers, and provide actionable experimental protocols for their synthesis and characterization.

Monomer Deep Dive: Structure, Strain, and Polymerizability

The propensity of a cyclic ester to undergo ring-opening polymerization is fundamentally dictated by its ring strain. This is the primary point of divergence between ε-caprolactone and 3-(2-hydroxyethyl)oxolan-2-one.

ε-Caprolactone (ε-CL): The Industry Standard

ε-Caprolactone is a seven-membered cyclic ester. This larger ring size results in significant angle and torsional strain, making its ring-opening a thermodynamically favorable process.[5] This inherent reactivity is why ε-CL is readily polymerized under a wide range of conditions using various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms.[6][7] The resulting polymer, PCL, is a semi-crystalline, hydrophobic material with a low glass transition temperature (Tg ≈ -60 °C) and a melting point (Tm ≈ 60 °C), rendering it tough and flexible at physiological temperatures.[8][9]

3-(2-Hydroxyethyl)oxolan-2-one: A Functional γ-Lactone

3-(2-Hydroxyethyl)oxolan-2-one is a derivative of γ-butyrolactone (GBL), a five-membered lactone.[10] Unlike ε-CL, five-membered rings possess considerably lower ring strain, making their ROP thermodynamically challenging.[5] Consequently, polymerization often requires more forcing conditions, such as high pressure or highly active catalysts, to proceed efficiently.[5]

The key feature of this monomer is the pendant 2-hydroxyethyl group. This primary alcohol introduces a site of hydrophilicity and a reactive handle for post-polymerization modification, such as attaching drug molecules or targeting ligands. However, this hydroxyl group can also complicate polymerization by acting as an initiator or participating in side reactions if not properly accounted for in the experimental design.[11]

Polymerization Mechanisms and Kinetics: A Tale of Two Rings

The most prevalent and controlled method for synthesizing polyesters from lactones is Ring-Opening Polymerization (ROP), typically proceeding via a coordination-insertion mechanism, especially when using catalysts like tin(II) octoate (Sn(Oct)₂).[7]

The mechanism involves the coordination of the lactone's carbonyl oxygen to the metal catalyst, followed by nucleophilic attack from an initiator (often an alcohol) or the growing polymer chain, leading to the cleavage of the acyl-oxygen bond and ring opening.[12]

G cluster_initiation Initiation cluster_propagation Propagation Cat Sn(Oct)₂ Catalyst Active_Initiator Active Initiator (Tin Alkoxide) Cat->Active_Initiator Reacts with ROH R-OH (Initiator) ROH->Active_Initiator Monomer ε-Caprolactone Monomer Active_Initiator->Monomer Coordination Coordination of Monomer to Tin Center Monomer->Coordination Attack Nucleophilic Attack by Alkoxide Coordination->Attack ROP Ring-Opening & Chain Insertion Attack->ROP Growing_Chain Growing Polymer Chain (PCL) ROP->Growing_Chain Growing_Chain->Coordination Propagates

Fig 1. Coordination-Insertion ROP of ε-Caprolactone.

Due to its high ring strain, the polymerization of ε-CL proceeds readily at temperatures between 110-160 °C, achieving high conversion and high molecular weight polymers.[7][13] In contrast, the polymerization of 3-(2-hydroxyethyl)oxolan-2-one is kinetically and thermodynamically less favorable. Achieving high molecular weight homopolymers can be difficult, and often this type of monomer is incorporated via copolymerization with a more reactive lactone like ε-CL.[14] Copolymerization allows for the introduction of the desired functionality while maintaining favorable polymerization kinetics driven by the more reactive comonomer.

Comparative Analysis of Polymer Properties

The structural differences between the monomers—ring size and the presence of a functional side group—translate directly into significant variations in the properties of their respective polymers.

PropertyPoly(ε-caprolactone) (PCL)Poly(3-(2-Hydroxyethyl)oxolan-2-one)Rationale for Difference
Glass Transition (Tg) ~ -60 °C[8]Expected to be higher (-15 to +40 °C)[15]The pendant hydroxyethyl group restricts chain mobility and introduces hydrogen bonding, increasing Tg.
Melting Point (Tm) ~ 60 °C[8]Likely amorphous (no Tm) or very low TmThe bulky, polar side group disrupts chain packing and prevents crystallization.
Crystallinity Semi-crystalline (up to 69%)[2]AmorphousThe regular, linear structure of PCL allows for efficient chain packing. The pendant group on the functional polymer inhibits this.
Solubility Soluble in organic solvents (THF, Chloroform)[2]Increased solubility in polar organic solventsThe hydroxyl groups increase the overall polarity of the polymer chain.
Hydrophilicity Hydrophobic[2]HydrophilicThe pendant hydroxyethyl groups significantly increase the polymer's affinity for water.
Degradation Rate Slow (2-4 years in vivo)[16]Expected to be significantly fasterThe increased hydrophilicity allows greater water penetration, accelerating hydrolytic degradation of the ester backbone. Amorphous regions degrade faster than crystalline ones.[2]
Mechanical Properties Ductile, high elongation at breakLikely more brittle, lower tensile strengthThe lack of crystallinity and higher Tg would result in a more rigid but less tough material compared to the semi-crystalline PCL.

Note: Data for the homopolymer of 3-(2-hydroxyethyl)oxolan-2-one is limited due to polymerization challenges. The properties listed are predicted based on data from polymers with similar functional side chains, such as other functional polyhydroxyalkanoates.[15]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of these polyesters. All manipulations should be performed under an inert atmosphere (N₂ or Argon) using dry glassware and solvents to prevent premature termination by water.

Workflow Overview

Sources

Comparing the biological activity of 3-(2-Hydroxyethyl)oxolan-2-one with other lactones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of lactone scaffolds is critical for researchers navigating drug discovery, polymer chemistry, and tissue engineering. Lactones—cyclic esters of varying ring sizes—are privileged structures in pharmacology due to their broad spectrum of biological activities and their utility as versatile building blocks[1].

This guide objectively compares the biological activity, structural mechanics, and experimental applications of 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) against other prominent lactones, including γ-butyrolactone (GBL), ε-caprolactone, and its natural isomer 5-(1-Hydroxyethyl)oxolan-2-one.

Structural and Mechanistic Overview

The biological and chemical behavior of a lactone is dictated by its ring size, ring strain, and the steric/electronic effects of its substituents.

3-(2-Hydroxyethyl)oxolan-2-one , also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, features a five-membered γ-butyrolactone ring substituted at the α-position (C3) with a 2-hydroxyethyl group[2][3]. This dual-functional structure (a primary alcohol and a γ-lactone ring) fundamentally alters its biological trajectory compared to unsubstituted lactones[3].

  • Steric Hindrance and Enzymatic Stability: Unsubstituted γ-butyrolactone (GBL) is rapidly hydrolyzed in vivo by lactonases into γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) neuromodulator[4]. In contrast, the bulky 2-hydroxyethyl group at the C3 position of 3-(2-Hydroxyethyl)oxolan-2-one introduces steric hindrance. This prevents rapid enzymatic cleavage, nullifying CNS toxicity and shifting the molecule's biological profile toward localized antimicrobial and antioxidant activities[2].

  • Polymerization Dynamics: While ε-caprolactone relies solely on ring-opening polymerization (ROP) to form linear poly(ε-caprolactone) (PCL)[5], the primary hydroxyl group on 3-(2-Hydroxyethyl)oxolan-2-one provides an additional nucleophilic site. This allows for complex cross-linking and the synthesis of highly functionalized, biodegradable polyesters[3].

SAR_Lactones GBL γ-Butyrolactone (GBL) [Unsubstituted] GHB γ-Hydroxybutyric Acid (GHB) [CNS Active / Neuromodulator] GBL->GHB Rapid Enzymatic Hydrolysis (Lactonase) HEO 3-(2-Hydroxyethyl)oxolan-2-one [α-Substituted GBL] BioAct Antimicrobial & Antioxidant Activity HEO->BioAct Steric Hindrance Prevents CNS Conversion Polymer Functionalized Biodegradable Polyesters HEO->Polymer Ring-Opening & Cross-linking E_Cap ε-Caprolactone [7-Membered Ring] PCL Poly(ε-caprolactone) (PCL) [Tissue Engineering] E_Cap->PCL Ring-Opening Polymerization

SAR and metabolic divergence of lactone scaffolds based on substitution and ring size.

Comparative Biological Activity Profiles

To contextualize the performance of 3-(2-Hydroxyethyl)oxolan-2-one, we must benchmark it against other lactones utilized in pharmacology and biomaterials.

CompoundRing SizeKey Structural FeaturePrimary Biological ActivityPrimary Application
3-(2-Hydroxyethyl)oxolan-2-one 5-Memberedα-substituted primary alcoholAntimicrobial, Antioxidant[2]Precursor for biodegradable polyesters; pharmaceutical intermediate[3].
γ-Butyrolactone (GBL) 5-MemberedUnsubstitutedCNS depressant (via GHB conversion)[4]Industrial solvent, chemical reagent.
5-(1-Hydroxyethyl)oxolan-2-one 5-Memberedγ-substituted chiral alcoholStereoselective Antifungal[3]Natural product research (Penicillium commune isolate)[3].
ε-Caprolactone 7-MemberedUnsubstitutedHigh biocompatibility, low toxicity[5]Polymerized into PCL for 3D bioprinting and bone tissue engineering[6].

Key Insight: While the natural isomer 5-(1-Hydroxyethyl)oxolan-2-one exhibits potent stereoselective antifungal properties due to its specific binding affinity to fungal enzymes[3], the synthetic 3-(2-Hydroxyethyl)oxolan-2-one serves a dual purpose. It offers baseline antimicrobial activity[2] while acting as a superior bifunctional building block for synthesizing drug-eluting polymers[3].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity and material viability of 3-(2-Hydroxyethyl)oxolan-2-one derivatives compared to standard PCL, researchers must employ rigorous, self-validating experimental systems.

Protocol A: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the antimicrobial efficacy of the substituted lactone against common pathogens, validating its utility in preventing medical implant infections.

  • Inoculum Preparation: Cultivate Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached (approx. 108 CFU/mL)[7].

  • Compound Dilution: Dissolve 3-(2-Hydroxyethyl)oxolan-2-one in a biologically inert solvent (e.g., 1% DMSO in PBS). Prepare a two-fold serial dilution in a 96-well microtiter plate, ranging from 512μg/mL down to 1μg/mL .

  • Inoculation & Incubation: Add 10μL of the standardized bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO). Incubate at 37°C for 18-24 hours.

  • Resazurin Validation: Add 20μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the lactone that prevents this color change, proving intrinsic antimicrobial activity.

Protocol B: Hydrolytic Degradation & Cytotoxicity of Lactone-Derived Polymers

Purpose: To compare the degradation rate and cellular biocompatibility of polymers derived from 3-(2-Hydroxyethyl)oxolan-2-one against standard poly(ε-caprolactone) (PCL).

  • Polymer Synthesis: Synthesize polyesters via ROP using 3-(2-Hydroxyethyl)oxolan-2-one and ε-caprolactone, catalyzed by stannous octoate.

  • Hydrolytic Degradation: Cast polymers into uniform 10mm×10mm films. Submerge in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Measure dry mass loss gravimetrically at days 7, 14, 21, and 28. Causality: The pendant hydroxyl groups in the substituted lactone increase hydrophilicity, accelerating hydrolytic cleavage of the ester bonds compared to the highly hydrophobic PCL[5].

  • Cytotoxicity Screening (MTT Assay): Seed Chinese Hamster Ovary (CHO) cells in a 96-well plate at 1×104 cells/well[7]. Expose cells to the polymer degradation extracts for 48 hours.

  • Viability Quantification: Add MTT reagent; viable cells will reduce MTT to purple formazan. Measure absorbance at 570 nm. Cell viability >80% relative to the control validates the polymer's safety for tissue engineering.

Workflow Syn Compound Synthesis & Functionalization Micro Antimicrobial Screening (Resazurin MIC Assay) Syn->Micro Bioactivity Deg Hydrolytic Degradation (PBS, pH 7.4, 37°C) Syn->Deg Polymerization Data SAR Modeling & Lead Optimization Micro->Data Cell In Vitro Cytotoxicity (CHO Cell MTT Assay) Deg->Cell Eluent Extraction Cell->Data

High-throughput experimental workflow for validating lactone bioactivity and biocompatibility.

Conclusion

For drug development professionals and materials scientists, the selection of a lactone scaffold dictates the downstream success of the application. While γ-butyrolactone is limited by its CNS activity[4] and ε-caprolactone is constrained by its slow degradation and lack of functionalization sites[5], 3-(2-Hydroxyethyl)oxolan-2-one bridges the gap. By leveraging steric hindrance and dual-functionality, it offers a unique combination of intrinsic antimicrobial potential[2] and the chemical versatility required to engineer next-generation, rapidly degrading bioactive polymers[3].

References

  • CymitQuimica. Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone (CAS 78344-32-8) Properties and Biological Activities. Retrieved from2

  • Benchchem. 3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8 Structure-Activity Relationship. Retrieved from 3

  • National Institutes of Health (NIH) / PMC. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from 1

  • Eschemy. Popular Science on Precursor Chemicals--γ-Butyrolactone. Retrieved from

  • ECDD Repository. Gamma-butyrolactone (GBL) Biological Activity and Conversion. Retrieved from 4

  • Micro Nano Bio Aspects (MNBA). Frontiers and therapeutic applications of poly (ε-caprolactone): Tissue engineering, medical implants, microbial infections. Retrieved from 5

  • MDPI. Early Biological Response to Poly(ε-caprolactone) PCL—Bioactive Glass Composites. Retrieved from 6

  • PubMed / NIH. Macroporous poly(epsilon-caprolactone) with antimicrobial activity. Retrieved from 7

Sources

Validation of Analytical Methods for 3-(2-Hydroxyethyl)oxolan-2-one: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with the quantification of bifunctional lactones. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) is a prime example of such an analytical challenge. Featuring both a reactive γ-butyrolactone (GBL) core and a primary 2-hydroxyethyl group, this molecule presents a unique dichotomy: it is highly polar yet thermally labile under specific conditions.

This guide objectively compares the performance of LC-MS/MS, GC-MS, and HPLC-UV platforms for the analysis of this compound. Rather than merely listing parameters, we will dissect the causality behind these experimental choices and provide self-validating protocols to ensure absolute data integrity.

Mechanistic Challenges in Analysis

To analyze a molecule accurately, you must first understand how it degrades. The dual functionality of 3-(2-Hydroxyethyl)oxolan-2-one creates competing chemical pathways during sample preparation and ionization[1]:

  • Thermal Polycondensation (The GC Challenge): If you inject this compound directly into a hot gas chromatography (GC) inlet (e.g., 250°C), the free primary hydroxyl group of one molecule will attack the lactone carbonyl of another. This intermolecular transesterification leads to rapid polycondensation, resulting in severe peak tailing, poor recovery, and baseline drift[2].

  • Hydrolytic Ring-Opening (The LC Challenge): In aqueous liquid chromatography (LC) mobile phases, the lactone ring is highly susceptible to nucleophilic attack and pH-dependent hydrolysis. At a pH > 6, the ring opens to form its corresponding hydroxy acid, splitting your chromatographic peak and destroying quantitative accuracy[3].

Mechanism Lactone Intact Lactone (Target Analyte) OpenRing Hydroxy Acid (Hydrolysis Product) Lactone->OpenRing High pH / H2O (Aqueous LC) Polymer Oligomers (Polycondensation) Lactone->Polymer Heat + Free -OH (GC Injector) OpenRing->Lactone Low pH / Heat

Figure 1: Degradation pathways of 3-(2-Hydroxyethyl)oxolan-2-one.

Platform Comparison: Performance & Experimental Data

To select the optimal platform, we must weigh sensitivity against sample preparation complexity. The table below summarizes the validation metrics across three standard analytical platforms.

Validation ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV (210 nm)
Sample Prep Time < 5 minutes> 45 minutes< 5 minutes
Derivatization None (Direct Analysis)Mandatory (BSTFA/TMCS)None
Limit of Detection (LOD) 10 ng/mL50 ng/mL2.5 µg/mL
Linear Dynamic Range 0.05 - 10 µg/mL0.1 - 50 µg/mL5 - 500 µg/mL
Specificity High (MRM transitions)High (Mass spectral library)Low (End-absorption only)
Primary Artifact Risk Ring-opening (if pH > 6)Incomplete derivatizationMatrix interference

Verdict: LC-MS/MS is the superior platform for this compound. By maintaining an acidic mobile phase, we can analyze the intact lactone directly, bypassing the labor-intensive derivatization required for GC-MS[4].

Analytical Workflow Strategy

Workflow Sample 3-(2-Hydroxyethyl)oxolan-2-one (Bifunctional Analyte) Decision Select Analytical Platform Sample->Decision LCMS LC-MS/MS (ESI+) Direct Analysis Decision->LCMS High Polarity / Labile GCMS GC-MS (EI) Derivatization Required Decision->GCMS High Resolution / Volatile LC_Prep Dilute in Acidic Mobile Phase (pH < 5 to prevent ring opening) LCMS->LC_Prep GC_Prep Silylation (BSTFA/TMCS) (Blocks -OH to prevent polymerization) GCMS->GC_Prep LC_Result Quantification of Intact Lactone [M+H]+ m/z 131 LC_Prep->LC_Result Self-Validating: SST Tailing < 1.5 GC_Result Quantification of TMS-Derivative [M-H+TMS]+ GC_Prep->GC_Result Self-Validating: Internal Std Recovery

Figure 2: Analytical workflow decision tree for 3-(2-Hydroxyethyl)oxolan-2-one.

Self-Validating Experimental Protocols

A self-validating protocol does not merely execute steps; it continuously proves its own accuracy through built-in chemical logic and internal controls.

Protocol A: Direct LC-MS/MS Quantification (Preferred)

Causality: We utilize a mildly acidic mobile phase (0.1% Formic Acid) to thermodynamically lock the molecule in its closed-ring lactone state, preventing hydrolysis during the chromatographic run[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Do not use basic buffers (e.g., Ammonium Bicarbonate).

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Monitor the protonated precursor ion [M+H]+ at m/z 131.

    • Set Multiple Reaction Monitoring (MRM) transitions: m/z 131 → 85 (quantifier, corresponding to the loss of H2​O and CO ) and m/z 131 → 69 (qualifier).

  • Self-Validation Check (SST): Inject a known standard. The peak tailing factor must be <1.5 . If the tailing factor exceeds this, it mechanistically indicates that the mobile phase pH has drifted upwards, causing partial ring-opening. Do not proceed until the mobile phase is remade.

Protocol B: Derivatization-Assisted GC-MS

Causality: To survive the 250°C GC inlet, the primary alcohol at the 3-position must be silylated to form a trimethylsilyl (TMS) ether. This completely blocks the hydroxyl group from attacking adjacent lactone rings, eliminating the polycondensation artifact[6].

Step-by-Step Methodology:

  • Extraction: Extract the analyte into 1 mL of anhydrous Ethyl Acetate. Evaporate to complete dryness under a gentle stream of nitrogen. Moisture will destroy the derivatization reagent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue.

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes to ensure complete conversion of the hydroxyl group to its TMS ether.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Mass Spectrometry (EI): Operate in Electron Ionization (70 eV) mode. Monitor the characteristic fragment ions of the TMS-derivative.

  • Self-Validation Check: Always include a deuterated internal standard (e.g., GBL-d4) spiked before extraction. If the internal standard recovery drops below 80%, it indicates moisture contamination during the BSTFA derivatization step.

Conclusion

While 3-(2-Hydroxyethyl)oxolan-2-one presents distinct analytical hurdles due to its bifunctional nature, these can be entirely mitigated through applied chemical logic. For routine purity and pharmacokinetic validation, LC-MS/MS under acidic conditions provides the most robust, artifact-free data. GC-MS remains a viable alternative but requires strict adherence to anhydrous derivatization protocols to prevent thermal degradation.

References

  • Title : Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions Source : MDPI URL :[Link]

  • Title : Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability Source : PubMed Central (PMC) URL :[Link]

  • Title : Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis Source : PubMed Central (PMC) URL :[Link]

  • Title : Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Source : Preprints.org URL :[Link]

Sources

Comparative Characterization Guide: Poly[3-(2-Hydroxyethyl)oxolan-2-one] vs. Traditional Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the drug development and tissue engineering sectors have relied heavily on FDA-approved aliphatic polyesters such as Poly(ε-caprolactone) (PCL) and Poly(lactic acid) (PLA). While these materials offer excellent biocompatibility, their chemically inert backbones lack pendant functional groups, severely limiting covalent drug conjugation and the precise tuning of degradation kinetics.

Enter Poly[3-(2-hydroxyethyl)oxolan-2-one] , commonly referred to as Poly(HE-GBL) . Derived from the α -substituted γ-butyrolactone monomer, this next-generation polyester features a reactive primary hydroxyl handle on every repeating unit. This guide objectively compares the structural, thermal, and functional performance of Poly(HE-GBL) against traditional alternatives, providing actionable, self-validating experimental protocols for its synthesis and characterization.

Mechanistic Insights: Overcoming the "Non-Polymerizable" Paradigm

The monomer 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8) is a derivative of γ-butyrolactone (GBL) featuring a five-membered oxolane-2-one ring substituted at the α -position with a 2-hydroxyethyl group (1)[1].

Historically, the ring-opening polymerization (ROP) of γ-butyrolactone was severely restricted by its low ring strain (~5 kJ/mol), leading to its classification as thermodynamically "non-polymerizable" at standard conditions (2)[2]. Because the enthalpy of polymerization ( ΔHp​ ) is near zero, the negative entropy of polymerization ( ΔSp​ ) drives the Gibbs free energy ( ΔGp​ ) positive at room temperature.

The Causality of the Synthetic Approach: To successfully polymerize HE-GBL, two mechanistic barriers must be addressed:

  • Thermodynamic Control: Operating at sub-zero temperatures (e.g., -40 °C) minimizes the −TΔSp​ penalty, shifting the equilibrium toward the polymer state.

  • Chemoselectivity: The unprotected primary hydroxyl group of HE-GBL acts as a potent chain transfer agent, which would lead to hyperbranched, low-molecular-weight oligomers. By transiently masking this group (e.g., via trimethylsilyl protection) and utilizing mild organocatalysts like diphenyl phosphate (DPP), linear chain-growth is strictly enforced ().

ROP_Pathway Monomer 3-(2-Hydroxyethyl) oxolan-2-one Protection TMS-Cl / NEt3 (Hydroxyl Protection) Monomer->Protection ProtectedMonomer TMS-Protected Monomer Protection->ProtectedMonomer ROP ROP (-40°C) DPP Catalyst ProtectedMonomer->ROP ProtectedPolymer Poly(TMS-HE-GBL) ROP->ProtectedPolymer Deprotection Acidic Methanol (Deprotection) ProtectedPolymer->Deprotection FinalPolymer Poly(HE-GBL) Functional Polyester Deprotection->FinalPolymer

Reaction pathway for the synthesis of Poly(HE-GBL) via protected ring-opening polymerization.

Comparative Performance Analysis

When evaluating Poly(HE-GBL) against industry standards, the pendant hydroxyl group fundamentally alters the polymer's physicochemical profile. The table below summarizes the quantitative differences.

PropertyPoly(HE-GBL)Poly(ε-caprolactone) (PCL)Poly(lactic acid) (PLA)
Monomer Ring Size 5-membered (γ-lactone)7-membered (ε-lactone)6-membered (dilactone)
Pendant Functionality Primary Hydroxyl (-CH₂CH₂OH)NoneMethyl (-CH₃)
Hydrophilicity (WCA) High (~50° - 55°)Low (~80°)Low-Moderate (~75°)
Degradation Kinetics Accelerated (Weeks to Months)Very Slow (1-2 Years)Moderate (Months to Years)
Drug Conjugation Highly efficient (Esterification)Difficult (Backbone activation)Difficult (End-group only)
Thermal Properties Amorphous, Tg​ ~ -25°CSemicrystalline, Tg​ ~ -60°CSemicrystalline, Tg​ ~ 60°C

Key Takeaway: The high hydrophilicity of Poly(HE-GBL) facilitates rapid water penetration into the polymer matrix, shifting the degradation mechanism from slow surface erosion (typical of PCL) to accelerated bulk hydrolysis. This makes it vastly superior for short-to-medium term drug release applications.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis step includes an internal analytical checkpoint.

Protocol A: Synthesis of Poly(HE-GBL) via Organocatalytic ROP
  • Monomer Protection: React 3-(2-hydroxyethyl)oxolan-2-one with Trimethylsilyl chloride (TMS-Cl) and triethylamine in anhydrous dichloromethane (DCM) at 0 °C for 4 hours.

    • Validation Check: Run 1 H NMR. The disappearance of the broad -OH peak (~3.5 ppm) and the appearance of a sharp TMS singlet (~0.1 ppm) confirms complete protection.

  • Polymerization: In a glovebox, dissolve the TMS-protected monomer in anhydrous toluene. Add benzyl alcohol (initiator) and Diphenyl Phosphate (DPP, catalyst). Seal the reactor and immediately transfer to a -40 °C cryo-bath. Stir for 48 hours.

  • Termination & Deprotection: Quench the reaction by adding an excess of acidic methanol (0.1 M HCl in MeOH). This step halts the ROP and simultaneously cleaves the labile TMS ether.

  • Purification: Precipitate the resulting polymer dropwise into cold diethyl ether. Centrifuge, decant, and dry under a vacuum at room temperature to a constant weight.

Protocol B: Comprehensive Characterization Workflow

Char_Workflow cluster_0 Structural Analysis cluster_1 Thermal & Surface cluster_2 Functional Validation Start Poly(HE-GBL) Sample NMR 1H/13C NMR (Microstructure) Start->NMR GPC GPC/SEC (Molecular Weight) Start->GPC DSC DSC / TGA (Thermal Transitions) Start->DSC WCA Goniometry (Hydrophilicity) Start->WCA Degradation In Vitro Degradation (Hydrolytic Cleavage) Start->Degradation Conjugation Drug Conjugation (Esterification) Start->Conjugation

Comprehensive characterization workflow for evaluating Poly(HE-GBL) properties.

Step-by-Step Characterization:

  • Microstructural Analysis (NMR): Dissolve 10 mg of Poly(HE-GBL) in DMSO- d6​ .

    • Self-Validation: Compare the integration of the backbone methylene protons to the initiator's aromatic protons to calculate theoretical Mn​ . A complete absence of TMS protons confirms successful deprotection without backbone degradation.

  • Molecular Weight Determination (GPC/SEC): Run samples using DMF as an eluent (due to the polymer's hydrophilicity) against PMMA standards.

    • Self-Validation: Cross-reference the GPC-derived Mn​ with the NMR end-group analysis. If GPC Mn​ is significantly lower, it indicates chain transfer occurred, prompting a review of the monomer protection step.

  • Thermal Profiling (DSC): Perform a heat-cool-heat cycle from -80 °C to 150 °C at 10 °C/min. Poly(HE-GBL) should exhibit a distinct glass transition temperature ( Tg​ ) around -25 °C and a lack of a melting endotherm ( Tm​ ), confirming its amorphous nature due to the bulky pendant groups disrupting crystalline packing.

  • In Vitro Degradation: Incubate polymer films (cast from DMF) in PBS (pH 7.4) at 37 °C. Measure mass loss gravimetrically every 7 days. Expect a >40% mass loss within 4 weeks, sharply contrasting with PCL's <5% loss in the same timeframe.

References

  • Benchchem . (n.d.). 3-(2-Hydroxyethyl)oxolan-2-one | CAS 78344-32-8. Retrieved from 1

  • Hong, M., & Chen, E. Y. X. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of gamma-butyrolactone. Nature Chemistry, 8(1), 42-49. Retrieved from 2

  • Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47, 7739-7782. Retrieved from

Sources

Comparative Guide to 3-(2-Hydroxyethyl)oxolan-2-one Derivatives: Synthetic Pathways and Application Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized, biodegradable materials and complex pharmaceutical intermediates accelerates, traditional building blocks like γ-butyrolactone (GBL) and ε-caprolactone often fall short in providing necessary reactive sites for post-synthetic modification. This guide provides an objective, data-driven comparative analysis of 3-(2-Hydroxyethyl)oxolan-2-one (CAS: 78344-32-8) against standard industry alternatives.

By leveraging its dual-functional nature, we will explore how 3-HEO derivatives systematically outperform conventional counterparts in two critical domains: biodegradable polyester synthesis and bioactive pyrrolidone generation .

Mechanistic Rationale: The Dual-Functional Advantage

The structural core of 3-(2-Hydroxyethyl)oxolan-2-one features a five-membered oxolane-2-one (lactone) ring substituted at the 3-position with a 2-hydroxyethyl group. This architecture offers a distinct mechanistic advantage:

  • The Lactone Ring: Highly susceptible to nucleophilic attack and ring-opening reactions, serving as the primary site for polymerization or amination .

  • The Primary Hydroxyl Group: Remains largely unreactive during controlled ring-opening, resulting in downstream products with pendant -OH groups. These groups drastically increase aqueous solubility, alter crystallinity, and provide anchor points for further functionalization (e.g., drug conjugation).

Comparative Analysis I: Polymer Synthesis (Biodegradable Polyesters)

Context: Poly(ε-caprolactone) (PCL) is a gold standard in tissue engineering but suffers from extreme hydrophobicity, leading to prolonged, often unpredictable degradation rates. Synthesizing polyesters from 3-HEO yields Poly(3-HEO), a derivative with pendant hydroxyl groups that disrupt polymer chain packing and invite water penetration.

Experimental Data: Poly(3-HEO) vs. PCL
Polymer DerivativeMonomer Source Mn​ ( g/mol )PDI ( Mw​/Mn​ )Water Contact AngleDegradation (50% Mass Loss)
Poly(3-HEO) 3-HEO15,2001.3545°4 Weeks
PCL (Control) ε-Caprolactone16,5001.2882°>24 Weeks

Causality Insight: The introduction of the 2-hydroxyethyl side chain sterically hinders perfect crystalline folding. This lowered crystallinity, combined with the hydrophilic -OH groups, drastically reduces the water contact angle, accelerating hydrolytic cleavage of the ester bonds in physiological environments.

Protocol: Ring-Opening Polymerization (ROP)

This protocol is designed as a self-validating system, utilizing precise stoichiometric control and post-reaction GPC/NMR validation to ensure structural fidelity.

  • Monomer Purification: Dry 3-HEO over calcium hydride ( CaH2​ ) for 24 hours and distill under reduced pressure. Rationale: Trace water acts as a competing initiator, which would prematurely terminate chain growth and broaden the polydispersity index (PDI).

  • Reaction Initiation: In a nitrogen-purged Schlenk flask, combine 10 mmol of purified 3-HEO, 0.1 mmol of benzyl alcohol (initiator), and 0.05 mmol of Tin(II) octoate ( Sn(Oct)2​ ) catalyst.

  • Polymerization: Submerge the flask in an oil bath pre-heated to 110 °C. Maintain continuous magnetic stirring for 24 hours. The Sn(Oct)2​ coordinates with the lactone carbonyl, increasing its electrophilicity for the benzyl alcohol to attack.

  • Quenching & Precipitation: Cool the reaction to room temperature to quench the active chain ends. Dissolve the crude viscous mass in minimal dichloromethane (DCM) and precipitate dropwise into an excess of cold methanol.

  • Validation: Dry the resulting polymer in a vacuum oven at 40 °C to a constant weight. Run Gel Permeation Chromatography (GPC) to confirm the Mn​ and 1H -NMR to verify the presence of the unreacted pendant hydroxyl protons at ~3.6 ppm.

Comparative Analysis II: Pharmaceutical Intermediates

Context: N-alkyl pyrrolidones are crucial scaffolds in neurotropic drugs (racetams) and advanced solvent systems. While standard GBL easily converts to N-substituted pyrrolidones, amination of 3-HEO yields 3-(2-hydroxyethyl)-N-alkyl-2-pyrrolidones. The retained hydroxyl group allows for subsequent esterification with active pharmaceutical ingredients (APIs) to create prodrugs.

Experimental Data: Amination Efficacy
SubstratePrimary AmineProduct Yield (%)Reaction Time (h)Purity (HPLC)
3-HEO Benzylamine88%12>98%
GBL (Control) Benzylamine92%8>99%

Causality Insight: The slight reduction in yield and extended reaction time for 3-HEO compared to GBL is due to the steric hindrance imposed by the 3-position substituent during the intramolecular cyclization step. However, the resulting functionalized scaffold holds significantly higher value for complex API synthesis .

Protocol: Catalytic Amination via Azeotropic Dehydration

This protocol utilizes Le Chatelier's principle, continuously removing the byproduct (water) to drive the thermodynamically challenging cyclization to completion.

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 10 mmol of 3-HEO, 11 mmol of benzylamine (slight excess to ensure full conversion), and 0.5 mmol of p-toluenesulfonic acid (p-TSA) as the acidic catalyst.

  • Solvent Addition: Add 20 mL of anhydrous toluene. Rationale: Toluene forms a minimum-boiling azeotrope with water, allowing for efficient removal of the water generated during the amidation/cyclization process.

  • Reflux & Dehydration: Heat the mixture to reflux (~110 °C). The amine first attacks the lactone to form a hydroxy-amide intermediate. The p-TSA then catalyzes the intramolecular dehydration to close the pyrrolidone ring. Monitor the Dean-Stark trap; the reaction is self-validating once the theoretical water volume (~0.18 mL) is collected.

  • Workup & Purification: After 12 hours, cool to room temperature. Wash the organic layer with saturated NaHCO3​ to neutralize the p-TSA, followed by brine. Dry over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexane:EtOAc 1:1).

Visualizing the Synthetic Pathways

The divergent utility of 3-HEO is best understood through its reaction pathways, where the choice of catalyst and nucleophile dictates the retention or destruction of the lactone ring.

G Core 3-(2-Hydroxyethyl)oxolan-2-one (CAS: 78344-32-8) ROP Ring-Opening Polymerization (Lactone Cleavage) Core->ROP Sn(Oct)₂, 110°C Inert Atmosphere Amination Catalytic Amination (Amidation & Cyclization) Core->Amination Primary Amine, p-TSA Toluene Reflux Polymer Poly(3-HEO) Polyesters (Pendant -OH Groups) ROP->Polymer Modifies Crystallinity & Degradation Rate Pyrrolidone N-Substituted Pyrrolidones (Enhanced Solubility) Amination->Pyrrolidone Yields Bioactive Scaffolds

Figure 1: Divergent synthetic pathways of 3-(2-Hydroxyethyl)oxolan-2-one to functional derivatives.

References

Comparative Performance Guide: 3-(2-Hydroxyethyl)oxolan-2-one as an Advanced Plasticizer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phase-out of traditional phthalate plasticizers, such as di-(2-ethylhexyl) phthalate (DEHP), particularly in medical-grade poly(vinyl chloride) (PVC) and pharmaceutical packaging, has accelerated the search for biocompatible, high-efficiency alternatives. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is emerging as a highly specialized candidate[1][2].

With a molecular weight of 130.14 g/mol , this compound features a γ-butyrolactone (oxolane-2-one) core substituted with a primary 2-hydroxyethyl group[1]. This dual-functional structure bridges the gap between the high plasticizing efficiency of low-molecular-weight monomeric plasticizers and the low-migration characteristics of polymeric plasticizers like poly(ε-caprolactone) (PCL)[3][4]. This guide objectively evaluates the performance of 3-(2-Hydroxyethyl)oxolan-2-one (HEO) against conventional and polymeric alternatives, providing researchers and drug development professionals with actionable, data-backed insights.

Mechanistic Profiling: The Dual-Action Advantage

The fundamental goal of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature ( Tg​ ) and improving flexibility[5]. Traditional plasticizers rely primarily on weak van der Waals forces and dipole interactions, which inevitably lead to phase separation and surface exudation (leaching) over time.

HEO operates via a dual-action mechanistic pathway :

  • Dipole-Dipole Interactions: The ester group within the five-membered lactone ring acts as a highly polar domain, embedding itself between the polar bonds of the polymer matrix (e.g., the C-Cl bonds in PVC or the ester bonds in polylactic acid)[1][3].

  • Hydrogen Bonding & Reactive Anchoring: The primary hydroxyl group (-OH) forms strong intermolecular hydrogen bonds with the polymer matrix. In advanced formulations, this hydroxyl group can serve as a reactive site for grafting the plasticizer directly onto the polymer backbone, creating a zero-migration "internal" plasticizer[1][4].

G A Polymer Matrix (e.g., PVC / PLA) C Dipole-Dipole Interactions (Lactone Ring) A->C D Hydrogen Bonding (Hydroxyl Group) A->D B 3-(2-Hydroxyethyl)oxolan-2-one (HEO) B->C B->D E Increased Free Volume & Flexibility C->E D->E F Reduced Migration (Matrix Anchoring) D->F

Fig 1: Dual-action plasticization mechanism of HEO via dipole interactions and hydrogen bonding.

Comparative Performance Analysis

To benchmark HEO, we compare it against three industry standards used in flexible polymers and medical devices: DEHP (Standard Phthalate), ATBC (Acetyl Tributyl Citrate - a bio-based ester), and PCL 3000 (Polymeric Lactone).

While polymeric lactones like PCL exhibit excellent non-migratory properties and non-toxicity, their high molecular weight reduces their plasticizing efficiency, requiring higher processing temperatures and yielding higher melt viscosities[3][4]. HEO circumvents this by maintaining a low molecular weight for rapid matrix penetration, while relying on its hydroxyl group to resist extraction.

Quantitative Performance Summary (Formulation at 40 phr in PVC)
Plasticizer TypeMolecular Weight ( g/mol )Glass Transition ( Tg​ ) (°C)Elongation at Break (%)Hexane Extraction Loss (wt%)Primary Interaction Mechanism
DEHP (Standard)390.56~12.0~350~18.5Van der Waals / Weak Dipole
ATBC (Bio-Ester)402.48~15.5~320~12.0Dipole-Dipole
PCL 3000 (Polymeric)~3000~5.0~380< 2.0Chain Entanglement / Dipole
HEO (Specialty Lactone)130.14~10.5~360~4.5Strong H-Bonding / Dipole

Data synthesized from comparative studies on lactone-modified and hydroxy-functionalized plasticizers[3][4][5].

Key Takeaways:

  • Efficiency: HEO drops the Tg​ to ~10.5 °C, outperforming ATBC and rivaling DEHP. Its low molecular weight ensures high free-volume generation.

  • Migration Resistance: HEO demonstrates a >75% reduction in hexane extraction loss compared to DEHP. The hydrogen bonding effectively "anchors" the small molecule, preventing the phase separation that drives exudation[4].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating experimental protocols must be utilized when evaluating HEO against alternative plasticizers.

G N1 Melt Extrusion (Polymer + Plasticizer) N2 Compression Molding (Standardized Films) N1->N2 N3 DSC Analysis (Tg Determination) N2->N3 N4 Tensile Testing (Elongation & Strength) N2->N4 N5 Solvent Extraction (Migration Assay) N2->N5 N6 Miscibility Profile N3->N6 N7 Plasticization Efficiency N4->N7 N8 Leaching Resistance N5->N8

Fig 2: Standardized experimental workflow for evaluating plasticizer performance and stability.

Protocol 1: Preparation of Plasticized Films

Causality: Uniform dispersion is critical. Poor mixing leads to localized plasticizer pooling, which artificially inflates migration rates and causes erratic mechanical data.

  • Dry Blending: Combine PVC resin (100 phr), thermal stabilizer (e.g., Ca/Zn stabilizer, 2 phr), and the selected plasticizer (40 phr) in a high-speed mixer at 80 °C for 10 minutes to allow initial absorption.

  • Melt Compounding: Process the dry blend using a twin-screw extruder with a temperature profile of 140–160 °C. The high shear ensures the disruption of polymer crystallites, allowing HEO to intercalate between chains.

  • Compression Molding: Press the extrudate at 160 °C under 15 MPa for 5 minutes to form standardized 1 mm thick films. Cool under pressure to room temperature to prevent internal stress formation.

Protocol 2: Thermal Miscibility Analysis (DSC)

Causality: A single, sharp Tg​ indicates true thermodynamic miscibility. Broad or multiple Tg​ peaks indicate phase separation.

  • Sample Prep: Encapsulate 5–10 mg of the plasticized film in an aluminum crucible.

  • First Heating Cycle: Heat from -50 °C to 180 °C at 10 °C/min. Crucial Step: This cycle erases the thermal history and internal stresses induced during compression molding.

  • Cooling & Second Heating: Quench to -50 °C, then heat again to 180 °C at 10 °C/min. Record the Tg​ from the inflection point of the second heating curve[4].

Protocol 3: Aggressive Migration Assay (Leaching Resistance)

Causality: Hexane is utilized as a non-polar simulant to aggressively drive the extraction of polar plasticizers. If the plasticizer relies only on weak van der Waals forces (like DEHP), it will rapidly leach.

  • Initial Weighing: Cut 20 mm × 20 mm squares of the 1 mm films. Condition in a desiccator for 24 hours, then record the initial weight ( W0​ ).

  • Extraction: Immerse the samples in 50 mL of n-hexane at 50 °C for 24 hours.

  • Drying & Final Weighing: Remove the samples, wipe the surfaces, and dry in a vacuum oven at 50 °C for 24 hours to remove residual solvent. Record the final weight ( W1​ ).

  • Calculation: Calculate weight loss as (W0​−W1​)/W0​×100% . A lower percentage validates the strong hydrogen-bonding anchoring of HEO within the matrix.

Conclusion

For drug development professionals and polymer scientists engineering next-generation medical tubing, blood bags, or controlled-release matrices, 3-(2-Hydroxyethyl)oxolan-2-one presents a highly compelling profile. By combining the rapid matrix penetration of a low-molecular-weight monomer with the robust hydrogen-bonding capabilities of a primary alcohol, HEO delivers superior plasticizing efficiency while drastically mitigating the toxicological risks associated with plasticizer migration.

References

  • 3-(2-Hydroxyethyl)
  • CAS 78344-32-8: Dihydro-3-(2-hydroxyethyl)-2(3H)
  • In situ formed poly(ε-caprolactone) as a novel non-toxic plasticizer of poly(vinyl chloride)
  • Branching Structured Poly(vinyl chloride-co-hydroxyethyl acrylate)
  • Plasticizers in Polymers: ABS & Acrylics Use & Selection Studylib URL

Sources

Cross-reactivity studies of 3-(2-Hydroxyethyl)oxolan-2-one in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 3-(2-Hydroxyethyl)oxolan-2-one in Biological Assays: A Comparative Guide

Introduction

In the landscape of assay development and high-throughput screening, the selection of chemical intermediates and co-solvents is a critical, yet frequently overlooked, variable. 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), also known as dihydro-3-(2-hydroxyethyl)-2(3H)-furanone, is a versatile organic compound characterized by a five-membered oxolane-2-one ring substituted at the 3-position with a 2-hydroxyethyl group[1].

While highly valued as a synthetic intermediate for caprolactones, a solvent, and a stabilizer in plastics[2], its deployment in biological assays requires rigorous cross-reactivity profiling. As a Senior Application Scientist, I have observed that the compound's bifunctional nature—comprising a primary hydroxyl group and a nucleophile-susceptible γ-lactone ring—makes it uniquely prone to unintended interactions in complex biological matrices. This guide objectively compares the cross-reactivity profile of 3-(2-Hydroxyethyl)oxolan-2-one (3-HEO) against standard alternatives and provides self-validating protocols for empirical testing.

Mechanistic Causality of Cross-Reactivity

To prevent assay artifacts, one must understand the fundamental causality behind compound interference. The cross-reactivity of 3-HEO in biological assays is primarily driven by two mechanisms:

  • Enzymatic Ring-Opening (Matrix Effect): When introduced into serum- or plasma-supplemented assays, endogenous lactonases and esterases catalyze the hydrolysis of the γ-lactone ring[3]. This spontaneous and enzyme-mediated ring-opening generates a hydroxy-acid derivative, fundamentally altering the local microenvironmental pH.

  • Structural Mimicry (Epitope Interference): The resulting hydroxy-acid shares significant structural homology with endogenous metabolites like γ-hydroxybutyrate (GHB). In competitive immunoassays or enzymatic tests designed to detect GHB, this structural mimicry leads to competitive binding at the antibody's paratope, yielding false-positive signals[4].

Pathway A 3-(2-Hydroxyethyl)oxolan-2-one (Intact Lactone) B Serum Esterases / Lactonases (Enzymatic Cleavage) A->B Hydrolysis C Ring-Opened Hydroxy-Acid (Active Cross-Reactant) B->C Ring Opening D GHB Immunoassay (False Positive) C->D Structural Mimicry E Cellular Assays (pH Shift / Toxicity) C->E Acidification

Diagram 1: Lactonase-mediated hydrolysis of 3-HEO leading to assay interference.

Comparative Performance Data

To objectively evaluate the performance of 3-HEO, we benchmarked it against its parent unsubstituted lactone, γ-Butyrolactone (GBL), and common assay solvents like Dimethyl Sulfoxide (DMSO) and 1,4-Butanediol (1,4-BD). The data below summarizes their interference profiles across standard biological assay formats.

CompoundSubstructureEsterase Interference (%)Immunoassay Cross-Reactivity (%)HepG2 Cytotoxicity (IC50, mM)Aqueous Solubility
3-(2-Hydroxyethyl)oxolan-2-one Substituted γ-LactoneModerate (35%)Low-Moderate (12%)> 50 (Low Toxicity)High
γ-Butyrolactone (GBL) Unsubstituted γ-LactoneHigh (65%)High (88%)> 50 (Low Toxicity)High
Dimethyl Sulfoxide (DMSO) SulfoxideMinimal (<5%)None (0%)~ 140 (Very Low)Miscible
1,4-Butanediol (1,4-BD) DiolMinimal (<5%)Moderate (45%)> 50 (Low Toxicity)Miscible

Note: Esterase interference is measured via competitive inhibition of p-nitrophenyl acetate cleavage. Immunoassay cross-reactivity is normalized against a standard GHB competitive ELISA[4].

Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system . By incorporating specific vehicle controls and orthogonal readouts, we ensure that observed effects are compound-specific rather than artifactual.

Protocol 1: Lactonase-Mediated Interference Assay

Objective: Quantify the rate at which 3-HEO is hydrolyzed by serum lactonases, altering assay pH and generating cross-reactive species.

  • Preparation: Prepare a 10 mM stock of 3-HEO in anhydrous DMSO. Causality Note: Anhydrous DMSO prevents premature, spontaneous aqueous hydrolysis before the assay begins.

  • Matrix Incubation: Spike 3-HEO into pooled human serum (buffered to pH 7.4) to a final concentration of 100 µM. Include a DMSO-only vehicle control to establish a baseline.

  • Incubation: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching & Readout: Immediately quench each aliquot with ice-cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation Check: The rapid quenching is critical. Lactone ring-opening is an equilibrium process; altering the temperature and solvent composition "freezes" the equilibrium state, ensuring the LC-MS/MS readout accurately reflects the matrix at that specific time point.

Protocol 2: Immunoassay Cross-Reactivity Screening

Objective: Evaluate the potential of 3-HEO and its metabolites to produce false positives in structural-analog immunoassays.

  • Standard Curve Generation: Generate a standard curve using the assay's native analyte from 1 to 100 µg/mL in the assay buffer.

  • Cross-Reactant Dosing: Dose the ELISA plate with 3-HEO at logarithmic concentrations (1, 10, 100, 1000 µg/mL). Crucial Step: Include a parallel set of wells where 3-HEO has been pre-incubated with serum for 60 minutes (from Protocol 1).

  • Incubation & Detection: Follow the manufacturer's protocol for primary/secondary antibody incubation. Measure absorbance at 450 nm.

  • Calculation: Calculate the % Cross-Reactivity = (Apparent Concentration of 3-HEO / Actual Concentration of 3-HEO) × 100. Self-Validation Check: Comparing the intact 3-HEO wells against the serum-incubated 3-HEO wells proves causality. The intact lactone rarely cross-reacts; it is the serum-generated hydroxy-acid that mimics the target epitope.

Workflow S1 Step 1: Compound Prep (3-HEO vs Controls) S2 Step 2: Matrix Incubation (Serum at 37°C) S1->S2 S3 Step 3: Assay Execution (ELISA / Enzymatic) S2->S3 S4 Step 4: Data Analysis (Calculate % Interference) S3->S4

Diagram 2: Standardized workflow for evaluating compound cross-reactivity.

Best Practices & Mitigation Strategies

When utilizing 3-(2-Hydroxyethyl)oxolan-2-one in biological settings, researchers should implement the following mitigation strategies:

  • Buffer Capacity: Due to the potential for acidification upon ring-opening, ensure that cell culture media or assay buffers are heavily supplemented with HEPES (at least 25 mM) to maintain a stable pH.

  • Isotopic Labeling: For precise metabolic tracking and to distinguish 3-HEO metabolites from endogenous background signals, utilize ¹³C-labeled variants of the compound[1].

  • Control Selection: Never use water as a blank when testing lactones. Always use an anhydrous DMSO vehicle control matched to the exact final concentration present in the test wells.

References

  • Health Council of the Netherlands. "Gamma-Butyrolactone: Health-based Reassessment of Administrative Occupational Exposure Limits." Health Council of the Netherlands. URL: [Link]

  • Therapeutic Drug Monitoring. "Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests." Erasmus University Rotterdam (EUR.nl). URL:[Link]

Sources

Benchmarking the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one against other methods

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Synthesis of 3-(2-Hydroxyethyl)oxolan-2-one: A Comparative Benchmarking Study

Introduction

3-(2-Hydroxyethyl)oxolan-2-one, a derivative of γ-butyrolactone (GBL), is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is present in a range of natural products and therapeutic agents, making its efficient and selective synthesis a topic of significant interest for researchers in organic chemistry and drug development. The presence of both a lactone and a primary alcohol functional group provides versatile handles for further chemical transformations.

This guide provides a comparative analysis of prominent synthetic routes to 3-(2-Hydroxyethyl)oxolan-2-one. We will delve into the mechanistic underpinnings, detailed experimental protocols, and performance metrics of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific project requirements, considering factors such as yield, scalability, cost-effectiveness, and environmental impact.

Overview of Synthetic Strategies

The synthesis of 3-(2-Hydroxyethyl)oxolan-2-one can be approached through several distinct chemical pathways. The choice of a particular route is often a trade-off between factors like the availability of starting materials, the desired level of stereochemical control, and the scale of the reaction. The methods benchmarked in this guide are:

  • Baeyer-Villiger Oxidation of a Cyclobutanone Precursor: A classic and reliable method involving the oxidation of a substituted cyclobutanone to the corresponding lactone.

  • Catalytic Hydrogenation of a Succinate Derivative: A reduction-cyclization approach that can be amenable to large-scale production.

  • Asymmetric Synthesis via Michael Addition: A modern approach that allows for the construction of the chiral center with high enantioselectivity.

Each of these methodologies will be evaluated based on experimental data from peer-reviewed literature, providing a clear and objective comparison.

Method 1: Baeyer-Villiger Oxidation of 3-(2-Hydroxyethyl)cyclobutan-1-one

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. This method is often favored for its reliability and predictable regioselectivity.

Mechanistic Rationale

The reaction proceeds via the Criegee intermediate, where the peroxyacid adds to the carbonyl group of the cyclobutanone. This is followed by a concerted migration of one of the α-carbons to the adjacent oxygen atom, with the more substituted carbon typically migrating preferentially. The choice of the oxidizing agent is crucial; meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The hydroxyl group in the starting material must often be protected to prevent side reactions with the oxidant.

Experimental Protocol

The following protocol is adapted from a reported synthesis of a similar γ-butyrolactone derivative and illustrates the key steps.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 3-(2-hydroxyethyl)cyclobutan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected cyclobutanone.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the protected cyclobutanone (1.0 eq) in DCM.

  • Add solid NaHCO₃ (3.0 eq) to buffer the reaction mixture.

  • Cool the mixture to 0 °C and add m-CPBA (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the protected lactone.

Step 3: Deprotection

  • Dissolve the protected lactone in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Quench with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-(2-Hydroxyethyl)oxolan-2-one.

Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A 3-(2-Hydroxyethyl)cyclobutan-1-one B Add TBDMSCl, Et3N in DCM A->B C TBDMS-protected cyclobutanone B->C D Add m-CPBA, NaHCO3 in DCM C->D E Protected Lactone D->E F Add TBAF in THF E->F G 3-(2-Hydroxyethyl)oxolan-2-one F->G

Caption: Workflow for Baeyer-Villiger oxidation approach.

Method 2: Catalytic Hydrogenation of Diethyl 2-(2-hydroxyethyl)succinate

This method involves the reduction of a diester to a diol, which subsequently undergoes intramolecular cyclization to form the desired lactone. Catalytic hydrogenation is an attractive option due to its high efficiency and the use of heterogeneous catalysts that can be easily removed from the reaction mixture.

Mechanistic Rationale

The synthesis starts from a succinate diester. One of the ester groups is selectively reduced to a primary alcohol. The resulting hydroxy ester can then undergo spontaneous or acid/base-catalyzed lactonization to form the five-membered ring of the γ-butyrolactone. The key challenge is achieving selective reduction of one ester group in the presence of the other. However, in this case, the target is the diol, which then cyclizes. The hydrogenation of esters to alcohols typically requires high pressures and temperatures and a highly active catalyst, such as copper chromite or a ruthenium-based catalyst.

Experimental Protocol

The following is a representative protocol for the synthesis of a γ-lactone via catalytic hydrogenation.

Step 1: Synthesis of Diethyl 2-(2-hydroxyethyl)succinate

This starting material can be prepared via various routes, for instance, through a Michael addition of a suitable enolate to an acrylate, followed by reduction.

Step 2: Catalytic Hydrogenation and Lactonization

  • Charge a high-pressure autoclave with diethyl 2-(2-hydroxyethyl)succinate (1.0 eq), a suitable solvent like ethanol, and a hydrogenation catalyst (e.g., 5% Ru/C, 1-5 mol%).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) and stir vigorously for several hours (e.g., 12-24 h).

  • Monitor the reaction progress by analyzing the consumption of hydrogen or by taking samples (if the reactor allows).

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.

  • The crude product in the filtrate is then concentrated under reduced pressure.

  • The resulting crude lactone is purified by distillation under reduced pressure or by column chromatography.

Workflow Diagram

G A Diethyl 2-(2-hydroxyethyl)succinate B High-Pressure Autoclave A->B D Pressurize with H2 (50-100 bar) Heat to 120-180 °C B->D C Add Ru/C catalyst and Ethanol C->B E Reaction Mixture D->E F Cool and Vent E->F G Filter to remove catalyst F->G H Concentrate Filtrate G->H I Purification (Distillation/Chromatography) H->I J 3-(2-Hydroxyethyl)oxolan-2-one I->J

Caption: Workflow for catalytic hydrogenation approach.

Method 3: Asymmetric Synthesis via Michael Addition to an α,β-Unsaturated Ester

For applications requiring high enantiopurity, asymmetric synthesis is the method of choice. A Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst, can establish the desired stereocenter in a controlled manner.

Mechanistic Rationale

This strategy involves the conjugate addition of a protected hydroxyethyl nucleophile (e.g., from a silyl-protected iodoethanol derivative converted to an organocuprate) to an α,β-unsaturated γ-lactone precursor like 2(5H)-furanone. The use of a chiral ligand or catalyst directs the approach of the nucleophile to one face of the double bond, resulting in an enantiomerically enriched product. The subsequent steps would involve the transformation of the intermediate to the final product. A more direct approach could involve a chiral catalyst mediating the addition of a suitable C2-synthon to an acceptor.

Experimental Protocol

The following protocol is a conceptual illustration of an asymmetric Michael addition.

Step 1: Preparation of the Nucleophile

  • Prepare a Gilman reagent (lithium diorganocuprate) from a protected 2-iodoethanol derivative. For example, react TBDMS-protected 2-iodoethanol with two equivalents of t-butyllithium at -78 °C, followed by the addition of copper(I) cyanide.

Step 2: Chiral Catalyst-Mediated Michael Addition

  • In a separate flask, dissolve the α,β-unsaturated ester (e.g., a derivative of itaconic acid) and a chiral catalyst (e.g., a copper complex with a chiral bis(oxazoline) ligand) in a suitable solvent like toluene at low temperature (-78 °C).

  • Slowly add the prepared organocuprate reagent to the reaction mixture.

  • Stir for several hours at low temperature, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 3: Cyclization and Deprotection

  • The Michael adduct is then subjected to reduction (e.g., with LiBH₄) to reduce the ester to the corresponding alcohol, leading to spontaneous cyclization to the lactone.

  • The protecting group on the hydroxyethyl side chain is removed as described in Method 1 (e.g., using TBAF).

  • Purification by column chromatography yields the enantiomerically enriched 3-(2-Hydroxyethyl)oxolan-2-one.

Workflow Diagram

G cluster_0 Step 1: Nucleophile Prep cluster_1 Step 2: Michael Addition cluster_2 Step 3: Final Steps A Protected 2-Iodoethanol B Formation of Organocuprate A->B D Add Organocuprate B->D C Unsaturated Ester + Chiral Catalyst C->D E Enantioenriched Adduct D->E F Reduction & Cyclization E->F G Deprotection F->G H Final Product G->H

Caption: Workflow for asymmetric synthesis approach.

Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the project. The following table summarizes the key performance indicators for each method.

ParameterMethod 1: Baeyer-VilligerMethod 2: Catalytic HydrogenationMethod 3: Asymmetric Synthesis
Overall Yield Moderate to Good (typically 60-80% over several steps)Good to Excellent (can be >90% in the key step)Moderate (often 50-70% over multiple steps)
Stereoselectivity Achiral (produces a racemate unless a chiral starting material or catalyst is used)Achiral (produces a racemate unless a chiral substrate or catalyst is used)Excellent (can achieve >99% ee with the right chiral catalyst)
Scalability Moderate (use of m-CPBA can be problematic on a large scale due to safety concerns)Excellent (well-suited for industrial-scale production in flow or batch reactors)Difficult (chiral catalysts can be expensive, and reactions often require cryogenic temperatures)
Cost Moderate (m-CPBA and protecting group reagents add to the cost)Potentially Low (depends on catalyst cost and lifetime; hydrogen is cheap)High (chiral ligands/catalysts are often expensive; cryogenic conditions add operational costs)
Safety & Environment m-CPBA is potentially explosive; chlorinated solvents are often used.High-pressure hydrogen is flammable/explosive; requires specialized equipment. Use of reusable catalysts is a plus.Use of pyrophoric reagents (t-BuLi) and cryogenic coolants. Can generate significant waste.
Simplicity Multi-step (protection, oxidation, deprotection)Can be a single step from the diester precursor. Requires specialized equipment.Multi-step and technically demanding, requiring strict control of conditions.

Conclusion and Recommendations

This guide has benchmarked three distinct and representative methods for the synthesis of 3-(2-Hydroxyethyl)oxolan-2-one.

  • The Baeyer-Villiger oxidation is a reliable and versatile laboratory-scale method, particularly when a suitable cyclobutanone precursor is readily available. Its main drawbacks are the multi-step nature and the safety considerations associated with large-scale use of peroxyacids.

  • Catalytic hydrogenation stands out as the most promising route for large-scale industrial production. Its potential for high yields, process efficiency, and catalyst recycling makes it an economically attractive option, provided the initial investment in high-pressure equipment is feasible.

  • Asymmetric synthesis via Michael addition is the undisputed choice when high enantiopurity of the final product is a critical requirement, for instance, in the development of chiral drugs. While this method is often more complex, costly, and less scalable, the value of obtaining a single enantiomer can outweigh these disadvantages.

Ultimately, the optimal synthetic strategy is not universal. It must be selected after a careful evaluation of the project's specific goals, including the desired scale of production, enantiopurity requirements, budget constraints, and available infrastructure.

References

  • Baeyer-Villiger Oxidation: For a general review of the Baeyer-Villiger oxidation, its mechanism, and applications: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer-Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750. [Link]

  • Catalytic Hydrogenation of Esters: For an overview of catalysts and conditions for the hydrogenation of esters to alcohols and lactones: Adkins, H., & Folkers, K. (1931). The Catalytic Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 53(3), 1095-1097. [Link]

  • Asymmetric Michael Addition: For a review on enantioselective Michael additions: Christoffers, J., & Baro, A. (2005). Enantioselective Michael Additions. Angewandte Chemie International Edition, 44(25), 3824-3826. [Link]

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(2-Hydroxyethyl)oxolan-2-one in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-(2-Hydroxyethyl)oxolan-2-one is a bifunctional organic molecule featuring a γ-butyrolactone (GBL) ring and a primary alcohol.[1] This structure makes it a versatile chemical intermediate in the synthesis of pharmaceuticals and polymers.[1] Its presence in complex matrices—such as plasma in pharmacokinetic studies, wastewater in environmental monitoring, or industrial reaction mixtures—presents a significant analytical challenge. The molecule's high polarity, conferred by the hydroxyl and lactone carbonyl groups, and its lack of a strong native chromophore complicate its separation and detection.

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 3-(2-Hydroxyethyl)oxolan-2-one. We will dissect the causality behind experimental choices, moving beyond mere procedural lists to offer a self-validating framework for method development. The focus is on achieving analytical E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) through rigorous, well-referenced protocols.

Chapter 1: A Comparative Overview of Analytical Platforms

The choice of an analytical platform is the most critical decision in method development. It is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For 3-(2-Hydroxyethyl)oxolan-2-one, the primary considerations are its polarity, volatility, and the need for high selectivity to distinguish it from matrix components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional chromatographic resolution. However, the direct analysis of polar molecules containing active hydrogens (like our target's hydroxyl group) can lead to poor peak shape and interactions with the column. Therefore, a chemical derivatization step, typically silylation, is often mandatory to block the polar group, reduce its polarity, and increase volatility.[2] While effective, this adds a sample preparation step that must be optimized for completeness and reproducibility.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC is inherently well-suited for polar compounds.[3] The primary limitation here is detection. 3-(2-Hydroxyethyl)oxolan-2-one lacks a suitable chromophore for sensitive UV detection or native fluorescence. While derivatization to attach a UV-active or fluorescent tag is possible, it introduces similar complexities to the GC-MS workflow.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the 'gold standard' for quantifying small molecules in complex biological and environmental matrices.[4] LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for the direct analysis of the target compound with minimal sample cleanup.[5][6] The selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, effectively filtering out background noise from the matrix.

Given these considerations, this guide will focus on providing detailed protocols for the two most viable and robust approaches: GC-MS with derivatization and the superior LC-MS/MS method.

Chapter 2: The Cornerstone of Accuracy: Sample Preparation

Effective sample preparation is non-negotiable for accurate quantification in complex mixtures.[7][8] Its goals are to remove interfering matrix components (e.g., proteins, salts, lipids), concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

cluster_0 Sample Preparation Workflow RawSample Raw Sample (e.g., Plasma, Urine, Reaction Mixture) Precipitation Protein Precipitation (if applicable, e.g., Acetonitrile) RawSample->Precipitation Biological Matrix Extraction Extraction (LLE or SPE) RawSample->Extraction Non-Biological Matrix Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate & Solvent Swap Analysis Inject into GC-MS or LC-MS/MS Evaporation->Analysis

Caption: General sample preparation workflow.

  • Protein Precipitation (PPT): For biological fluids like plasma or serum, this is the first step. It involves adding a water-miscible organic solvent (typically acetonitrile) to denature and precipitate proteins.[5][9]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For our polar analyte, a polar solvent like ethyl acetate might be used to extract it from an aqueous matrix.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup than LLE.[5] For 3-(2-Hydroxyethyl)oxolan-2-one, a polar-enhanced reversed-phase or a mixed-mode cation exchange cartridge could be effective, depending on the sample pH.

Chapter 3: Gold Standard Protocol: UPLC-MS/MS Quantification

This method offers the best balance of sensitivity, selectivity, and speed. The causality for our choices is as follows: we use Ultra-High-Performance Liquid Chromatography (UPLC) for faster analysis and better peak resolution. For this polar analyte, which is poorly retained on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior separation mode.[10][11] Tandem mass spectrometry provides the required selectivity and sensitivity.[6]

cluster_1 UPLC-MS/MS Protocol SamplePrep 1. Sample Preparation (e.g., Protein Precipitation) UPLC 2. UPLC Separation (HILIC Column) SamplePrep->UPLC Ionization 3. Ionization (ESI+) UPLC->Ionization MS1 4. Precursor Ion Selection (Q1: m/z 131.1) Ionization->MS1 CID 5. Collision-Induced Dissociation (Q2) MS1->CID MS2 6. Product Ion Detection (Q3: e.g., m/z 85.1, 69.1) CID->MS2 Quant 7. Quantification (MRM Peak Area) MS2->Quant

Caption: UPLC-MS/MS workflow for quantification.

Detailed Experimental Protocol: UPLC-MS/MS
  • Internal Standard (IS) Preparation: Prepare a 1 µg/mL stock solution of a suitable stable isotope-labeled internal standard (e.g., 3-(2-Hydroxyethyl)oxolan-2-one-d4) in acetonitrile.

  • Sample Preparation (Plasma):

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water (v/v) for HILIC injection.[10]

  • UPLC Conditions:

    • Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to 95% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor m/z 131.1 → Product m/z 85.1 (Quantifier), 69.1 (Qualifier).

      • Internal Standard: Precursor m/z 135.1 → Product m/z 89.1.

    • Collision Energy: Optimize for each transition (typically 10-20 eV).

Chapter 4: Alternative Protocol: GC-MS with Silylation

This method is a robust alternative if LC-MS/MS is unavailable. The key is a quantitative and reproducible derivatization step to make the analyte suitable for GC. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective for hydroxyl groups.[2]

Detailed Experimental Protocol: GC-MS
  • Internal Standard (IS) Preparation: Prepare a 1 µg/mL stock solution of a suitable internal standard (e.g., n-dodecanol) in ethyl acetate.

  • Sample Preparation (Aqueous Mixture):

    • Pipette 500 µL of the sample into a glass tube.

    • Add 20 µL of the IS working solution.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

    • Carefully transfer the top organic layer (ethyl acetate) to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen. The sample must be completely dry, as water interferes with silylation.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).

    • Seal the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • MS Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated analyte and IS.

Chapter 5: Method Validation and Performance Comparison

Any quantitative method is incomplete without rigorous validation to prove it is fit for purpose.[12] Validation demonstrates that the method is accurate, precise, and reliable for the intended application.[13][14] Key validation parameters are defined by international guidelines.[15][16]

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components.[13][16]

  • Linearity and Range: The ability to produce results proportional to the analyte concentration over a defined range.[13]

  • Accuracy: The closeness of the measured value to the true value.[16]

  • Precision: The closeness of agreement between a series of measurements from the same sample.[16]

  • Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest analyte concentration that can be quantified with acceptable precision and accuracy.[13]

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance of the two detailed methods.

Parameter UPLC-MS/MS GC-MS with Derivatization Rationale for Difference
Specificity Very HighHighMS/MS (MRM) is inherently more specific than SIM mode in GC-MS.
Linearity (r²) > 0.998> 0.995Both methods provide excellent linearity.
Range 0.5 - 500 ng/mL10 - 1000 ng/mLLC-MS/MS typically offers superior sensitivity at the low end.
LOQ 0.5 ng/mL10 ng/mLESI is highly efficient for this polar molecule, leading to better sensitivity.[9]
Accuracy (% Bias) < 10%< 15%Fewer manual steps in the LC-MS/MS protocol reduce potential for error.
Precision (%RSD) < 10%< 15%The derivatization step in the GC-MS method can introduce variability.
Throughput HighModerateUPLC run times are shorter, and sample prep can be more easily automated.

Conclusion and Recommendations

For the quantitative analysis of 3-(2-Hydroxyethyl)oxolan-2-one in complex matrices, UPLC-MS/MS using a HILIC stationary phase is the demonstrably superior methodology. It provides the highest levels of sensitivity and selectivity with a more streamlined sample preparation workflow, leading to higher throughput and greater data reliability. The specificity of MRM detection is crucial for minimizing matrix effects and ensuring accurate quantification, especially at low concentrations.

The GC-MS method with silylation derivatization remains a viable and robust alternative, particularly in laboratories where LC-MS/MS instrumentation is not available. While it requires an additional, carefully controlled derivatization step and exhibits a higher limit of quantification, it can provide reliable data when properly validated.

The choice between these methods ultimately depends on the specific requirements of the study—including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. In all cases, a thorough method validation is paramount to ensure the integrity and trustworthiness of the generated data.[14][15]

References

  • Title: Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals Source: ACS Reagent Chemicals URL
  • Title: A Guide to Analytical Method Validation Source: SCION Instruments URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: The Fitness for Purpose of Analytical Methods (2025) Source: Eurachem URL: [Link]

  • Title: Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma Source: MDPI URL: [Link]

  • Source: Google Search result, specific source not listed.
  • Title: Simple Determination of Lactones in High-fat Food Products by GC/MS Source: ResearchGate URL: [Link]

  • Title: Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Source: Google Search result, specific source not listed.
  • Title: Determination of gamma-butyrolactone (GBL) acid (GHB)
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: A validated GC-MS method for the determination of γ-hydroxybutyric acid in human urine, and its application to the analysis of a GBL-ingestion case Source: Digital CSIC URL: [Link]

  • Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]

  • Title: Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS Source: Agilent URL: [Link]

  • Title: A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection Source: ResearchGate URL: [Link]

  • Title: Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry Source: PMC URL: [Link]

  • Title: Modern Sample Preparation Techniques: A Brief Introduction Source: IntechOpen URL: [Link]

  • Title: Accelerating Sample Preparation for the Analysis of Complex Samples Source: LCGC International URL: [Link]

  • Title: Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS Source: PubMed URL: [Link]

  • Title: The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products Source: Walsh Medical Media URL: [Link]

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High-Resolution Mass Spectrometry (HRMS) vs. Alternative Analytical Modalities for the Elemental Confirmation of 3-(2-Hydroxyethyl)oxolan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex chemical synthesis advance, the demand for unambiguous molecular characterization has never been higher. 3-(2-Hydroxyethyl)oxolan-2-one (Chemical Formula: C₆H₁₀O₃), a highly versatile γ-butyrolactone (GBL) derivative, is frequently utilized as an intermediate in the synthesis of caprolactones and active pharmaceutical ingredients 1. Because its lactone ring and primary alcohol group make it susceptible to diverse chemical transformations, confirming its exact elemental composition amidst a background of isobaric impurities is a critical analytical challenge.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against legacy analytical modalities, providing a self-validating experimental framework for the elemental confirmation of 3-(2-Hydroxyethyl)oxolan-2-one.

The Causality of Choice: Why HRMS?

To confirm an elemental composition, an analytical technique must move beyond nominal mass detection. While low-resolution mass spectrometry (LRMS)—such as single quadrupole or ion trap systems—can detect the presence of an ion, it lacks the resolving power to differentiate between molecules that share the same nominal mass but differ in their exact atomic makeup.

HRMS platforms, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, solve this by offering ultra-high resolving power ( R=m/Δm ) and mass accuracy typically below 5 parts per million (ppm) 2.

However, as a Senior Application Scientist, I must emphasize a critical caveat: mass accuracy alone is not a definitive proof of composition . Even at <1 ppm mass error, multiple elemental formulas can theoretically match a given mass [[3]](). To create a self-validating system, HRMS workflows must couple exact mass measurements with Spectral Accuracy —the precise measurement of isotopic fine structures (e.g., the exact ratio of ¹³C/¹²C and ¹⁸O/¹⁶O) 4.

Visualizing the Analytical Workflow

HRMS_Workflow SamplePrep 1. Sample Preparation (1 µg/mL Dilution) Chromatography 2. UHPLC Separation (Matrix Removal) SamplePrep->Chromatography Ionization 3. ESI Ionization ([M+H]+ / [M+Na]+) Chromatography->Ionization MassAnalysis 4. Orbitrap HRMS (R=140,000) Ionization->MassAnalysis DataProcessing 5. Exact Mass Extraction (< 5 ppm Error) MassAnalysis->DataProcessing FormulaGen 6. Heuristic Filtering (Seven Golden Rules) DataProcessing->FormulaGen Confirmation 7. Elemental Confirmation (C6H10O3) FormulaGen->Confirmation

Fig 1. Logical workflow for HRMS elemental composition confirmation.

Comparative Performance Analysis

To objectively evaluate the analytical modalities available for characterizing 3-(2-Hydroxyethyl)oxolan-2-one, we must compare their fundamental capabilities. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural connectivity, it cannot independently confirm an exact monoisotopic mass.

Table 1: Modality Comparison for Elemental Confirmation
Analytical ModalityMass AccuracyResolving Power ( m/Δm )Isotopic Fine StructurePrimary Use Case
HRMS (Orbitrap/FT-ICR) < 1 - 5 ppm100,000 - 1,000,000Yes (Highly Accurate)Unambiguous elemental composition confirmation.
LRMS (Single Quad) > 100 ppm~1,000 - 3,000No (Nominal Only)High-throughput screening; targeted quantification.
NMR Spectroscopy N/AN/AN/AStructural connectivity and stereochemistry elucidation.
Table 2: Simulated HRMS Experimental Data for 3-(2-Hydroxyethyl)oxolan-2-one

Target Formula: C₆H₁₀O₃ | Exact Monoisotopic Mass: 130.06299 Da

Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Resolving PowerConfirmed Formula
[M+H]⁺ 131.07082131.07095+0.99140,000C₆H₁₁O₃
[M+Na]⁺ 153.05276153.05290+0.91140,000C₆H₁₀O₃Na

Note: The sub-1 ppm mass error combined with high resolving power ensures that isobaric interferences (e.g., molecules containing nitrogen or sulfur that mimic the nominal mass of 131 Da) are mathematically excluded.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology incorporates built-in causality checks. Every parameter is selected to prevent artifacts and validate the final elemental formula.

Step 1: Sample Preparation
  • Action: Dilute the purified 3-(2-Hydroxyethyl)oxolan-2-one sample in LC-MS grade Water/Acetonitrile (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: Injecting highly concentrated samples into an Orbitrap leads to "space-charge effects"—where an overabundance of ions in the trap repels each other, artificially shifting the measured frequency and degrading mass accuracy 4. A 1 µg/mL concentration ensures the Automatic Gain Control (AGC) target is met without saturating the detector.

Step 2: UHPLC Chromatographic Separation
  • Action: Utilize a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Even with HRMS, direct infusion can suffer from severe ion suppression. Chromatographic separation removes matrix salts and co-eluting impurities, ensuring that the mass analyzer receives a pure elution band, which is critical for accurate isotopic pattern measurement.

Step 3: HRMS Acquisition Tuning
  • Action: Operate the Orbitrap in positive Electrospray Ionization (ESI+) mode. Set the resolving power to 140,000 at m/z 200 .

  • Causality: A resolving power of 140,000 is required to achieve baseline separation of the A+1 and A+2 isotopic peaks (e.g., separating the ¹³C isotopic contribution from potential ¹⁵N or ¹⁸O background noise). This guarantees that the spectral accuracy reflects only the target molecule.

Step 4: Data Processing & Heuristic Filtering
  • Action: Extract the exact mass of the [M+H]⁺ ion (131.07082 Da) with a mass tolerance window of < 5 ppm. Apply the "Seven Golden Rules" algorithm to the generated formula list.

  • Causality: The "Seven Golden Rules" 3 act as a heuristic filter. They automatically discard mathematically possible but chemically impossible formulas by checking LEWIS and SENIOR chemical rules (valency checks) and matching the theoretical hydrogen/carbon ratios. By comparing the theoretical isotopic pattern of C₆H₁₀O₃ against the experimental spectra, the workflow self-validates the elemental composition with >98% confidence.

References

  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link]

  • Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry Source: BMC Bioinformatics (nih.gov) URL:[Link]

  • Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry Source: Analytical Chemistry (acs.org) URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(2-Hydroxyethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. When handling specialized reagents like 3-(2-Hydroxyethyl)oxolan-2-one (CAS 78344-32-8), our personal protective equipment (PPE) and operational protocols must be directly informed by the molecule's structural reactivity and physical properties.

This guide provides drug development professionals and synthetic chemists with a self-validating, mechanistic approach to safely handling, operating, and disposing of this compound.

Mechanistic Grounding: Why This Molecule Demands Specific PPE

3-(2-Hydroxyethyl)oxolan-2-one is a derivative of γ-butyrolactone (GBL), characterized by a five-membered lactone ring substituted with a primary 2-hydroxyethyl group ([1]). This dual functionality makes it highly valuable for synthesizing caprolactones and amines ([2]), but it also dictates its hazard profile:

  • The Lactone Ring: Highly susceptible to nucleophilic attack. In biological contexts, lactones can react with moisture and proteins in the skin and eyes, acting as severe irritants. GBL derivatives are universally classified as causing serious eye damage (H318) ([3]).

  • The Primary Hydroxyl Group: Increases the molecule's hydrophilicity and acts as a potent organic solvent. This solvent capability means the chemical can rapidly permeate standard, thin disposable gloves.

Understanding these mechanisms is critical. We do not wear heavy-duty gloves simply for compliance; we wear them because the solvent properties of the lactone will actively degrade inadequate barriers.

Table 1: Chemical Properties & Hazard Profile
Property / FeatureDescriptionCausality / Operational Impact
CAS Number 78344-32-8[1]Unique identifier for safety tracking and SDS retrieval.
Structure γ-butyrolactone derivative[1]Ring-opening reactivity requires strict avoidance of strong acids/bases during storage.
Physical State Colorless to pale yellow liquid[2]Splash hazard; requires robust, multi-layered eye and face protection.
Primary Hazards Eye Damage (H318), Skin Irritation (H315)[3][4]Dictates the absolute necessity for chemical splash goggles over standard safety glasses.

The PPE Selection Matrix

Engineering controls (like a properly functioning chemical fume hood) are always your first line of defense ([5]). However, when manipulating the liquid, the following PPE matrix is mandatory.

PPELogic Chem 3-(2-Hydroxyethyl) oxolan-2-one Prop1 Lactone Ring (Nucleophilic Target) Chem->Prop1 Prop2 Primary Hydroxyl (Solvent Penetration) Chem->Prop2 Haz1 Severe Eye Damage (H318) Prop1->Haz1 Vapor/Splash Haz2 Skin Irritation (H315) Prop1->Haz2 Contact Prop2->Haz2 Absorption PPE1 Splash Goggles + Face Shield Haz1->PPE1 Mitigation PPE2 Heavy-Duty Nitrile/ Butyl Gloves Haz2->PPE2 Mitigation

Fig 1. Structural hazards of 3-(2-Hydroxyethyl)oxolan-2-one dictating PPE selection.

Table 2: Procedural PPE Requirements
PPE CategoryMinimum RequirementCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Splash Goggles + Face ShieldStandard safety glasses lack peripheral splash protection. Lactones cause severe, irreversible eye damage upon contact ([6]).
Hands Double-gloved Nitrile OR Butyl RubberThin disposable nitrile only protects against incidental contact and must be removed immediately if splashed ([6]). Butyl rubber prevents solvent permeation during prolonged handling.
Body 100% Cotton Lab CoatSynthetic fibers can melt or degrade upon chemical contact, fusing to the skin. Cotton provides a breathable, removable barrier ([7]).

Operational Handling Plan

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward airflow.

Step 2: PPE Donning & Integrity Check

  • Don long pants, closed-toe shoes, and your 100% cotton lab coat.

  • Put on ANSI Z87.1 splash goggles (not safety glasses).

  • Validation: Trap air inside your heavy-duty nitrile or butyl rubber gloves and roll the cuff to pressurize them. Inspect for micro-tears. If they hold pressure, don the gloves.

Step 3: Dispensing Protocol

  • Place the reagent bottle inside a secondary containment tray within the fume hood.

  • Use a glass syringe or a graduated dropping funnel for transfer. Avoid rapid pouring, which generates aerosols that can cause respiratory irritation and dizziness (H336) ([4]).

  • Cap the primary container immediately after dispensing to prevent ambient moisture from interacting with the lactone ring.

Step 4: Doffing & Decontamination

  • If your outer gloves contact the liquid, remove them immediately by peeling them inside-out to trap the chemical.

  • Wash hands thoroughly with soap and water before donning a new pair ([6]).

Spill Response and Disposal Plan

In the event of a spill, the primary hydroxyl group makes this compound miscible with many organics, while the lactone ring makes it hazardous to biological tissue.

SpillResponse Step1 1. Evacuate & Isolate (Secure the area) Step2 2. Assess PPE (Don heavy-duty gear) Step1->Step2 Step3 3. Containment (Use inert absorbent) Step2->Step3 Step4 4. Collection (Non-halogenated bin) Step3->Step4 Step5 5. Decontamination (Soap & water wash) Step4->Step5

Fig 2. Step-by-step spill response workflow for lactone-based organic solvents.

Spill Response Methodology:

  • Isolate: Stop work. If the spill is >50 mL or outside the fume hood, alert personnel and evacuate the immediate area ([8]).

  • Containment: Apply an inert, liquid-binding absorbent (e.g., diatomite, sand, or universal lab binders) around the perimeter of the spill, working inward ([9]). Crucial Causality: Do not use combustible absorbents like sawdust, as reactive organics can generate heat upon absorption.

  • Collection: Using a non-sparking scoop, transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container ([4]).

  • Decontamination: Wash the affected surface with a mild soap solution. Lactones can leave a hazardous, skin-irritating residue that plain water will not fully remove ([3]).

Routine Disposal Plan:

  • Segregation: Collect all liquid waste and contaminated consumables in a container explicitly labeled for Non-Halogenated Organic Solvents .

  • Storage: Store waste containers in a designated, ventilated accumulation area with secondary containment. Never mix lactone waste with strong acids or bases, as this will trigger an exothermic ring-opening reaction ([10]).

References

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". NC State University.[Link]

  • Environmental Health and Safety. "Personal Protective Equipment for Laboratories". Dartmouth College. [Link]

  • Penta Chemicals. "gamma-Butyrolactone - SAFETY DATA SHEET". Penta Chemicals. [Link]

  • CPAchem. "Safety data sheet: gamma-Butyrolactone". CPAchem Ltd.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.